2-(Perfluorohexyl)ethanethiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F13S/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPHVVCYEWPQFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2SH, C8H5F13S | |
| Record name | 1-Octanethiol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379947 | |
| Record name | 2-(Perfluorohexyl)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34451-26-8 | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34451-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Perfluorohexyl)ethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034451268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Perfluorohexyl)ethanethiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Perfluorohexyl)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(PERFLUOROHEXYL)ETHANETHIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66E2ZQ1P07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(Perfluorohexyl)ethanethiol
Abstract
This technical guide provides a comprehensive examination of the chemical and physical properties of 2-(Perfluorohexyl)ethanethiol (CAS No. 34451-26-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, reactivity, and thermal stability of this unique fluorinated thiol. A significant focus is placed on its principal application in the formation of self-assembled monolayers (SAMs) for advanced surface modification. Detailed experimental protocols for SAM preparation and characterization are provided, underpinned by an exploration of the causality behind methodological choices. This guide aims to serve as an authoritative resource, integrating technical data with practical insights to facilitate its application in materials science and biomedical research.
Introduction: The Duality of a Fluorinated Thiol
This compound, with the chemical formula C₈H₅F₁₃S, is an organosulfur compound that possesses a distinct molecular architecture: a reactive thiol head group (-SH) separated from a highly inert, fluorous tail (a perfluorohexyl group, -C₆F₁₃) by a short ethylene spacer (-CH₂CH₂-).[1] This amphiphilic nature is the cornerstone of its utility, enabling the creation of well-defined, low-energy surfaces.[2] The robust carbon-fluorine bonds in the perfluorohexyl chain impart significant thermal and chemical stability, while the thiol group provides a versatile anchor for covalent attachment to noble metal surfaces, most notably gold.[1][3]
As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), it is essential to consider both its unique material properties and its environmental and safety profile.[1] This guide will address these aspects, providing a balanced and in-depth perspective for its responsible and effective use in research and development.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the fundamental properties of this compound is critical for its successful application.
Core Physical and Chemical Properties
The defining characteristics of this compound are summarized in the table below, offering a quantitative overview of its physical state and key identifiers.
| Property | Value | Source |
| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol | [1] |
| CAS Number | 34451-26-8 | [1][4] |
| Molecular Formula | C₈H₅F₁₃S | [1][5] |
| Molecular Weight | 380.17 g/mol | [4][5] |
| Appearance | Colorless liquid with a characteristic stench | [4] |
| Melting Point | -26 °C | [4] |
| Boiling Point | 158 °C at 760 mmHg | [4] |
| Density | 1.62 g/mL at 20 °C | [4] |
| Refractive Index | 1.32 at 15 °C | [4] |
Spectroscopic Profile
Spectroscopic analysis provides the definitive structural fingerprint of this compound. Below is a summary of the expected spectroscopic data based on its molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two methylene groups (-CH₂CH₂-) adjacent to the sulfur and the perfluorinated chain will appear as complex multiplets due to coupling with each other and with the fluorine atoms on the adjacent CF₂ group. The thiol proton (-SH) will typically present as a triplet, though its chemical shift and multiplicity can be influenced by solvent and concentration.
-
¹³C NMR: The carbon spectrum will show distinct signals for the two carbons in the ethylene spacer. The carbon attached to the sulfur will be shifted downfield compared to the carbon adjacent to the perfluorinated chain. The six carbons of the perfluorohexyl group will exhibit complex splitting patterns due to strong C-F coupling.[6]
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a powerful characterization tool.[7] A series of signals corresponding to the different CF₂ groups and the terminal CF₃ group are expected. The chemical shifts and coupling constants provide detailed information about the electronic environment along the fluorinated chain.[6][8]
The IR spectrum will show characteristic absorption bands for the key functional groups:
-
S-H Stretch: A weak to medium intensity band is anticipated in the region of 2550-2600 cm⁻¹.
-
C-H Stretch: Absorption bands corresponding to the methylene groups will appear in the 2850-2960 cm⁻¹ range.
-
C-F Stretch: Strong, characteristic absorption bands for the carbon-fluorine bonds will dominate the spectrum, typically in the 1100-1300 cm⁻¹ region.
Electron ionization mass spectrometry would be expected to show the molecular ion peak (M⁺) at m/z 380. The fragmentation pattern would likely involve the loss of the thiol group (-SH) and subsequent fragmentation of the perfluorinated chain, leading to characteristic ions corresponding to CₓFᵧ⁺ fragments.[9]
Synthesis and Reactivity
Synthetic Methodologies
Several synthetic routes to this compound have been established, often starting from commercially available perfluoroalkyl iodides.
-
From Perfluoroalkyl Iodides: A common laboratory-scale synthesis involves the reaction of 2-(perfluorohexyl)ethyl iodide with a sulfur-containing nucleophile. One such method is the reaction with thiourea to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol.[9]
-
Industrial Fluorination Techniques: The perfluorohexyl chain itself is typically synthesized via industrial processes such as electrochemical fluorination (ECF) or telomerization of tetrafluoroethylene.[10]
-
Hydrogenolysis: Another route involves the catalytic hydrogenolysis of 2-(perfluorohexyl)ethanethiocyanate or bis-(2-perfluorohexylethane)-disulfide, which can produce the thiol in high yields.[9]
Chemical Reactivity
The reactivity of this compound is dominated by the thiol group, though it is electronically influenced by the strongly electron-withdrawing perfluorohexyl tail.
-
Oxidation: The thiol moiety can be oxidized to form the corresponding disulfide, bis(2-(perfluorohexyl)ethyl) disulfide, using mild oxidizing agents.[9] Stronger oxidation can lead to the formation of the corresponding sulfonic acid.[9][10] The perfluorinated chain can stabilize oxidized intermediates like sulfenic acids.[10]
-
Nucleophilic Reactions: The thiol can act as a nucleophile, for example, in the substitution of para-fluoro atoms on aromatic rings, a reaction that has shown efficiency in pharmaceutical applications.[10]
-
Self-Assembled Monolayer (SAM) Formation: The most significant reaction from a materials science perspective is the chemisorption of the thiol onto noble metal surfaces, particularly gold, to form highly ordered self-assembled monolayers. This process is discussed in detail in Section 5.
Thermal Stability
-
General Trends for PFAS: Research on the thermal decomposition of PFAS indicates that the functional group is typically the least stable part of the molecule.[11] For perfluorinated carboxylic acids (PFCAs), decomposition can begin at temperatures as low as 200°C.[12] Perfluorinated sulfonic acids (PFSAs) are generally more stable, requiring temperatures of 450°C or higher to decompose.
-
Expected Behavior: The C-S and C-C bonds in the ethylene spacer of this compound are weaker than the C-F bonds. Therefore, thermal decomposition is expected to initiate with the cleavage of these bonds. Pyrolysis studies of ethanethiol show decomposition pathways that include the formation of ethylene and hydrogen sulfide at lower temperatures, and radical mechanisms involving cleavage of the C-S and C-C bonds at higher temperatures.[13] The perfluorohexyl tail is expected to remain stable to higher temperatures.
Core Application: Self-Assembled Monolayers (SAMs)
The primary application of this compound is in the formation of self-assembled monolayers on noble metal surfaces. These highly ordered, nanometer-thick films are invaluable for precisely controlling surface properties.
Principles of SAM Formation
The formation of a SAM is a spontaneous process driven by the strong affinity of the sulfur atom for the gold surface and the van der Waals interactions between the perfluoroalkyl chains.[3] The process can be conceptualized as follows:
Caption: Formation of a this compound SAM on a gold substrate.
The result is a densely packed, quasi-crystalline monolayer that presents a low-energy, fluorinated surface to the external environment. This surface is both hydrophobic (water-repellent) and oleophobic (oil-repellent).
Experimental Protocol: SAM Preparation
Achieving a high-quality, well-ordered SAM requires meticulous attention to cleanliness and procedure.[14] The following protocol is a validated method for the preparation of this compound SAMs on gold.
Materials and Equipment:
-
Gold-coated substrates (e.g., silicon wafers with a titanium adhesion layer and a gold top layer)
-
This compound
-
Anhydrous ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water (18 MΩ·cm)
-
Clean glass vials with sealable caps
-
Tweezers (non-magnetic, stainless steel)
-
Nitrogen gas source (dry, filtered)
-
Sonicator
Workflow Diagram:
Caption: Experimental workflow for SAM preparation and characterization.
Step-by-Step Procedure:
-
Substrate Cleaning (Causality: to remove organic contaminants and ensure a pristine gold surface for uniform monolayer formation): a. Immerse the gold substrates in piranha solution for 10-15 minutes. Warning: Piranha solution is extremely corrosive and must be handled with appropriate personal protective equipment in a fume hood. b. Carefully remove the substrates and rinse them thoroughly with copious amounts of deionized water. c. Rinse the substrates with anhydrous ethanol. d. Dry the substrates under a gentle stream of dry nitrogen gas. Use immediately.[3]
-
Solution Preparation: a. Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial. b. Sonicate the solution for 5 minutes to ensure the thiol is fully dissolved.
-
Self-Assembly: a. Using clean tweezers, immediately immerse the freshly cleaned gold substrates into the thiol solution. b. Seal the vial to minimize solvent evaporation and contamination. For optimal results, the headspace can be purged with nitrogen. c. Allow the self-assembly to proceed for 18-24 hours at room temperature. Longer immersion times generally lead to more ordered and densely packed monolayers.[3][15]
-
Rinsing and Drying: a. After incubation, remove the substrates from the thiol solution with tweezers. b. Rinse the SAM-coated substrates thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed molecules. c. Dry the substrates again under a gentle stream of dry nitrogen.
Characterization of SAMs: Contact Angle Goniometry
A simple yet powerful technique to verify the successful formation of a low-energy SAM is contact angle goniometry. This method measures the angle at which a liquid droplet interfaces with the solid surface, providing a quantitative measure of wettability.
Principle: A surface coated with a this compound SAM will be highly hydrophobic. Therefore, a water droplet will bead up, resulting in a high contact angle.
Typical Results:
-
Bare Gold: A clean, bare gold surface is relatively hydrophilic, with a water contact angle typically below 70°.
-
SAM-Coated Surface: A well-formed this compound SAM on gold will exhibit a water contact angle of approximately 110-120°.[16] This significant increase in contact angle is a primary indicator of successful monolayer formation.[17]
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
GHS Hazards: It is classified as an irritant, with hazard statements indicating it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.
-
PFAS Classification: As a PFAS substance, users should be mindful of its environmental persistence. All waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a specialized chemical with a unique combination of properties that make it highly valuable for advanced materials research. Its ability to form robust, low-energy, and well-defined self-assembled monolayers provides a powerful tool for tailoring the interfacial properties of materials. This guide has provided a detailed overview of its chemical and physical characteristics, synthesis, reactivity, and a practical framework for its most common application. By understanding the principles and protocols outlined herein, researchers and drug development professionals can effectively leverage the capabilities of this compound in their work.
References
- 1. This compound | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fluoryx.com [fluoryx.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biophysics.org [biophysics.org]
- 8. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Buy this compound | 34451-26-8 [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. if.tugraz.at [if.tugraz.at]
- 16. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dataphysics-instruments.com [dataphysics-instruments.com]
An In-Depth Technical Guide to the Synthesis of 2-(Perfluorohexyl)ethanethiol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(Perfluorohexyl)ethanethiol (C₆F₁₃CH₂CH₂SH), a crucial fluorinated intermediate in the development of advanced materials and pharmaceuticals. The document details the predominant synthetic methodologies, focusing on the nucleophilic substitution of 2-(perfluorohexyl)ethyl iodide. A thorough examination of the reaction mechanisms, step-by-step experimental protocols, purification techniques, and characterization of the final product is presented. Furthermore, this guide addresses critical safety considerations and offers insights into alternative synthetic strategies, such as free-radical addition. The content is tailored for researchers, scientists, and professionals in drug development, aiming to provide a practical and scientifically rigorous resource for the laboratory-scale synthesis of this versatile compound.
Introduction: The Significance of this compound
This compound, with the chemical formula C₈H₅F₁₃S, is a specialized organosulfur compound featuring a perfluorohexyl group attached to an ethanethiol backbone.[1] The presence of the highly fluorinated chain imparts unique physicochemical properties, including high thermal and chemical stability, hydrophobicity, and lipophobicity.[1] These characteristics make it a valuable building block in several advanced applications:
-
Surface Coatings: Its hydrophobic nature is leveraged in the formulation of water-repellent coatings.
-
High-Performance Lubricants: The compound's stability at high temperatures and low friction properties are advantageous in specialized lubricants.
-
Bioconjugation: The reactive thiol group allows for the covalent attachment of the perfluorohexyl moiety to biomolecules, a technique utilized in materials science and biological research.
-
Self-Assembled Monolayers (SAMs): this compound can form highly ordered SAMs on metal surfaces, which have applications in corrosion protection, microfluidics, and biosensors.[1]
Given its utility, a robust and well-understood synthetic protocol is essential for its accessibility in research and development. This guide focuses on providing the necessary detail to achieve this.
Primary Synthetic Pathway: Nucleophilic Substitution
The most established and reliable method for the synthesis of 2-(perfluoroalkyl)ethanethiols is a two-step process commencing from the corresponding 2-(perfluoroalkyl)ethyl iodide.[2] This pathway involves an initial reaction with a sulfur nucleophile, such as thiourea, to form an isothiouronium salt intermediate, followed by alkaline hydrolysis to yield the desired thiol.
Reaction Mechanism
The synthesis proceeds via a classic Sₙ2 mechanism. In the first step, the sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the iodine in 2-(perfluorohexyl)ethyl iodide. This results in the displacement of the iodide leaving group and the formation of a stable S-[2-(perfluorohexyl)ethyl]isothiouronium iodide salt.
The subsequent hydrolysis of this salt under basic conditions proceeds through the nucleophilic attack of a hydroxide ion on the central carbon of the isothiouronium group. This leads to the cleavage of the C-S bond and the liberation of the thiolate anion, which is then protonated upon acidification during workup to yield the final this compound.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of perfluoroalkyl ethanethiols.[2]
Materials:
-
2-(Perfluorohexyl)ethyl iodide (C₆F₁₃CH₂CH₂I)
-
Thiourea (CH₄N₂S)
-
Ethanol (95%)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Procedure:
Step 1: Formation of S-[2-(Perfluorohexyl)ethyl]isothiouronium Iodide
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.1 equivalents) in 95% ethanol.
-
To this solution, add 2-(perfluorohexyl)ethyl iodide (1.0 equivalent).
-
Heat the reaction mixture to reflux with stirring for approximately 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The isothiouronium salt may precipitate out of the solution.
Step 2: Hydrolysis to this compound
-
To the reaction mixture from Step 1, add a solution of potassium hydroxide (2.5 equivalents) in water.
-
Heat the mixture to reflux for an additional 2-3 hours to effect hydrolysis.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with concentrated hydrochloric acid until it is acidic to litmus paper. This should be done in a fume hood as hydrogen sulfide may be evolved.
-
Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
Purification
The crude this compound is typically a colorless to pale yellow oil with a strong odor. The primary method for purification is vacuum distillation .
Vacuum Distillation Protocol:
-
Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
-
Transfer the crude product to the distillation flask. It is advisable to add a small magnetic stir bar or boiling chips to ensure smooth boiling.
-
Gradually apply vacuum to the system.
-
Once the desired pressure is reached, slowly heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point. For this compound, the boiling point is approximately 158 °C at atmospheric pressure, so a significantly lower temperature will be observed under vacuum.
-
After distillation, release the vacuum carefully and allow the apparatus to cool before collecting the purified product.
Alternative Synthetic Route: Free-Radical Addition
An alternative approach to the synthesis of this compound involves the free-radical addition of a thiol to a suitable alkene precursor. This method, often referred to as a thiol-ene reaction, proceeds via an anti-Markovnikov addition, providing a high degree of regioselectivity.
Reaction Mechanism
The reaction is initiated by a radical initiator (e.g., AIBN or UV light), which abstracts a hydrogen atom from a thiol (R-SH) to generate a thiyl radical (R-S•). This thiyl radical then adds to the less substituted carbon of the alkene double bond in the perfluorohexyl ethylene precursor, forming a more stable carbon-centered radical. This carbon radical then abstracts a hydrogen atom from another thiol molecule, yielding the final product and regenerating a thiyl radical to continue the chain reaction.
Caption: General mechanism for the free-radical addition of a thiol to an alkene.
Characterization of this compound
Confirmation of the successful synthesis and purity of this compound is achieved through standard analytical techniques.
| Property | Value |
| Molecular Formula | C₈H₅F₁₃S |
| Molecular Weight | 380.17 g/mol [1][3] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 158 °C at 760 mmHg |
| Density | 1.62 g/mL at 20 °C |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methylene groups adjacent to the perfluorohexyl chain and the thiol group. The thiol proton (S-H) will appear as a triplet, and the two methylene groups will show complex multiplets due to coupling with each other and with the adjacent CF₂ group.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group, with their chemical shifts influenced by the adjacent sulfur and perfluorohexyl groups.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit complex multiplets corresponding to the different CF₂ and CF₃ groups in the perfluorohexyl chain.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of fragments from the molecule.
Safety and Handling
This compound:
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. It has a strong, unpleasant odor.
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
2-(Perfluorohexyl)ethyl Iodide (Starting Material):
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautions: Handle with the same precautions as the final product, in a well-ventilated fume hood with appropriate PPE.
General Precautions:
-
Thiourea is a suspected carcinogen and should be handled with care.
-
Concentrated acids and bases are corrosive and should be handled with appropriate PPE.
-
Reactions should be conducted in a well-ventilated fume hood.
Conclusion
The synthesis of this compound via the nucleophilic substitution of 2-(perfluorohexyl)ethyl iodide with thiourea is a reliable and well-established method. This guide provides a comprehensive framework for its successful laboratory-scale preparation, from the underlying chemical principles to detailed experimental protocols and safety considerations. The availability of this versatile fluorinated building block is crucial for continued innovation in materials science, surface chemistry, and the development of novel therapeutics.
References
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 2-(Perfluorohexyl)ethanethiol: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of this compound, a specialized organosulfur compound of significant interest in materials science, surface chemistry, and advanced technology sectors. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core structure, physicochemical properties, synthesis, and key applications, with a focus on the causal relationships between its unique structure and functional performance.
Molecular Architecture and Physicochemical Profile
This compound, with the chemical formula C₈H₅F₁₃S, is an amphiphilic molecule defined by two distinct domains: a highly fluorinated, inert tail and a reactive thiol headgroup.[1] Its IUPAC name is 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol.[2]
The core of its functionality lies in this segmented structure:
-
The Perfluorohexyl Tail (C₆F₁₃-): This segment is a six-carbon chain where all hydrogen atoms have been replaced by fluorine. The high electronegativity of fluorine (3.98 on the Pauling scale) creates exceptionally strong carbon-fluorine (C-F) bonds (approx. 1.35 Å bond length).[1] This imparts significant chemical and thermal stability, as well as unique surface properties. The electron-rich fluorine sheath minimizes van der Waals interactions with other substances, leading to a low surface energy that manifests as hydrophobicity (water-repellency) and oleophobicity (oil-repellency).[1]
-
The Ethylene Spacer (-CH₂CH₂-): This flexible hydrocarbon linker connects the rigid perfluorinated tail to the functional headgroup.
-
The Thiol Headgroup (-SH): The sulfhydryl group is the molecule's reactive center. It exhibits a strong affinity for noble metal surfaces, particularly gold, silver, and copper, enabling the formation of stable sulfur-metal bonds.[1][3] This functionality is the cornerstone of its primary application in forming self-assembled monolayers (SAMs).
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The distinct properties of this compound are quantified in the table below, providing essential data for experimental design and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 34451-26-8 | [1][2][4][5] |
| Molecular Formula | C₈H₅F₁₃S | [1][2][6] |
| Molecular Weight | 380.17 g/mol | [1][2][5][6] |
| Boiling Point | 158 °C at 760 mmHg | [4][5] |
| Melting Point | -26 °C | [4] |
| Density | 1.62 g/mL at 20 °C | [4] |
| Refractive Index | 1.32 at 15 °C | [4] |
| Surface Tension | 15-25 mN/m | [1] |
| Water Contact Angle | >110° (on modified surfaces) | [1] |
Synthesis and Characterization
Synthetic Pathway: Nucleophilic Substitution
A prevalent and reliable method for synthesizing this compound involves a two-step process starting from the commercially available 2-(perfluorohexyl)ethyl iodide.[5][7] The underlying principle is the high reactivity of the iodide as a leaving group, facilitating nucleophilic attack by a sulfur-containing reagent.
-
Formation of an Isothiouronium Salt: The perfluoroalkyl iodide is reacted with thiourea in an inert solvent. The sulfur atom of thiourea acts as a nucleophile, displacing the iodide to form a stable S-[2-(perfluorohexyl)ethyl]isothiouronium iodide intermediate. This choice is strategic; thiourea is an easily handled, solid sulfur source, and the resulting salt is typically crystalline and can be isolated.
-
Alkaline Hydrolysis: The isolated isothiouronium salt is then hydrolyzed using a strong base, such as sodium hydroxide. The base facilitates the cleavage of the C-S bond within the intermediate, releasing the desired this compound.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is a representative methodology and should be performed with appropriate engineering controls and personal protective equipment.
-
Salt Formation:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-(perfluorohexyl)ethyl iodide (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude isothiouronium salt.
-
-
Hydrolysis:
-
Dissolve the crude salt in a biphasic solution of diethyl ether and a 10% aqueous solution of sodium hydroxide (2.5 eq).
-
Stir the mixture vigorously at room temperature for 2-3 hours.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by vacuum distillation to yield this compound as a clear liquid.
-
Structural Verification
Confirmation of the synthesized product's identity and purity is achieved through standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic multiplets for the two methylene groups (-CH₂CH₂-) and a triplet for the thiol proton (-SH), which may be broadened or exchangeable with D₂O.
-
¹⁹F NMR: Provides definitive confirmation of the perfluorohexyl chain, showing distinct signals for the terminal -CF₃ group and the five internal -CF₂ groups.
-
-
Mass Spectrometry (MS): Electron ionization (EI-MS) will show the molecular ion peak (M⁺) at m/z 380.17, along with a characteristic fragmentation pattern corresponding to the loss of SH and subsequent fragments of the fluoroalkyl chain.
Core Application: Self-Assembled Monolayers (SAMs)
The most prominent application of this compound is in the formation of highly ordered Self-Assembled Monolayers (SAMs) on noble metal surfaces.[1] This process is a spontaneous organization of molecules from solution onto a solid substrate, driven by the strong, specific interaction between the thiol headgroup and the metal.
Mechanism of Formation: The sulfur atom of the thiol group chemisorbs onto the gold surface, forming a stable Au-S bond with a bond energy of approximately 40-50 kcal/mol.[3][8] Once anchored, the long perfluorohexyl chains pack tightly due to intermolecular van der Waals forces, orienting themselves away from the surface. This dense packing creates a uniform, robust monolayer with the low-energy fluorinated tails presented at the interface.
The resulting surface exhibits extremely low surface energy, making it non-wetting to both water and oils.[1] This has profound implications for a variety of technologies.
Caption: Formation of a self-assembled monolayer on a gold substrate.
Experimental Protocol: SAM Formation on Gold
-
Substrate Preparation:
-
Use a silicon wafer with a titanium adhesion layer (5 nm) and a gold top layer (50 nm).
-
Clean the substrate by sonicating for 5 minutes each in acetone, isopropanol, and deionized water.
-
Dry the substrate under a stream of dry nitrogen.
-
Treat with UV/Ozone for 15 minutes to remove any organic contaminants and ensure a hydrophilic surface. This step is critical for achieving a uniform, defect-free monolayer.
-
-
Monolayer Deposition:
-
Prepare a 1 mM solution of this compound in absolute ethanol. The choice of solvent is important; it must fully solubilize the thiol without reacting with it or damaging the substrate.
-
Immediately immerse the freshly cleaned gold substrate into the thiol solution.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Post-Deposition Cleaning:
-
Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed (non-bonded) molecules.
-
Dry the substrate again under a stream of dry nitrogen.
-
The SAM-coated substrate is now ready for characterization (e.g., contact angle goniometry, XPS, AFM) or further use.
-
Other Scientific and Research Applications
Beyond SAMs, the unique properties of this compound lend it to other specialized fields:
-
Advanced Coatings and Lubricants: Its inherent chemical stability and low surface energy make it a valuable component in formulations for water-repellent coatings and high-performance lubricants that require low friction and high thermal stability.[1]
-
Bioconjugation and Biosensors: The reactive thiol group can be used to immobilize proteins or other biomolecules onto surfaces for applications in biosensors and affinity chromatography.[1][3]
-
Drug Delivery: As a member of the per- and polyfluoroalkyl substance (PFAS) family, its derivatives are explored in creating components for advanced drug delivery systems, such as nanoemulsions, where the fluorous phase can carry therapeutic payloads.[7][9]
Safety, Handling, and Environmental Profile
Hazard Identification and Safe Handling
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. If ventilation is inadequate, a vapor respirator may be necessary.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.
-
Stench: Like most thiols, it has a strong, unpleasant odor. All handling should be conducted in a manner that contains vapors.
Environmental Considerations
As a perfluoroalkyl substance (PFAS), this compound is characterized by the high stability of its C-F bonds, which leads to significant environmental persistence.[1] These substances are known to resist degradation and have the potential for bioaccumulation.[1][5] Therefore, all waste containing this compound must be disposed of as hazardous chemical waste according to local, state, and federal regulations to prevent environmental release.
Conclusion
The structure of this compound is a prime example of molecular engineering, where distinct chemical functionalities are combined to achieve unique and powerful material properties. Its fluorinated tail confers exceptional stability and low surface energy, while its thiol head provides a versatile anchor for surface modification. This dual character makes it an indispensable tool for researchers developing advanced materials, from anti-fouling surfaces and robust biosensors to next-generation electronic and biomedical devices. A thorough understanding of its synthesis, handling, and application protocols is essential for harnessing its full potential in a safe and responsible manner.
References
- 1. Buy this compound | 34451-26-8 [smolecule.com]
- 2. This compound | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fluoryx.com [fluoryx.com]
- 5. benchchem.com [benchchem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. oaepublish.com [oaepublish.com]
- 9. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing [thno.org]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Molecular Weight of 2-(Perfluorohexyl)ethanethiol
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, focusing on the core physicochemical properties of 2-(Perfluorohexyl)ethanethiol. Moving beyond a simple data point, we will explore the determination, significance, and practical implications of its molecular weight in experimental design and application.
Introduction: The Significance of a Fluorinated Thiol
This compound, also known by its IUPAC name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol, is a specialized organosulfur compound notable for its unique properties conferred by a heavily fluorinated carbon chain.[1] Its structure, featuring a reactive thiol headgroup and an inert, hydrophobic/lipophobic perfluorohexyl tail, makes it a compound of significant interest in surface science, materials engineering, and bioconjugation.[1] Understanding its molecular weight is the first and most critical step in harnessing its capabilities, as this fundamental parameter governs stoichiometric calculations, dictates analytical signatures, and influences its physical behavior.
Section 1: Core Molecular Properties
The defining characteristics of a molecule are encapsulated in its formula and weight. For this compound, the replacement of hydrogen with heavier fluorine atoms results in a significantly higher molecular weight than its hydrocarbon analogue, 1-octanethiol. This substitution is the primary driver of its distinct chemical and physical properties.
The molecular formula for this compound is C8H5F13S.[1][2][3][4][5] Based on this formula, we can precisely define its molecular weight, a critical parameter for all quantitative work.
| Property | Value | Source |
| CAS Number | 34451-26-8 | [1][2][3] |
| Molecular Formula | C8H5F13S | [1][2][3][4][5] |
| Molecular Weight | 380.17 g/mol | [1][2][3][4][5] |
| Exact Mass | 379.9904374 Da | [3] |
Expert Insight: The distinction between molecular weight (average molar mass) and exact mass is crucial for high-resolution analytical techniques. The molecular weight (380.17 g/mol ) is used for bulk calculations, such as preparing solutions of a specific molarity. In contrast, the exact mass (379.9904374 Da) is the monoisotopic mass calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ³²S). This value is indispensable in mass spectrometry for accurate compound identification.
Section 2: Verification of Molecular Weight and Structure
Asserting a molecule's identity requires rigorous analytical validation. Mass spectrometry (MS) is the gold standard for confirming molecular weight, while techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the precise molecular structure.[6][7][8]
Experimental Workflow: From Sample to Verified Structure
The logical flow for characterizing a compound like this compound involves synthesis followed by a multi-technique validation process. This ensures that the material used in subsequent experiments is indeed the correct substance with the expected molecular weight.
Caption: Workflow for the synthesis and analytical validation of this compound.
Protocol: Molecular Weight Verification by Mass Spectrometry
Mass spectrometry is a cornerstone technique for determining the molecular weight of synthesized or purchased compounds.[7] It provides a direct measurement of the mass-to-charge ratio (m/z), confirming the compound's identity.
Objective: To confirm the molecular weight of a this compound sample.
Methodology:
-
Sample Preparation:
-
Dissolve a small quantity (~1 mg) of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 100 µg/mL.
-
The choice of solvent is critical to ensure sample solubility and compatibility with the ionization source.
-
-
Instrumentation:
-
Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source. ESI is a "soft" ionization technique suitable for preventing fragmentation of the parent molecule.[7]
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5 µL/min).
-
Acquire data in negative ion mode. The thiol proton is acidic and can be easily lost to form the [M-H]⁻ ion.
-
Scan a mass range that comfortably brackets the expected mass (e.g., m/z 100-500).
-
-
Data Analysis:
-
Look for the primary ion peak corresponding to the deprotonated molecule [M-H]⁻.
-
Given the exact mass of 379.9904 Da, the expected peak should appear at an m/z value of approximately 378.983.
-
Self-Validation Check: The high resolution of the instrument should allow for the observed mass to be within a very narrow tolerance (typically < 5 ppm) of the calculated exact mass. This level of accuracy provides high confidence in the compound's identity and distinguishes it from other potential contaminants. The fragmentation pattern of fluorinated compounds can also be distinctive, often showing losses of CF2 or CF3 groups, which can further aid in structural confirmation.[9]
-
Section 3: Applications in Research and Drug Development
The specific molecular weight and structure of this compound are directly responsible for its utility in advanced applications, particularly in the creation of self-assembled monolayers (SAMs).[1]
SAMs are highly ordered molecular layers that form spontaneously on certain surfaces. The thiol group (-SH) of this compound has a strong affinity for noble metal surfaces like gold, silver, and copper, forming a stable sulfur-metal bond.[1] The perfluorohexyl chains then orient themselves away from the surface, creating a new interface with unique properties.
Caption: Formation of a self-assembled monolayer (SAM) on a gold surface.
The dense packing and low polarizability of the fluorinated chains result in surfaces with exceptionally low surface energy.[1] This makes them highly hydrophobic (water-repellent) and oleophobic (oil-repellent), properties valuable for:
-
Biocompatible Coatings: Creating non-fouling surfaces that resist protein adsorption and cellular adhesion, crucial for medical implants and biosensors.[1]
-
Microfluidics: Modifying the surface energy of channels to control fluid flow and prevent sample adhesion.[1]
-
Drug Development: Immobilizing proteins or other biomolecules onto sensor surfaces for binding studies and high-throughput screening.[1]
Section 4: Safety and Handling
Due to its chemical nature, this compound must be handled with appropriate care. Safety Data Sheets (SDS) provide critical information for safe handling.
-
Hazards: The compound is classified as an irritant, causing skin and serious eye irritation.[3][10] It may also cause respiratory irritation.[3][10] Some sources also list it as a flammable liquid and highly toxic if swallowed, inhaled, or in contact with skin.
-
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12]
-
Avoid breathing vapors or mists.
-
Keep away from heat, sparks, and open flames.[12] Take precautionary measures against static discharge.[12]
-
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere as the material can be air-sensitive.[11]
Conclusion
The molecular weight of this compound, 380.17 g/mol , is a foundational parameter that underpins its scientific and industrial applications. This value, confirmed through precise analytical methods like mass spectrometry, is essential for accurate experimental work. The compound's significant mass, largely due to its thirteen fluorine atoms, gives rise to the unique physicochemical properties that make it an invaluable tool for creating low-energy, inert surfaces. For professionals in research and drug development, a thorough understanding of this core property is the gateway to effectively utilizing this versatile molecule for surface modification, biosensor development, and advanced materials science.
References
- 1. Buy this compound | 34451-26-8 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sfrbm.org [sfrbm.org]
- 8. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. 1H,1H,2H,2H-PERFLUOROOCTANETHIOL | 34451-26-8 [amp.chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Safe Handling of 2-(Perfluorohexyl)ethanethiol (CAS 34451-26-8)
Prepared by: Gemini, Senior Application Scientist
Section 1: Compound Profile and Technical Summary
Introduction
2-(Perfluorohexyl)ethanethiol, also known as 1H,1H,2H,2H-Perfluorooctanethiol, is a specialty chemical of significant interest in materials science and nanotechnology.[1][2] Its unique molecular structure, featuring a highly fluorinated "tail" and a thiol "headgroup," makes it a primary choice for creating robust, low-energy self-assembled monolayers (SAMs) on noble metal surfaces like gold, silver, and platinum. These SAMs are used to precisely engineer surface properties, including hydrophobicity, chemical resistance, and biocompatibility, which are critical in the development of advanced sensors, microelectronics, and medical devices.
However, the utility of this compound is predicated on its safe and responsible handling. Its chemical nature presents a dual-hazard profile that demands a comprehensive understanding beyond a cursory glance at a standard Safety Data Sheet (SDS). It is both a per- and polyfluoroalkyl substance (PFAS) and a thiol . As a PFAS, it belongs to a class of compounds known for their extreme environmental persistence.[3] As a thiol, it possesses a potent, unpleasant odor (stench) and specific reactivity.[4] This guide provides an in-depth, field-proven framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring both laboratory safety and environmental stewardship.
Physicochemical and Hazard Properties
A precise understanding of the compound's properties is the foundation of a robust safety protocol. The data below has been consolidated from multiple supplier and database sources.
| Property | Value | Source(s) |
| CAS Number | 34451-26-8 | [1][2][4] |
| Molecular Formula | C₈H₅F₁₃S | [1][2] |
| Molecular Weight | 380.17 g/mol | [1][2] |
| Physical State | Colorless to light yellow liquid | |
| Boiling Point | 158 °C @ 760 mmHg | [4] |
| Melting Point | -26 °C | [4] |
| Density | 1.62 g/mL at 20 °C | [4] |
| Flash Point | > 105 °C | [4] |
| Key Hazards | Skin/Eye/Respiratory Irritant, Potential Acute Toxicity, Stench, Air Sensitive | [1][4] |
Section 2: Comprehensive Hazard Analysis and Risk Mitigation
GHS Hazard Profile: A Consolidated View
The Globally Harmonized System (GHS) classifications for this compound can vary slightly between suppliers, particularly regarding acute toxicity. A conservative approach, adopting the most stringent classification, is recommended. The primary, consistently reported hazards are significant irritation to the skin, eyes, and respiratory tract.[1][5] Some sources also classify it as toxic if swallowed.[6]
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Source(s) |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| [1] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| [1] |
| STOT, Single Exposure (Category 3) | H335: May cause respiratory irritation |
| [1][5] |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |
| [6] |
| Hazardous to Aquatic Life, Long-term | H413: May cause long lasting harmful effects to aquatic life | (No Pictogram) |
Expert Insight: The stench of this thiol is not a formal GHS classification but is a critical operational hazard. The human nose can detect thiols at extremely low concentrations (parts per billion), meaning that even a minuscule release can cause alarm and disruption, potentially being mistaken for a natural gas leak.[7] Therefore, odor control is a primary safety objective.
The Hierarchy of Controls: A Strategic Framework
Effective risk management involves implementing controls in a prioritized order. The hierarchy of controls provides a systematic approach to mitigating hazards associated with this compound.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
Section 3: Exposure Controls & Personal Protective Equipment (PPE)
Engineering Controls: The First Line of Defense
Reliance on PPE alone is insufficient. Robust engineering controls are mandatory for containing this compound.
-
Chemical Fume Hood: All work with this compound, including weighing, transfers, reaction setup, and work-up, must be conducted inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.[8]
-
Odor and Vapor Trapping: Due to the potent stench and volatility, any procedure that could release vapor must incorporate a trap. This is non-negotiable for operations like rotary evaporation or applying a vacuum. The exhaust from the process must be passed through a bubbler containing a bleach solution (e.g., a 1:1 mixture of commercial bleach and water) to oxidize and neutralize the thiol vapors before they reach the vacuum pump or the building's exhaust stack.[9]
Personal Protective Equipment (PPE): The Last Barrier
The correct selection and use of PPE are critical for preventing personal exposure.
-
Hand Protection: Wear double nitrile gloves. The outer glove should be removed and disposed of immediately after handling the chemical. For prolonged tasks, consult the glove manufacturer's permeation data for resistance to fluorinated compounds and thiols.
-
Eye Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times. When there is a significant risk of splashing, a full-face shield must be worn over the goggles.
-
Skin and Body Protection: A flame-resistant lab coat must be worn and buttoned. Ensure full coverage of the legs and arms. Wear long pants and fully enclosed, chemical-resistant shoes.
Caption: A decision workflow for selecting appropriate PPE.
Section 4: Standard Operating Procedure (SOP) for Laboratory Use
This SOP outlines a self-validating system for handling this compound, designed to minimize risk at every stage.
Pre-Experiment Preparation
-
Designate Work Area: Cordon off a specific area within a chemical fume hood for the entire procedure.
-
Prepare Decontamination Baths: In the fume hood, prepare a clearly labeled container with a 1:1 bleach-water solution. This "bleach bath" will be used for immediate decontamination of small equipment and glassware.[9]
-
Assemble Bleach Traps: If using a rotary evaporator or vacuum line, assemble and fill a gas-washing bottle with bleach solution.
-
Inform Colleagues: Notify other laboratory personnel that you will be working with a potent stench chemical.[7]
Experimental Workflow: From Weighing to Work-up
The following workflow is designed to contain the chemical throughout the experimental process.
Caption: A logical workflow for experiments involving the thiol.
Detailed Protocol Steps
-
Weighing/Transfer: Weigh the chemical in a tared, sealed container (e.g., a vial with a septum cap). Perform transfers using a gas-tight syringe or cannula. This minimizes odor release.
-
Reaction Setup: Use a closed or isolated reaction system (e.g., Schlenk line apparatus). The gas outlet (e.g., from a bubbler) must be directed into a bleach trap.[9]
-
Work-up: Perform all quenching and extraction steps within the fume hood. Keep flasks and separatory funnels covered as much as possible.
-
Solvent Removal: When using a rotary evaporator, ensure the vacuum pump exhaust is passed through a bleach trap. Inadequate trapping is the most common cause of odor release.[9]
Section 5: Emergency Response Protocols
Spill Management
-
Small Spill (<10 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, cover the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads).
-
Gently apply a 1:1 bleach solution to the absorbent material to oxidize the thiol.
-
Collect all materials into a sealable plastic bag.
-
Wipe the area again with bleach solution, followed by water.
-
Place the sealed bag and any contaminated PPE into a labeled hazardous waste container.[10]
-
-
Large Spill (>10 mL or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the fire alarm if necessary.
-
Close the laboratory doors to contain the vapors.
-
Call your institution's emergency response team (e.g., EH&S) and report a spill of a hazardous, odorous chemical.[8]
-
First Aid Measures
Immediate and correct first aid is crucial. Always have the SDS readily accessible for emergency responders.
| Exposure Route | First Aid Procedure | Source(s) |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention. | [11] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [11] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. | |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them 1-2 glasses of water to drink. Seek immediate medical attention. |
Section 6: Decontamination and Waste Disposal
Equipment Decontamination
Standard washing is insufficient to remove the thiol residue and its odor.
-
Initial Rinse: Rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) inside the fume hood. Collect this rinse as hazardous waste.
-
Bleach Soak: Submerge all rinsed items in the prepared bleach bath. For larger items like reaction flasks, fill them with the bleach solution.[8]
-
Soak Duration: Allow items to soak for a minimum of 14 hours (overnight is ideal) to ensure complete oxidation of the thiol.[9]
-
Final Cleaning: After soaking, remove the items, rinse thoroughly with water, and then proceed with standard laboratory glassware cleaning procedures.
Waste Management: A Critical Responsibility
Due to its identity as a PFAS, proper waste management is paramount to prevent environmental contamination.
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and solvent rinses, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Solid Waste: All contaminated solid waste (e.g., gloves, absorbent pads, silica gel, used septa) must be double-bagged in sealed plastic bags, which are then placed in a designated solid hazardous waste container.[10]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant, Toxic, Stench).
-
Disposal: Never dispose of this chemical or its waste down the drain. All waste must be disposed of through a certified hazardous waste management provider in accordance with local, state, and federal regulations.
Section 7: Toxicological and Environmental Profile
Toxicological Insights
While scarce toxicological data exists for this specific molecule, the precautionary principle must be applied.[3] Its GHS classification indicates it is a potent irritant. The broader class of PFAS compounds, particularly those with similar chain lengths, has been associated with a range of adverse health effects in animal and human studies, including liver toxicity, endocrine disruption, and developmental toxicity.[3] Furthermore, a structurally related compound, 2-(Perfluorohexyl)ethane-1-sulfonic Acid, is suspected of causing cancer and may damage an unborn child.[12] This information underscores the critical need to prevent any direct exposure.
Environmental Fate
The carbon-fluorine bond is one of the strongest in organic chemistry, making this compound highly resistant to environmental degradation.[3] Like other PFAS, it is expected to be persistent in the environment. Its classification as potentially causing long-lasting harmful effects to aquatic life necessitates strict control over waste streams to prevent its release into waterways.
Section 8: Conclusion
This compound is a valuable tool for advanced material and surface science, but its handling demands a rigorous and informed approach. A successful safety program for this compound is built on three pillars:
-
Containment: Utilize engineering controls, primarily the chemical fume hood and sealed systems, to isolate the chemical at all times.
-
Decontamination: Employ oxidative decontamination with bleach for all equipment, vapors, and waste to neutralize the thiol hazard and its potent odor.
-
Caution: Recognize the compound's dual nature as both a thiol and a persistent PFAS, and adhere strictly to all handling and waste disposal protocols to protect both personal health and the environment.
By integrating the principles and protocols outlined in this guide, researchers can confidently and safely leverage the unique properties of this compound in their work.
Section 9: References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--
-
Fluoryx Labs. (n.d.). CAS# 34451-26-8 | 2-Perfluorohexyl ethyl thiol. Retrieved from --INVALID-LINK--
-
Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-thiol. Retrieved from --INVALID-LINK--
-
Gomis, M. I., Vestergren, R., Borg, D., & Cousins, I. T. (2015). Toxicology Data for Alternative “Short-Chain” Fluorinated Substances. Request PDF. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). Safety Data Sheet: (Perfluorohexyl)ethylene. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025). Safety Data Sheet. Product documentation for various chemicals. Retrieved from --INVALID-LINK--
-
SynQuest Laboratories. (n.d.). Safety Data Sheet: 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctane-1-thiol. Retrieved from a general search for SDS of CAS 34451-26-8.
-
Sigma-Aldrich. (2024). Safety Data Sheet: Perfluoro(methylcyclopentane). Retrieved from --INVALID-LINK--
-
CPAchem. (2023). Safety data sheet: 2-(Perfluorohexyl)ethane-1-sulfonic Acid. Retrieved from --INVALID-LINK--
-
University of Minnesota, Department of Environmental Health and Safety. (n.d.). Thiols. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2024). Safety Data Sheet. Product documentation for various chemicals. Retrieved from --INVALID-LINK--
-
Cayman Chemical. (2025). Fluorometric Thiol Detector - Safety Data Sheet. Retrieved from --INVALID-LINK--
-
University College London (UCL). (2020). Thiols Safety Services. Retrieved from --INVALID-LINK--
-
Spectrum Chemical. (2006). Material Safety Data Sheet: Ethanethiol. Retrieved from --INVALID-LINK--
-
Scantec Nordic. (2022). Safety Data Sheet: 2-Perfluorohexyl ethanol (FHET). Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP. Retrieved from --INVALID-LINK--
-
Columbia University, Research. (n.d.). SOP for Stench Chemicals. Retrieved from --INVALID-LINK--
References
- 1. This compound | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fluoryx.com [fluoryx.com]
- 5. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. research.columbia.edu [research.columbia.edu]
- 9. How To [chem.rochester.edu]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. cpachem.com [cpachem.com]
solubility of 2-(Perfluorohexyl)ethanethiol
An In-depth Technical Guide to the Solubility of 2-(Perfluorohexyl)ethanethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the (C8H5F13S), a specialized fluorinated thiol critical for advancements in surface science, nanotechnology, and bioconjugation. As a Senior Application Scientist, this document moves beyond theoretical principles to offer field-proven insights into the unique solubility characteristics conferred by its segmented amphiphilic structure—a highly hydrophobic and oleophobic perfluorohexyl tail, a short hydrocarbon spacer, and a reactive thiol headgroup. We will explore the physicochemical properties that govern its solubility in various media, present available solubility data, and provide a detailed, self-validating experimental protocol for its precise determination. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.
Introduction and Physicochemical Profile
This compound, also known by its systematic IUPAC name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol, is an organosulfur compound belonging to the broader class of per- and polyfluoroalkyl substances (PFAS).[1][2] Its molecular structure consists of a C6F13 perfluorinated "tail," a short ethylene (-CH2CH2-) hydrocarbon "spacer," and a terminal thiol (-SH) functional "headgroup."[2][3] This unique segmented structure imparts a distinct set of properties that are not found in conventional hydrocarbon thiols.[1]
The dominant feature of the molecule is the perfluorohexyl chain. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 116 kcal/mol.[1] This imparts exceptional thermal stability and chemical inertness to the fluorinated segment of the molecule.[1] Conversely, the thiol group is highly reactive and serves as a versatile chemical handle for various transformations, including oxidation to disulfides or sulfonic acids and, most notably, covalent attachment to noble metal surfaces.[1][4]
The primary application of this compound is in the formation of Self-Assembled Monolayers (SAMs), particularly on gold surfaces.[5] The strong affinity of the sulfur atom for gold drives the spontaneous organization of these molecules into a dense, ordered monolayer.[6] The resulting surface, dominated by the closely packed, low-energy perfluorohexyl groups, exhibits profound hydrophobicity and oleophobicity.[1][5] This property is leveraged in applications ranging from water-repellent coatings and advanced lubricants to microfluidics and biosensors.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 34451-26-8 | [2][5][7] |
| Molecular Formula | C8H5F13S | [1][2][3] |
| Molecular Weight | 380.17 g/mol | [2][5] |
| Appearance | Clear, Colourless Oil | [8] |
| Boiling Point | 158 °C (at 760 mmHg) | [5][7] |
| Melting Point | -26 °C | [7] |
| Density | 1.62 g/mL (at 20 °C) | [7][8] |
| Refractive Index | 1.32 (at 15 °C) | [7] |
| pKa | 9.59 (Predicted) | [8] |
Theoretical Framework of Solubility
The is a direct consequence of its amphiphilic and segmented nature. The molecule can be conceptually divided into three parts, each with a distinct contribution:
-
Perfluorohexyl Tail (C6F13-): This segment is fluorous, meaning it is not only hydrophobic (water-repelling) but also lipophobic/oleophobic (oil-repelling). Fluorocarbons have very weak intermolecular van der Waals forces due to the low polarizability of the fluorine atom.[6] Consequently, this tail has a strong tendency to phase-separate from both aqueous and hydrocarbon-based media. Its salvation is most favorable in highly fluorinated solvents.
-
Ethylene Spacer (-CH2CH2-): This short hydrocarbon linker provides a degree of flexibility and separates the fluorous tail from the polar headgroup. While it is nonpolar, its presence slightly mitigates the extreme oleophobicity of the perfluoroalkyl chain, allowing for some interaction with hydrocarbon solvents.
-
Thiol Headgroup (-SH): The thiol group is polar and capable of hydrogen bonding, although it is a weaker hydrogen bond donor and acceptor compared to the hydroxyl (-OH) group. This group provides a site for interaction with polar solvents. Its reactivity, particularly its ability to deprotonate to a thiolate (-S⁻), can significantly influence solubility in basic aqueous media.[4]
Based on these principles, a general solubility profile can be predicted:
-
Aqueous Solubility: Expected to be extremely low. The large, hydrophobic, and fluorous tail dominates the molecule's character, overcoming the slight polarity of the thiol headgroup.
-
Hydrocarbon Solvent Solubility (e.g., Hexane, Toluene): Limited. While the ethylene spacer can interact with these solvents, the strong drive for the fluorous tails to self-associate and phase-separate (the "fluorous effect") will hinder extensive mixing.
-
Polar Aprotic Solvent Solubility (e.g., Acetone, THF, Chloroform): Moderate to good. These solvents can interact with the thiol group and are better able to solvate the molecule as a whole compared to nonpolar hydrocarbons.[8]
-
Polar Protic Solvent Solubility (e.g., Methanol, Ethanol): Moderate. These alcohols can hydrogen bond with the thiol group. Solubility is often achieved in solvents like ethanol or isopropanol for the preparation of SAMs.[6][9]
-
Fluorinated Solvent Solubility (e.g., HFE-7100, FC-770): High. "Like dissolves like" is the governing principle here. The perfluorohexyl tail is readily solvated by fluorous solvents, leading to excellent solubility.
Qualitative and Quantitative Solubility Data
Quantitative public-domain data on the is sparse. However, qualitative descriptions and data from related compounds provide a clear picture of its behavior.
Table 2: Solubility Profile of this compound
| Solvent Class | Representative Solvent(s) | Observed/Expected Solubility | Source(s) |
| Aqueous | Water | Insoluble / Very Low | [1][9] |
| Polar Protic | Methanol, Ethanol | Soluble / Moderate | [6][8] |
| Polar Aprotic | Chloroform, Diethyl Ether | Soluble / Good | [8][10] |
| Nonpolar Hydrocarbon | Hexane, Toluene | Sparingly Soluble / Low | Inferred |
| Fluorinated | F-113 (Trichlorotrifluoroethane) | Soluble / High | [10] |
Note: Data for F-113 and diethyl ether is based on the closely related 2-(perfluorooctyl)ethanesulfinic acid, which serves as a strong proxy for the behavior of the fluorinated chain.[10]
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data in a specific solvent system, direct experimental determination is necessary. The following protocol outlines a robust method based on the isothermal shake-flask method coupled with Gas Chromatography (GC) analysis. This approach is a self-validating system as it relies on achieving equilibrium and uses a highly sensitive and specific analytical technique.
Rationale for Method Selection
-
Isothermal Shake-Flask Method: This is a gold-standard technique for determining the solubility of substances. It ensures that the system reaches thermodynamic equilibrium between the solute and the solvent at a constant temperature, providing a true measure of saturation solubility.
-
Gas Chromatography (GC): this compound is thermally stable and has a defined boiling point, making it an ideal candidate for GC analysis.[5][7] Using a mass spectrometer (MS) or a flame ionization detector (FID) provides the high sensitivity needed to quantify low solubility levels and the selectivity to distinguish the analyte from solvent impurities.
Experimental Workflow Diagram
Caption: Workflow for solubility determination using the shake-flask method and GC analysis.
Step-by-Step Methodology
-
Preparation of Calibration Standards: a. Accurately prepare a concentrated stock solution of this compound (e.g., 1000 mg/L) in a highly miscible solvent where it is known to be freely soluble (e.g., isopropanol). b. Perform serial dilutions of this stock solution with the chosen test solvent to create a series of at least five calibration standards spanning the expected solubility range.
-
Sample Preparation: a. In triplicate, add an excess amount of this compound to separate vials containing a known volume of the test solvent (e.g., add 100 µL of the thiol to 10 mL of solvent). An excess is visually confirmed by the presence of undissolved droplets of the oil-like thiol, even after vigorous mixing. b. Include a solvent-only blank.
-
Equilibration: a. Seal the vials tightly to prevent solvent evaporation. b. Place the vials in an isothermal shaker water bath set to the desired temperature (e.g., 25.0 ± 0.5 °C). c. Agitate the vials for a sufficient period to ensure equilibrium is reached. A preliminary kinetic study is recommended, but 24 to 48 hours is typically adequate. Equilibrium is confirmed if samples taken at 24 and 48 hours yield the same concentration.
-
Phase Separation and Sampling: a. Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved droplets to settle. b. To ensure complete removal of any suspended microdroplets, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes). c. Carefully extract an aliquot of the clear supernatant (the saturated solution) using a glass syringe. Avoid disturbing the bottom layer of undissolved solute.
-
Analysis: a. Analyze the calibration standards by GC to generate a calibration curve (peak area vs. concentration). b. Analyze the prepared samples from the supernatant. If necessary, dilute the samples with the test solvent to fall within the linear range of the calibration curve. c. The concentration is determined by comparing the sample's peak area to the calibration curve. The resulting value represents the saturation in that solvent at the specified temperature.
Conclusion
The is a complex interplay between its fluorous tail, hydrocarbon spacer, and polar thiol headgroup. It is fundamentally insoluble in water but demonstrates moderate to high solubility in various organic solvents, particularly polar aprotic, alcoholic, and fluorinated media.[1][8][10] This solubility profile is critical for its primary application in forming highly ordered, low-energy self-assembled monolayers.[5][6] For applications requiring precise control over concentration, the detailed shake-flask GC protocol provided in this guide offers a reliable and scientifically sound method for determining its solubility in any solvent of interest. Understanding and quantifying these solubility characteristics is a prerequisite for the successful design and implementation of advanced materials and technologies that leverage the unique properties of this compound.
References
- 1. Buy this compound | 34451-26-8 [smolecule.com]
- 2. This compound | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fluoryx.com [fluoryx.com]
- 8. 1H,1H,2H,2H-PERFLUOROOCTANETHIOL | 34451-26-8 [amp.chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. Redirecting [linkinghub.elsevier.com]
A Spectroscopic Guide to 2-(Perfluorohexyl)ethanethiol for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectral data for 2-(Perfluorohexyl)ethanethiol (C₈H₅F₁₃S), a fluorinated thiol of significant interest in materials science, surface chemistry, and drug development.[1][2] Drawing upon established spectroscopic principles and available data, this document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed experimental protocols and data interpretation are provided to serve as a valuable resource for researchers and professionals working with this and related fluorinated compounds.
Introduction: The Molecular Architecture and Significance of this compound
This compound, also known by its systematic IUPAC name 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol, is an organofluorine compound featuring a C6 perfluorinated "tail" and a reactive thiol head group.[3] Its molecular formula is C₈H₅F₁₃S, and it has a molecular weight of 380.17 g/mol .[4] The distinct hydrophobic and lipophobic nature of the perfluoroalkyl chain, combined with the anchoring capability of the thiol group, makes it a valuable building block for creating self-assembled monolayers (SAMs) on metal surfaces, developing hydrophobic coatings, and for bioconjugation applications.[1][5] A thorough understanding of its spectral properties is paramount for its identification, characterization, and quality control in these applications.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is relatively simple, characterized by signals from the two methylene groups and the thiol proton.
-
-CH₂-S-: The methylene group adjacent to the sulfur atom is expected to appear as a quartet in the range of 2.5-2.7 ppm. The splitting into a quartet is due to coupling with the adjacent methylene group.
-
-CF₂-CH₂-: The methylene group adjacent to the perfluoroalkyl chain will be significantly deshielded and is expected to appear as a triplet of triplets between 2.0 and 2.4 ppm. The primary splitting is from the adjacent methylene group, and the secondary, smaller splitting is due to coupling with the two fluorine atoms of the CF₂ group.
-
-SH: The thiol proton typically appears as a triplet in the range of 1.3-1.6 ppm, resulting from coupling with the adjacent methylene protons. The chemical shift of the thiol proton can be concentration and solvent-dependent.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| -CF₂-CH₂- | 2.0 - 2.4 | Triplet of Triplets (tt) |
| -CH₂-S- | 2.5 - 2.7 | Quartet (q) |
| -SH | 1.3 - 1.6 | Triplet (t) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides direct information about the carbon skeleton. Due to the presence of fluorine, C-F coupling will lead to splitting of the carbon signals.
-
-CH₂-S-: The carbon of the methylene group attached to sulfur is expected to have a chemical shift in the range of 20-30 ppm.
-
-CF₂-CH₂-: The carbon of the methylene group adjacent to the perfluoroalkyl chain will be shifted downfield due to the electron-withdrawing effect of the fluorine atoms, likely appearing in the range of 30-40 ppm and will exhibit splitting due to coupling with the adjacent CF₂ group.
-
Perfluoroalkyl Chain (-CF₂- and -CF₃): The carbons of the perfluoroalkyl chain will appear in the range of 105-125 ppm. Each -CF₂- group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The terminal -CF₃ group will appear as a quartet.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹JCF) |
| -CH₂-S- | 20 - 30 | Triplet (t) |
| -CF₂-CH₂- | 30 - 40 | Triplet (t) |
| -(CF₂)₅- | 105 - 125 | Triplet (t) for each CF₂ |
| -CF₃ | ~118 | Quartet (q) |
A reference in the Journal of Fluorine Chemistry from 1981 likely contains detailed experimental ¹³C NMR data for this compound.[6]
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly informative for fluorinated compounds due to the large chemical shift dispersion of the ¹⁹F nucleus.[6] The spectrum of this compound will show distinct signals for the terminal -CF₃ group and each of the five -CF₂- groups.
-
-CF₃: The terminal trifluoromethyl group is expected to resonate at approximately -81 ppm.
-
-CF₂- groups: The five diastereotopic perfluoromethylene groups will appear as distinct multiplets in the range of -114 to -127 ppm. The chemical shift of each -CF₂- group is influenced by its proximity to the end of the chain and the neighboring groups.
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) |
| -CF₃ | ~ -81 |
| -CF₂- (adjacent to CF₃) | ~ -126 |
| -(CF₂)₄- | -122 to -124 |
| -CF₂-CH₂- | ~ -114 |
NMR Acquisition Protocol Workflow
Caption: A generalized workflow for acquiring NMR spectra of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by strong C-F stretching bands and also shows characteristic absorptions for C-H and S-H bonds.
-
C-F Stretch: Strong, broad absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F stretching vibrations of the perfluoroalkyl chain.[7]
-
C-H Stretch: Absorptions in the 2850-2960 cm⁻¹ range correspond to the symmetric and asymmetric stretching of the C-H bonds in the two methylene groups.
-
S-H Stretch: A weak absorption band around 2550-2600 cm⁻¹ is indicative of the S-H stretching vibration of the thiol group. The weakness of this band is a characteristic feature of thiols.[8]
-
CH₂ Bend: A medium intensity band around 1450 cm⁻¹ can be attributed to the scissoring (bending) vibration of the CH₂ groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | 2850 - 2960 | Medium |
| S-H Stretch | 2550 - 2600 | Weak |
| CH₂ Bend | ~1450 | Medium |
| C-F Stretch | 1100 - 1300 | Strong, Broad |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound, electron ionization (EI) would likely lead to extensive fragmentation.
The molecular ion peak (M⁺) at m/z 380 may be observed, though it could be weak due to the lability of the C-S and C-C bonds. Key fragmentation pathways would involve:
-
Loss of the thiol group: Cleavage of the C-S bond would result in a fragment at m/z 347 ([M-SH]⁺).
-
Cleavage of the ethyl-perfluorohexyl bond: Fragmentation at the C-C bond between the ethyl and perfluorohexyl moieties would lead to characteristic perfluoroalkyl fragments. A prominent peak at m/z 319 corresponding to the [C₆F₁₃]⁺ fragment is expected.
-
Sequential loss of CF₂ units: Further fragmentation of the perfluoroalkyl chain would result in a series of peaks separated by 50 amu (the mass of a CF₂ unit).
Mass Spectrometry Fragmentation Pathway
Caption: Proposed major fragmentation pathways for this compound under electron ionization.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. A spectral width of 250 ppm and a relaxation delay of 2-5 seconds are typical.
-
¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum. A spectral width of at least 250 ppm is recommended to cover the range of fluorinated species. Use a relaxation delay of 2-5 seconds.
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to the internal standard.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates prior to the sample measurement.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Conclusion
The spectral data of this compound are consistent with its molecular structure, providing a unique fingerprint for its identification and characterization. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with IR and mass spectrometry, offers a powerful analytical toolkit for researchers and drug development professionals. This guide provides the foundational knowledge and practical protocols to effectively utilize these techniques in the study and application of this important fluorinated compound.
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. This compound | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Top 136 Journal of Fluorine Chemistry papers published in 1981 [scispace.com]
- 7. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry: Thiol infrared spectra [openchemistryhelp.blogspot.com]
An In-depth Technical Guide to 2-(Perfluorohexyl)ethanethiol: From Commercial Availability to Advanced Applications in Research and Drug Development
This guide provides a comprehensive technical overview of 2-(Perfluorohexyl)ethanethiol, a fluorinated organosulfur compound with unique properties that make it a valuable tool for researchers, scientists, and drug development professionals. We will delve into its commercial availability, physicochemical properties, and its primary application in the formation of self-assembled monolayers (SAMs). The focus will be on the practical application of these SAMs in creating bio-inert surfaces, with specific insights into their utility in biosensing, microfluidics, and the advancement of drug delivery systems.
Commercial Availability and Physicochemical Properties
This compound, also known by its CAS number 34451-26-8, is readily available from a range of commercial chemical suppliers.[1][2][3][4][5][6][7] Its availability in various quantities, from grams to bulk, facilitates its use in both academic research and industrial applications.
The unique properties of this compound stem from its molecular structure, which combines a reactive thiol headgroup with a highly fluorinated tail. This combination imparts both a strong affinity for noble metal surfaces and a low surface energy, leading to the formation of hydrophobic and oleophobic surfaces.[5][8]
| Property | Value | Source |
| CAS Number | 34451-26-8 | [1][3][4][5][6][7][9][10][11] |
| Molecular Formula | C8H5F13S | [5][9][11] |
| Molecular Weight | 380.17 g/mol | [1][5][9][11] |
| Appearance | Colorless to light yellow liquid | [12] |
| Boiling Point | 112-114 °C | [1] |
| Density | 1.62 g/cm³ | [1][13] |
The Power of Self-Assembled Monolayers (SAMs)
The primary utility of this compound lies in its ability to form highly ordered, single-molecule-thick films on gold and other noble metal surfaces, known as self-assembled monolayers (SAMs).[5][7][14] The formation of these SAMs is a spontaneous process driven by the strong affinity of the sulfur atom for the gold surface, resulting in a stable gold-thiolate bond.[7] The perfluorinated alkyl chains then align and pack closely due to van der Waals interactions, creating a dense and well-defined surface.[7]
Caption: Figure 1: Schematic representation of the self-assembly of this compound molecules from solution onto a gold substrate to form a densely packed monolayer.
Step-by-Step Protocol for SAM Formation on Gold
This protocol provides a detailed methodology for the preparation of a this compound SAM on a gold-coated substrate. A clean environment is crucial for obtaining high-quality, defect-free SAMs.[5]
Materials:
-
Gold-coated substrate (e.g., silicon wafer with a titanium adhesion layer and a gold top layer)
-
This compound
-
Anhydrous ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.
-
Deionized (DI) water
-
Nitrogen gas (high purity)
-
Clean glass vials with sealable caps
-
Tweezers
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrate in piranha solution for 10-15 minutes to remove any organic contaminants. (Safety note: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment, including gloves, goggles, and a lab coat, and work in a fume hood).
-
Thoroughly rinse the substrate with copious amounts of DI water.
-
Rinse the substrate with anhydrous ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas. The substrate should be used immediately for SAM formation to prevent re-contamination.[7]
-
-
Thiol Solution Preparation:
-
In a clean glass vial, prepare a 1 mM solution of this compound in anhydrous ethanol. For example, to prepare 10 mL of solution, dissolve 3.8 mg of the thiol in 10 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
-
Self-Assembly:
-
Using clean tweezers, immerse the freshly cleaned gold substrate into the thiol solution.
-
Seal the vial to minimize exposure to air and moisture. For optimal results, the headspace of the vial can be purged with nitrogen gas.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature. While the initial monolayer formation is rapid, longer incubation times promote a more ordered and densely packed SAM.[7]
-
-
Rinsing and Drying:
-
After the incubation period, carefully remove the substrate from the thiol solution with tweezers.
-
Rinse the substrate thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed thiol molecules.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, until further use.[5]
-
Characterization of SAMs
The quality and properties of the formed SAM can be assessed using various surface-sensitive techniques:
-
Contact Angle Goniometry: This technique measures the contact angle of a liquid droplet on the surface, providing information about the surface's wettability and, by extension, its hydrophobicity.[15] A high water contact angle is indicative of a successful formation of a hydrophobic perfluorinated monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful technique for determining the elemental composition and chemical state of the surface.[10][16] It can confirm the presence of fluorine, carbon, sulfur, and gold, and the binding energy of the sulfur peak can confirm the formation of the gold-thiolate bond.
-
Ellipsometry: This optical technique can be used to measure the thickness of the SAM with high precision, which can be compared to the theoretical length of the this compound molecule to assess the monolayer's packing density and orientation.[8]
Applications in Research and Drug Development
The unique properties of this compound SAMs make them highly valuable in various research and development areas, particularly those at the interface of biology and materials science.
Creating Anti-Fouling Surfaces
One of the most significant applications of perfluorinated SAMs is in the creation of anti-fouling surfaces that resist the non-specific adsorption of proteins and other biomolecules.[17][18][19][20] This is a critical challenge in the development of medical devices and implants, as biofouling can lead to device failure, immune responses, and infections.[13][18]
The mechanism behind the anti-fouling properties of these surfaces is attributed to their low surface energy and the formation of a stable hydration layer. The highly hydrophobic nature of the perfluorinated chains minimizes the thermodynamic driving force for protein adsorption.
Caption: Figure 2: The low surface energy of the this compound SAM creates a repulsive interface that prevents the non-specific adsorption of proteins.
Advancing Biosensor and Microfluidic Technologies
The ability to create well-defined, bio-inert surfaces is crucial for the development of sensitive and reliable biosensors and microfluidic devices.[21][22][23] By using this compound SAMs to passivate surfaces, researchers can minimize background noise from non-specific binding, thereby enhancing the signal-to-noise ratio and the overall performance of the device. This is particularly important in applications such as disease diagnostics, drug screening, and environmental monitoring.
Innovations in Drug Delivery and Bioconjugation
The field of drug development is increasingly focused on targeted delivery systems to improve therapeutic efficacy and reduce side effects.[24][25] The thiol group of this compound provides a reactive handle for bioconjugation, allowing for the attachment of drugs, targeting ligands, or other bioactive molecules.[26][27][28]
For example, a drug-delivery vehicle could be functionalized with a SAM of this compound. The perfluorinated surface would provide a "stealth" coating, reducing clearance by the immune system. The terminal thiol groups could then be used to attach a targeting moiety that directs the vehicle to specific cells or tissues.
Caption: Figure 3: A schematic of a nanoparticle-based drug delivery system where a this compound SAM provides a biocompatible coating, and the thiol groups are used to attach targeting ligands for specific cell recognition.
Conclusion
This compound is a versatile and commercially available chemical that offers researchers and drug development professionals a powerful tool for surface modification. Its ability to form robust, well-defined, and bio-inert self-assembled monolayers opens up a wide range of applications, from fundamental studies of interfacial phenomena to the development of advanced biomedical devices and targeted drug delivery systems. The detailed protocols and conceptual frameworks provided in this guide are intended to empower scientists to harness the unique properties of this fluorinated thiol in their research and development endeavors.
References
- 1. DECIPHERING THE MECHANISTIC BASIS FOR PERFLUOROALKYL-PROTEIN INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "MOLECULAR MECHANISMS OF PROTEIN BINDING BY PERFLUOROALKYL SUBSTANCES (" by Michael Fedorenko [digitalcommons.uri.edu]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein adsorption - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. alliedacademies.org [alliedacademies.org]
- 14. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lee.chem.uh.edu [lee.chem.uh.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Combating medical device fouling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bio-inspired strategies for designing antifouling biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Biosensors and Microfluidic Biosensors: From Fabrication to Application [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermal Stability of 2-(Perfluorohexyl)ethanethiol
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 2-(Perfluorohexyl)ethanethiol (PFHET), a fluorinated thiol of significant interest in surface science, materials engineering, and biomedical applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's thermal decomposition pathways, methodologies for its analysis, and critical safety considerations. By synthesizing established analytical principles with field-proven insights, this guide aims to equip the reader with the necessary knowledge to confidently and safely investigate the thermal properties of PFHET and related organofluorine compounds.
Introduction: The Significance of Thermal Stability in PFHET Applications
This compound (C8H5F13S), a prominent member of the per- and polyfluoroalkyl substances (PFAS) family, possesses a unique molecular architecture that imparts exceptional properties, including high chemical resistance and the ability to form densely packed, low-energy self-assembled monolayers (SAMs).[1][2] These characteristics make it a valuable component in applications ranging from hydrophobic and oleophobic coatings to advanced drug delivery systems.[1][3]
The efficacy and reliability of PFHET in these applications are intrinsically linked to its thermal stability. Understanding the temperature limits at which PFHET remains structurally intact is paramount for predicting its performance under various operational conditions, ensuring the longevity of functionalized surfaces, and establishing safe handling and processing parameters. This guide delves into the core principles governing the thermal behavior of PFHET, providing a robust framework for its characterization.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of PFHET is essential for interpreting its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C8H5F13S | [3][4] |
| Molecular Weight | 380.17 g/mol | [3][4] |
| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-thiol | [3] |
| Boiling Point | Not explicitly available, but related perfluorinated compounds have high boiling points. | |
| Appearance | Typically a liquid | |
| Key Structural Features | Perfluorohexyl chain, flexible ethyl spacer, and a reactive thiol headgroup. |
The defining feature of PFHET is its highly fluorinated "tail," which is responsible for its oleophobicity and hydrophobicity. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, contributing significantly to the compound's overall thermal robustness.[1] Conversely, the carbon-sulfur and sulfur-hydrogen bonds in the ethanethiol "headgroup" are comparatively weaker and represent the most probable sites of initial thermal decomposition.[5][6]
Elucidating the Thermal Decomposition Mechanism
The thermal degradation of PFHET is a complex process that is anticipated to proceed through a series of radical-mediated reactions. While a definitive, step-by-step mechanism for PFHET is not extensively documented in the literature, we can infer the most probable pathways based on the known thermal behavior of analogous organofluorine and ethanethiol compounds.[1][5][6]
Primary Degradation Pathway: C-S Bond Cleavage
The initial and most favored decomposition step is the homolytic cleavage of the carbon-sulfur bond, which is the weakest covalent bond in the PFHET molecule.[5] This is due to the lower bond dissociation energy of the C-S bond compared to the C-C and C-F bonds within the perfluoroalkyl chain.
Reaction: C6F13CH2CH2-SH → C6F13CH2CH2• + •SH
This initiation step generates a perfluorohexylethyl radical and a sulfhydryl radical, which can then participate in a cascade of subsequent reactions.
Secondary Decomposition Pathways
Following the initial C-S bond scission, several secondary decomposition pathways can occur, leading to a variety of smaller, volatile fragments:
-
β-Scission: The perfluorohexylethyl radical can undergo β-scission, leading to the formation of ethene and a perfluorohexyl radical. Reaction: C6F13CH2CH2• → C6F13• + CH2=CH2
-
HF Elimination: At elevated temperatures, the perfluorinated chain can undergo HF elimination, a common degradation pathway for many perfluorinated compounds.[7] This process leads to the formation of unsaturated fluorocarbons.
-
Radical Recombination: The various radical species generated during decomposition can recombine to form a complex mixture of products.
The following diagram illustrates the proposed initial steps of the thermal decomposition of PFHET.
Caption: Proposed initial thermal decomposition pathways of this compound.
Experimental Methodologies for Thermal Stability Assessment
A multi-faceted approach employing various analytical techniques is necessary to fully characterize the thermal stability of PFHET. This section outlines the key experimental protocols.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is the cornerstone for determining the onset of decomposition and the overall thermal stability of a material.[8][9][10]
Objective: To determine the temperature at which PFHET begins to decompose and to quantify the mass loss as a function of temperature.
Instrumentation: A high-precision thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.
-
Ramp the temperature from 30°C to a final temperature of at least 600°C at a controlled heating rate (e.g., 10°C/min).
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs.
-
Identify the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).
-
Caption: Workflow for Thermogravimetric Analysis (TGA) of this compound.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is employed to investigate thermal transitions such as melting, boiling, and glass transitions.[11] For a volatile compound like PFHET, DSC can provide information on its boiling point and enthalpy of vaporization.
Objective: To determine the boiling point and enthalpy of vaporization of PFHET.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of PFHET into a volatile sample pan and hermetically seal it. An empty, hermetically sealed pan should be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a low flow rate (e.g., 20 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a sub-ambient temperature (e.g., -50°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected boiling point.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The boiling point is identified as the onset temperature of the endothermic peak corresponding to vaporization.
-
The enthalpy of vaporization (ΔH_vap) can be calculated by integrating the area of the vaporization endotherm.
-
Evolved Gas Analysis (EGA) by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
To identify the decomposition products of PFHET, Pyrolysis-Gas Chromatography-Mass Spectrometry is the technique of choice.[2][12][13] This powerful method allows for the thermal fragmentation of the molecule followed by the separation and identification of the resulting volatile compounds.
Objective: To identify the volatile products generated during the thermal decomposition of PFHET.
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.
Procedure:
-
Sample Preparation: A small amount of PFHET (typically in the microgram range) is loaded into a pyrolysis sample cup.
-
Pyrolysis:
-
The sample is rapidly heated to a series of pyrolysis temperatures (e.g., 300°C, 400°C, 500°C, and 600°C) in an inert atmosphere (helium).
-
-
Gas Chromatography:
-
The volatile pyrolysis products are swept into the GC column.
-
A suitable temperature program is used to separate the individual components. A typical program might start at 40°C and ramp to 300°C.
-
-
Mass Spectrometry:
-
The separated components are introduced into the mass spectrometer for identification based on their mass spectra.
-
The resulting mass spectra are compared to spectral libraries (e.g., NIST) for compound identification.
-
Caption: Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) of PFHET.
Summary of Expected Thermal Stability Data
Based on available literature for related compounds, the following table summarizes the anticipated thermal stability characteristics of this compound.
| Parameter | Expected Value/Observation | Analytical Technique | Reference |
| Onset of Decomposition (T_onset) | > 300 °C | TGA | [1] |
| Primary Decomposition Pathway | Cleavage of the C-S bond | Py-GC-MS, TGA-MS | [1][5] |
| Major Decomposition Products | Ethene, HF, various perfluorinated hydrocarbons | Py-GC-MS, TGA-MS | [5][7] |
| Boiling Point | Expected to be > 150 °C | DSC |
Safety Precautions for Thermal Analysis of PFHET
Due to the nature of this compound and its potential decomposition products, stringent safety protocols must be followed during thermal analysis.
-
Engineering Controls: All experiments should be conducted in a well-ventilated laboratory, and the thermal analysis instruments should be housed within a certified chemical fume hood to capture any volatile and potentially toxic decomposition products.[14][15]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (nitrile or neoprene), and a lab coat, must be worn at all times.[16]
-
Handling Volatile Sulfur Compounds: Thiols are known for their strong, unpleasant odors.[15][17] Care should be taken to minimize exposure. All waste materials, including used sample pans and cleaning materials, should be disposed of as hazardous waste according to institutional guidelines.
-
Hazards of Perfluorinated Compound Decomposition: The thermal decomposition of perfluorinated compounds can release toxic and corrosive gases, such as hydrogen fluoride (HF).[14] Ensure that appropriate emergency procedures are in place for exposure to such substances.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability of this compound. The exceptional strength of the C-F bond imparts significant thermal robustness to the perfluorohexyl tail, while the weaker C-S bond in the thiol headgroup serves as the primary initiation point for thermal degradation.
Future research should focus on detailed kinetic studies of the decomposition process to precisely model the degradation rates at different temperatures. Furthermore, a comprehensive analysis of the non-volatile decomposition products would provide a more complete picture of the degradation mechanism. As PFHET and related compounds continue to find new applications, a thorough understanding of their thermal limitations will be crucial for the development of robust and reliable technologies.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. A Comprehensive Guide to Learning How to Use Pyrolysis-GC-MS | Universal Lab Blog [universallab.org]
- 3. This compound | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Thermal Decomposition Mechanism for Ethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Decomposition Mechanism for Ethanethiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Experimental methods in chemical engineering: Thermogravimetric analysis—TGA [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. s4science.at [s4science.at]
- 13. gcms.cz [gcms.cz]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies [journalomp.org]
- 16. PFAS - Wikipedia [en.wikipedia.org]
- 17. journalomp.org [journalomp.org]
theoretical studies of 2-(Perfluorohexyl)ethanethiol
An In-depth Technical Guide to the Theoretical Investigation of 2-(Perfluorohexyl)ethanethiol (F6H2SH)
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study this compound (C₆F₁₃CH₂CH₂SH, hereafter F6H2SH). F6H2SH is an organosulfur compound of significant interest due to the unique combination of a reactive thiol headgroup and a chemically inert, hydrophobic, and lipophobic perfluorohexyl tail. These properties make it an ideal candidate for forming highly ordered and stable self-assembled monolayers (SAMs) on metal surfaces, particularly gold, with applications ranging from surface coatings and molecular electronics to bioconjugation.[1] This document, intended for researchers and drug development professionals, delves into the quantum mechanical and molecular dynamics frameworks that elucidate the molecule's fundamental properties, its self-assembly behavior, and its interfacial electronic characteristics. We will explore the causality behind the selection of specific computational models and demonstrate how theoretical predictions are validated against experimental findings, offering a robust, integrated understanding of this versatile molecule.
Introduction: The Molecular Architecture and Significance of F6H2SH
This compound is a segmented fluorinated thiol characterized by a C₈H₅F₁₃S molecular formula and a molecular weight of approximately 380.17 g/mol .[2] Its structure can be deconstructed into three key components:
-
The Thiol Headgroup (-SH): This functional group serves as a versatile anchor, forming a strong, stable covalent bond with noble metal surfaces like gold, silver, and copper.[1] This sulfur-metal bond is the foundation for the formation of self-assembled monolayers.[3]
-
The Ethylene Spacer (-CH₂CH₂-): This flexible hydrocarbon spacer decouples the rigid, helical perfluorinated chain from the constraints of the surface lattice, allowing for more favorable packing arrangements.
-
The Perfluorohexyl Tail (-C₆F₁₃): The replacement of hydrogen with fluorine atoms imparts exceptional properties. The high electronegativity of fluorine creates strong C-F bonds, leading to high thermal and chemical stability.[4] This fluorinated segment is responsible for the molecule's pronounced hydrophobic and oleophobic (water- and oil-repellent) nature, resulting in ultra-low surface energy interfaces.[1]
The amphiphilic nature of F6H2SH drives its spontaneous organization into densely packed, ordered monolayers on substrates.[1] These SAMs are pivotal in tailoring the surface chemistry of materials for applications in corrosion protection, biosensors, and creating superhydrophobic coatings.[1][5] Understanding the molecular-level forces and structures that govern these properties is paramount, and theoretical studies provide an indispensable lens for this purpose.
Theoretical Methodologies: A Computational Microscope
To accurately model F6H2SH, a multi-scale theoretical approach is often employed, combining the electronic detail of quantum mechanics with the large-scale dynamics of classical simulations.
Quantum Mechanical Approaches: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a first-principles method used to investigate the electronic structure of molecules. It is the workhorse for calculating fundamental properties of F6H2SH and its interaction with surfaces.
Causality of Method Selection: DFT is chosen over simpler methods because it accurately models the complex electron correlation effects present in the molecule and, crucially, the nature of the sulfur-gold bond, which involves charge transfer and orbital hybridization.[6] Functionals within the Generalized Gradient Approximation (GGA), such as the Perdew-Burke-Ernzerhof (PBE) or PW91 functional, are frequently used as they offer a robust balance between computational accuracy and efficiency for these systems.[7][8]
Typical DFT Calculations for F6H2SH Systems:
-
Gas-Phase Properties: Calculation of the molecule's optimized geometry, bond lengths, bond angles, vibrational frequencies, and molecular orbital energies (HOMO/LUMO).[9] These calculations provide insights into the molecule's intrinsic dipole moment and electronic stability.
-
Adsorption on Metal Slabs: Modeling the F6H2SH molecule on a slab of gold atoms (typically the Au(111) facet) to determine the most stable adsorption site (e.g., bridge, hollow), the Au-S bond length, and the binding energy.[8]
-
Work Function Modification: Calculating the change in the work function of the gold surface upon SAM formation. This is a critical parameter for electronic applications, and DFT can dissect the contributions from the Au-S bond dipole and the intrinsic molecular dipole.[6][7]
Workflow for DFT Calculation of F6H2SH on Au(111)
Below is a generalized protocol for a DFT-based investigation into the adsorption and electronic properties of an F6H2SH monolayer on a gold surface.
Protocol 1: DFT Simulation of an F6H2SH Monolayer
-
Construct the Au(111) Surface: A slab model is created, typically 4-6 layers thick, with the bottom two layers fixed to simulate the bulk crystal. A vacuum layer of at least 15 Å is added to prevent interactions between periodic images.
-
Define the SAM Supercell: Based on experimental observations, a suitable supercell, such as a (√3 × √3)R30° lattice, is used to define the packing density of the F6H2SH molecules on the surface.[6]
-
Place Adsorbates: A single F6H2SH molecule (with the thiol hydrogen removed to form the thiolate) is placed on the slab in a high-symmetry adsorption site (e.g., fcc hollow, hcp hollow, bridge).
-
Geometry Optimization: A structural relaxation is performed, allowing the atoms of the thiolate and the top layers of the gold slab to move until the forces on them are minimized. This step yields the equilibrium geometry, including bond lengths, tilt angle, and adsorption height.
-
Electronic Structure Calculation: A static (single-point) calculation is performed on the optimized geometry to obtain the electronic density, density of states, and work function.
-
Analysis: The work function of the SAM-covered slab is compared to that of the clean Au(111) slab to determine the work function shift. The projected density of states can be analyzed to understand the nature of the Au-S bond.
Caption: A typical workflow for a DFT study of an F6H2SH SAM on a gold surface.
Molecular Dynamics (MD) Simulations
While DFT provides electronic detail, it is computationally too expensive for simulating the collective behavior of many molecules over time. Molecular Dynamics (MD) simulations fill this gap by using classical mechanics to model the self-assembly process.
Causality of Method Selection: MD is essential for understanding the dynamic processes of SAM formation, the final packed structure of large molecular assemblies, and the influence of solvent.[10] The accuracy of MD hinges on the quality of the force field—a set of parameters that defines the potential energy of the system. For complex molecules like F6H2SH, specialized force fields are required, and coarse-grained models like Martini are sometimes used to access longer timescales, albeit at the cost of atomic detail.[11][12]
Typical MD Simulations for F6H2SH Systems:
-
Spontaneous Self-Assembly: Simulating randomly placed F6H2SH molecules in a solvent box with a gold surface to observe their diffusion, adsorption, and eventual organization into a monolayer.[10][13]
-
Structural Refinement: Analyzing the final structure of the SAM to determine packing efficiency, molecular tilt and twist angles, and the degree of ordering.
-
Interfacial Behavior: Simulating the interaction of the SAM surface with water, oil, or biomolecules to predict contact angles and adsorption phenomena.
Key Theoretical Insights into F6H2SH Behavior
The Structure of F6H2SH Self-Assembled Monolayers
Theoretical studies, corroborated by experiments, reveal several key structural features of F6H2SH SAMs on gold.
-
Helical Conformation: Unlike their hydrocarbon counterparts which favor an all-trans planar conformation, the steric hindrance between the large fluorine atoms forces the perfluoroalkyl chain into a rigid helical structure.[14]
-
Molecular Packing: The larger van der Waals radius of fluorine compared to hydrogen means that fluorinated thiols often form less densely packed structures on Au(111) than simple alkanethiols.[6] However, the strong intermolecular repulsive forces between the helical chains promote a high degree of orientational order.
-
Chain Length Dependence: The degree of ordering in perfluoroalkanethiol SAMs is highly dependent on the chain length. Longer chains, like the C6 in F6H2SH, exhibit stronger van der Waals interactions, leading to more ordered, upright monolayers compared to shorter-chain analogues (e.g., F4H2SH).[14]
Electronic and Interfacial Properties
One of the most significant contributions of theoretical studies is the elucidation of how F6H2SH SAMs modify the electronic properties of a surface.
-
Surface Dipole and Work Function: The strong C-F bonds create a large dipole moment along the molecular chain, with the negative end at the terminal CF₃ group.[7] When F6H2SH forms a SAM, this molecular dipole aligns away from the surface, creating a net surface dipole that dramatically increases the work function of the underlying metal.[6][9] This is in direct contrast to standard alkanethiols, which typically decrease the work function. This tunability is critical for controlling charge injection barriers in organic electronic devices.[15]
Data Summary: Calculated Properties of Fluorinated Thiol SAMs
| Property | Alkanethiol (e.g., CH₃(CH₂)₇SH) | Fluorinated Thiol (e.g., F6H2SH) | Theoretical Method | Rationale & Significance |
| Molecular Conformation | All-trans (planar) | Helical | DFT/MD | Steric repulsion of fluorine atoms dictates chain structure.[14] |
| Work Function Shift (ΔΦ) | ~ -1.0 eV (Decrease) | ~ +0.9 to +1.2 eV (Increase) | DFT | The large, inverted dipole of the fluorinated chain dominates the interfacial electronics.[6][7] |
| Molecular Tilt Angle | ~30° from surface normal | Can be closer to normal | NEXAFS/MD | Rigid helical chains promote a more upright orientation.[14] |
| Binding Energy (Au-S) | ~1.8-2.0 eV | ~1.8-2.0 eV | DFT | The primary Au-S bond strength is similar, but the overall stability is enhanced by chain interactions.[8] |
Bridging Theory with Experimental Validation
The trustworthiness of theoretical models is established by their ability to reproduce and explain experimental observations.
-
X-ray Photoelectron Spectroscopy (XPS): Experimental XPS spectra confirm the formation of a thiolate bond to the gold substrate, identified by a characteristic S2p peak at ~162 eV.[14] XPS can also be used to estimate the monolayer thickness, which can be directly compared to values derived from the molecular length and tilt angle in MD simulations.[14][16]
-
Near-Edge X-ray Absorption Fine Structure (NEXAFS): This technique is highly sensitive to molecular orientation. By measuring the dichroism of C-F* resonances, NEXAFS provides quantitative data on the average tilt angle of the fluorinated chains, which serves as a direct and critical validation for the equilibrium structures predicted by MD and DFT.[14]
-
Contact Angle Measurements: The hydrophobic and oleophobic nature of the F6H2SH surface, predicted by simulations of its interaction with water and alkane molecules, is experimentally confirmed by measuring high water contact angles, often exceeding 110°.[1]
References
- 1. Buy this compound | 34451-26-8 [smolecule.com]
- 2. This compound | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arxiv.org [arxiv.org]
- 7. arxiv.org [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. nsmn1.uh.edu [nsmn1.uh.edu]
- 10. researchgate.net [researchgate.net]
- 11. Insight into the Self-Assembly Behaviors of Per-and Polyfluoroalkyl Substances Using a Computational Microscope – Martini Force Field Initiative [cgmartini.nl]
- 12. research.rug.nl [research.rug.nl]
- 13. Molecular simulations of self-assembling bio-inspired supramolecular systems and their connection to experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Methodological & Application
Application Note & Protocol Guide: Leveraging 2-(Perfluorohexyl)ethanethiol for Advanced Self-Assembled Monolayers
Audience: Researchers, materials scientists, and drug development professionals engaged in surface engineering, biosensor development, and advanced materials.
Executive Summary: The Strategic Advantage of Fluorination in Surface Science
The engineering of surfaces at the molecular level is a cornerstone of modern nanotechnology and materials science. Self-assembled monolayers (SAMs) offer an elegant and robust method for tailoring the interfacial properties of a substrate. Among the vast library of molecules used for SAM formation, 2-(Perfluorohexyl)ethanethiol (FHT) stands out due to the unique and potent characteristics imparted by its perfluorinated tail.
This document serves as a comprehensive guide to the theory, application, and practical execution of forming high-quality SAMs using FHT. We will move beyond simple procedural lists to explain the fundamental principles and causality behind each step, empowering researchers to not only replicate but also innovate upon these foundational protocols. The unique combination of a sulfur headgroup, which provides a strong anchor to noble metal surfaces like gold, and a perfluorohexyl chain, which dictates the monolayer's surface properties, makes FHT an indispensable tool for creating surfaces with exceptionally low energy, high chemical inertness, and robust stability.[1][2] Applications range from creating superhydrophobic and anti-fouling coatings to engineering interfaces in advanced microelectronics and biosensors.[1][3]
Physicochemical Profile of this compound (FHT)
Understanding the molecular properties of FHT is critical to appreciating its behavior in self-assembly. The molecule's architecture is dichotomous: a reactive thiol headgroup and an inert, rigid fluorocarbon tail.
The extraordinary stability of FHT arises from the strength of the carbon-fluorine (C-F) bond, which is among the strongest single bonds in organic chemistry.[1] This high bond energy confers exceptional thermal stability and resistance to chemical degradation.[1][4] The thiol (-SH) group, conversely, provides a specific reactive site for chemisorption onto metallic substrates.[4]
| Property | Value / Description | Source |
| Chemical Formula | C₈H₅F₁₃S | [5] |
| Molecular Weight | 380.17 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | |
| Key Feature | Perfluorohexyl chain imparts extreme hydrophobicity and oleophobicity. | [1][3] |
| Anchor Group | Ethanethiol (-CH₂CH₂SH) for strong binding to noble metals (Au, Ag, Cu). | [6] |
| Thermal Stability | Minimal decomposition below 300°C.[1] | [1] |
| Chemical Stability | Highly resistant to strong acids, bases, and oxidizing agents.[1] | [1] |
The Mechanism of FHT Self-Assembly on Gold
The formation of an FHT SAM on a gold substrate is a spontaneous process driven by a reduction in the overall free energy of the system.[7] It can be understood as a two-stage process:
-
Rapid Chemisorption: The primary driving force is the strong, semi-covalent interaction between the sulfur atom of the thiol headgroup and the gold surface, with a bond strength of approximately 45 kcal/mol. This initial adsorption is rapid, occurring within seconds to minutes of the substrate's exposure to the FHT solution. Upon binding, the sulfur atom loses its hydrogen, forming a gold-thiolate bond.[8]
-
Slow Organizational Phase: Following the initial binding, the perfluorohexyl chains, which are initially disordered, begin to organize. This slower process, which can take several hours, is driven by the strong van der Waals interactions between the rigid, helical fluorocarbon chains.[4] The molecules arrange themselves into a densely packed, crystalline-like structure to maximize these lateral interactions, leading to a highly ordered monolayer. Longer chain perfluorinated thiols, like FHT, tend to form more ordered and stable monolayers compared to shorter-chain analogues.[8]
Caption: The two-stage mechanism of FHT SAM formation on a gold surface.
Experimental Protocols: From Substrate to Functionalized Surface
The quality of a SAM is critically dependent on meticulous experimental technique. The following protocols are designed to produce consistent, highly ordered FHT monolayers.
Protocol 1: Gold Substrate Preparation
A pristine, atomically clean gold surface is the single most important prerequisite for forming a high-quality SAM.[9]
-
Initial Solvent Cleaning:
-
Using non-locking tweezers, hold the gold-coated substrate (e.g., gold on silicon or mica).
-
Rinse the substrate thoroughly with absolute ethanol to remove gross organic contaminants.
-
Dry the substrate under a gentle stream of high-purity nitrogen or argon gas.
-
-
Piranha Etching (For Robust Cleaning - Use with Extreme Caution):
-
CRITICAL SAFETY WARNING: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is extremely corrosive, reactive, and explosive when mixed with organic solvents. It must be handled only inside a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a heavy-duty lab coat. Never add peroxide to organics. Never store piranha solution in a sealed container.
-
Prepare the piranha solution by slowly and carefully adding 1 part of 30% hydrogen peroxide (H₂O₂) to 3 parts of concentrated sulfuric acid (H₂SO₄). The solution will become extremely hot.
-
Using ceramic or Teflon-coated tweezers, carefully immerse the gold substrates in the hot piranha solution for 5-10 minutes. This step removes residual organic matter and hydroxylates the surface.
-
Carefully remove the substrates and rinse them copiously with deionized (DI) water (18.2 MΩ·cm).
-
Rinse the substrates again with absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas. The substrates are now highly active and should be used immediately for SAM formation.[9]
-
Protocol 2: FHT Self-Assembled Monolayer Formation
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, to prepare 10 mL of solution, dissolve the appropriate mass of FHT in 10 mL of ethanol in a clean glass vial.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.[9]
-
-
Substrate Immersion:
-
Place the freshly cleaned and dried gold substrates into a clean container (e.g., glass petri dish or vial) designated for each substrate to prevent cross-contamination.[10]
-
Pour the 1 mM FHT solution into the container, ensuring the substrates are fully submerged.
-
To minimize oxidation, reduce the headspace above the solution and consider backfilling the container with an inert gas like nitrogen or argon before sealing.[10]
-
-
Incubation:
-
Seal the container with Parafilm® to prevent solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for 24 to 48 hours at ambient temperature. While initial monolayer formation is fast, longer assembly times are crucial for the organizational phase, leading to better packing and fewer defects.[10]
-
-
Rinsing and Drying:
-
After incubation, carefully remove the substrates from the thiol solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh absolute ethanol to remove any non-chemisorbed (physisorbed) molecules.
-
Dry the functionalized substrates under a gentle stream of high-purity nitrogen gas.
-
-
Storage:
Caption: Step-by-step experimental workflow for preparing FHT SAMs.
Characterization of FHT Monolayers
Validating the quality of the formed SAM is a critical step. A combination of techniques provides a comprehensive picture of the monolayer's structure, composition, and properties.
| Technique | Information Provided | Typical Results for a High-Quality FHT SAM |
| Contact Angle Goniometry | Measures surface wettability (hydrophobicity/oleophobicity), reflecting the chemical composition and packing density of the monolayer's terminus.[11] | High static water contact angle (>110-120°), indicating a densely packed, low-energy fluorocarbon surface.[3] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines elemental surface composition and chemical bonding states. Confirms the presence of F, C, S and the absence of contaminants.[8][12] | Strong F 1s and C 1s signals corresponding to -CF₂ and -CF₃ groups. The S 2p spectrum shows a peak around 162 eV, confirming the formation of a gold-thiolate bond.[8][13] |
| Ellipsometry | Measures the thickness of the monolayer with sub-nanometer resolution. | A uniform thickness consistent with the length of a single, vertically-oriented FHT molecule (approx. 10-12 Å). |
| Scanning Tunneling Microscopy (STM) | Provides real-space imaging of the molecular arrangement and order on the conductive substrate.[14] | Images reveal a highly ordered, close-packed lattice structure, often with observable domain boundaries. |
| Infrared Reflection-Absorption Spectroscopy (IRRAS) | A form of FTIR used for ultrathin films on reflective surfaces. It provides information on the chemical bonds and molecular orientation within the SAM.[15] | Characteristic C-F stretching modes are prominent. The orientation of these vibrational modes can be used to calculate the average tilt angle of the molecules relative to the surface normal. |
Applications in Research and Development
The unique properties of FHT SAMs make them enabling tools for a wide range of advanced applications.
-
Superhydrophobic and Anti-Fouling Surfaces: The extremely low surface energy imparted by the dense layer of -CF₃ terminal groups makes FHT SAMs both superhydrophobic and oleophobic. This is exploited in creating self-cleaning surfaces, anti-icing coatings, and biocompatible materials that resist protein adsorption and cell adhesion.[1][3]
-
Corrosion Resistance: FHT SAMs form a dense, pinhole-free, and chemically inert barrier that effectively protects underlying metal substrates from corrosive agents.[16]
-
Molecular Electronics & Biosensors: By modifying the surface of electrodes, FHT SAMs can be used to control interfacial properties, such as work function and charge transfer barriers.[17][18] Their stability and resistance to non-specific binding are highly advantageous in the development of robust and sensitive biosensing platforms.[1][19]
-
Nanolubrication: The low coefficient of friction between fluorinated surfaces makes these monolayers promising candidates for lubrication in micro- and nanoelectromechanical systems (MEMS/NEMS).[20]
References
- 1. Buy this compound | 34451-26-8 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 8. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 11. fiveable.me [fiveable.me]
- 12. piketech.com [piketech.com]
- 13. lee.chem.uh.edu [lee.chem.uh.edu]
- 14. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
Application Note: Surface Modification of Gold with 2-(Perfluorohexyl)ethanethiol for Advanced Applications
Introduction: Engineering Low-Energy Surfaces with Fluorinated Thiols
The precise control of surface properties is a cornerstone of modern materials science, nanotechnology, and drug development. Self-assembled monolayers (SAMs) offer a robust and elegant method for tailoring the interfacial properties of substrates at the molecular level.[1] Among the vast library of molecules used for SAM formation, organosulfur compounds, particularly thiols, have become the gold standard for modifying noble metal surfaces like gold due to the spontaneous and strong interaction between sulfur and gold.[2][3]
This application note focuses on 2-(Perfluorohexyl)ethanethiol (FHE) , a partially fluorinated alkanethiol with the chemical structure CF₃(CF₂)₅CH₂CH₂SH. The incorporation of a perfluorohexyl segment imparts unique and highly desirable properties to the modified surface, including exceptional chemical inertness, low surface energy, and profound hydrophobicity and oleophobicity.[4][5] These characteristics stem from the high electronegativity and low polarizability of the fluorine atoms, which minimize intermolecular forces.
The ethylene spacer between the rigid perfluorocarbon chain and the thiol anchor group is a critical design element. It provides conformational flexibility that facilitates the formation of a densely packed, highly ordered monolayer, a feature that can be challenging to achieve with thiols directly fluorinated adjacent to the sulfur headgroup.[6] The resulting FHE-modified gold surfaces are exceptionally stable and serve as ideal platforms for a range of applications, from creating anti-fouling coatings for biosensors and medical implants to developing pristine, well-defined surfaces for fundamental studies in cell biology and drug interaction.[5] This guide provides a comprehensive overview of the mechanism, protocols, and characterization of FHE SAMs on gold for researchers, scientists, and drug development professionals.
The Mechanism of FHE Self-Assembly on Gold
The formation of an FHE SAM on a gold substrate is a spontaneous chemisorption process driven by a strong, semi-covalent bond between sulfur and gold, with a bond energy of approximately 44 kcal/mol.[7] The process can be understood as a two-stage kinetic model:
-
Initial Physisorption: Upon immersion of the gold substrate into a dilute ethanolic solution of FHE, molecules rapidly adsorb onto the surface. In this initial, reversible phase, the molecules may lie parallel to the surface to maximize contact.[7][8]
-
Chemisorption and Reorganization: This rapid adsorption is followed by a slower, irreversible chemisorption step. The thiol's sulfur-hydrogen (S-H) bond undergoes an oxidative addition to the gold surface, leading to the formation of a stable gold-thiolate (Au-S) species and the reductive elimination of hydrogen.[7] As surface coverage increases, lateral van der Waals interactions between the rigid, helical perfluorohexyl chains drive the molecules to reorient from a "lying-down" to a "standing-up" configuration.[9][10] This organizational phase is crucial for minimizing free energy and results in a densely packed, quasi-crystalline monolayer structure.[11]
Caption: Mechanism of FHE SAM formation on a gold substrate.
Experimental Protocols: From Substrate to Functionalized Surface
Achieving a high-quality, well-ordered FHE monolayer is critically dependent on meticulous experimental technique, particularly with respect to the cleanliness of the environment and the substrate.[12][13] All procedures involving thiols should be performed in a fume hood.
Required Materials and Equipment
-
Reagents:
-
This compound (FHE)
-
200-proof Ethanol (anhydrous)
-
Sulfuric Acid (H₂SO₄, concentrated)
-
Hydrogen Peroxide (H₂O₂, 30%)
-
Deionized (DI) water (18.2 MΩ·cm)
-
-
Substrates & Hardware:
-
Gold-coated substrates (e.g., silicon wafers or glass slides with a Ti/Au or Cr/Au layer)
-
Glass scintillation vials or polypropylene tubes with sealable caps
-
Teflon-coated or stainless steel tweezers
-
Calibrated micropipettes
-
Glass beakers
-
-
Equipment:
-
Analytical balance
-
Bath sonicator
-
Source of dry nitrogen or argon gas
-
Contact Angle Goniometer
-
X-ray Photoelectron Spectrometer (XPS)
-
Atomic Force Microscope (AFM)
-
Protocol 1: Gold Substrate Preparation
A pristine gold surface is paramount for the formation of a defect-free SAM.[2] This protocol describes cleaning via Piranha solution, a highly effective but extremely hazardous method.
SAFETY WARNING : Piranha solution (a mixture of H₂SO₄ and H₂O₂) is a powerful oxidant that reacts violently with organic materials. It must be handled with extreme caution inside a certified fume hood, using appropriate personal protective equipment (lab coat, acid-resistant gloves, and face shield). Never store Piranha solution in a sealed container.
-
Initial Cleaning: Using tweezers, rinse the gold substrates with ethanol, followed by copious amounts of DI water. Dry the substrates under a gentle stream of nitrogen.
-
Piranha Etch Preparation: In a clean glass beaker inside a fume hood, slowly and carefully add 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. The solution will become very hot.
-
Substrate Immersion: Immediately immerse the gold substrates in the hot Piranha solution for 5-10 minutes. This process removes organic contaminants.
-
Rinsing: Carefully remove the substrates with tweezers and rinse them extensively with DI water to remove all traces of acid.
-
Final Rinse and Dry: Rinse the substrates thoroughly with ethanol and dry them completely under a stream of nitrogen gas.
-
Immediate Use: The cleaned substrates are highly active and should be used immediately for SAM formation to prevent re-contamination from the atmosphere.[2]
Protocol 2: Formation of the FHE Self-Assembled Monolayer
-
Solution Preparation: Prepare a 1 mM solution of FHE in 200-proof ethanol. For example, dissolve ~3.8 mg of FHE in 10 mL of ethanol. Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[7][13]
-
Substrate Immersion: Place the freshly cleaned gold substrates into individual, clean glass vials. Completely immerse each substrate in the FHE solution.[12]
-
Inert Atmosphere: To minimize oxidation and improve monolayer quality, reduce the headspace in the vials and backfill with dry nitrogen or argon gas before sealing the caps tightly.[7][12]
-
Self-Assembly: Allow the self-assembly process to proceed at room temperature for 24-48 hours. Longer immersion times generally lead to better monolayer packing and fewer defects.[11][12]
-
Post-Assembly Rinsing: Remove the substrates from the thiol solution. Rinse each substrate thoroughly with fresh ethanol for 10-15 seconds to remove any non-chemisorbed (physisorbed) molecules.[7]
-
Sonication (Optional but Recommended): Place the substrates in a vial with fresh ethanol and sonicate for 1-3 minutes to remove any loosely bound species.[12]
-
Final Drying: After sonication, perform a final rinse with ethanol and dry the functionalized substrates under a stream of nitrogen.
-
Storage: Store the prepared FHE-SAM substrates in a clean, dry environment, such as a desiccator or a petri dish sealed with parafilm.
Caption: Experimental workflow for FHE SAM preparation on gold.
Surface Characterization: Validating Monolayer Quality
Characterization is essential to confirm the successful formation, quality, and properties of the FHE monolayer.
Contact Angle Goniometry
-
Principle: This technique measures the angle a liquid droplet makes with a solid surface, providing a quantitative measure of wettability. The perfluorinated surface of an FHE SAM is highly hydrophobic, resulting in a large water contact angle.[4]
-
Protocol: A small droplet (2-5 µL) of DI water is gently dispensed onto the SAM-coated substrate. The angle between the substrate and the tangent of the droplet is measured using a camera and analysis software.[2]
-
Expected Results: A successful FHE SAM will exhibit a dramatic increase in hydrophobicity compared to the clean, hydrophilic gold substrate.
| Surface | Expected Static Water Contact Angle (θ) | Reference |
| Clean Bare Gold | < 50° | [14] |
| FHE SAM on Gold | > 110° | [4][5] |
X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS is a surface-sensitive technique that provides the elemental composition and chemical state of the top few nanometers of a sample.[1][15] It is used to confirm the presence of FHE on the surface and to verify the integrity of the gold-thiolate bond.
-
Protocol: The SAM-coated substrate is placed in an ultra-high vacuum chamber and irradiated with X-rays. The kinetic energy of emitted photoelectrons is measured to identify the elements present and their bonding environment.[2] Angle-resolved XPS (ARXPS) can provide information on the orientation of the molecules.[5][16]
-
Expected Results: The XPS spectrum of an FHE SAM will show characteristic peaks for gold (Au 4f), sulfur (S 2p), carbon (C 1s), and fluorine (F 1s). The absence of oxidized sulfur species and the specific binding energies confirm a high-quality monolayer.[15][17]
| Element (Region) | Key Binding Energy (eV) | Interpretation |
| Au 4f | ~84.0 (4f₇/₂) | Gold Substrate |
| S 2p | ~162.0 (2p₃/₂) | Sulfur bound to gold (Au-Thiolate)[17][18] |
| C 1s | ~285.0~291-294 | -CH₂- groups-CF₂- and -CF₃ groups[5][15] |
| F 1s | ~689.0 | C-F bonds[15] |
Analysis of angle-dependent XPS data should confirm the enrichment of fluorine at the outermost surface and sulfur at the gold interface, consistent with an ordered, upright molecular orientation.[5]
Atomic Force Microscopy (AFM)
-
Principle: AFM provides topographical images of the surface at the nanoscale. It is used to assess the homogeneity and smoothness of the SAM and to identify any large-scale defects, such as pinholes or molecular aggregates.[19][20]
-
Protocol: A sharp tip mounted on a cantilever is scanned across the sample surface. Deflections of the cantilever due to tip-surface interactions are used to construct a 3D topographical map.
-
Expected Results: A well-formed FHE SAM on an atomically flat gold substrate (e.g., Au(111)) will appear as a smooth, uniform surface.[10][20] While resolving individual molecules is challenging, AFM is excellent for confirming complete coverage and the absence of significant defects that could compromise performance in applications.[19]
Applications & Concluding Remarks
The unique properties of gold surfaces modified with this compound make them highly valuable for a variety of advanced applications:
-
Biosensors and Drug Delivery: The extremely low surface energy and anti-fouling nature of the FHE SAM minimizes the non-specific adsorption of proteins, cells, and other biomolecules.[5] This creates an inert background, dramatically improving the signal-to-noise ratio in biosensing platforms and ensuring that therapeutic agents in drug delivery systems interact only with their intended targets.
-
Cell Biology Research: FHE SAMs can be used to create well-defined, bio-inert regions on cell culture substrates. Through techniques like micro-contact printing, specific patterns can be created to study cell adhesion, migration, and signaling in a highly controlled environment.
-
Microelectronics and Nanofabrication: The chemical stability and low surface energy of FHE SAMs make them effective resist layers in nanolithography and as anti-stiction coatings for microelectromechanical systems (MEMS).[4]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Water Contact Angle (<100°) | 1. Incomplete SAM formation.2. Contaminated gold substrate.3. Impure FHE or solvent. | 1. Increase immersion time to 48 hours.2. Re-clean substrate; ensure Piranha solution is freshly made.3. Use high-purity FHE and anhydrous ethanol. |
| Inconsistent Results / Poor Reproducibility | 1. Atmospheric contaminants on substrate.2. Oxygen in the assembly solution. | 1. Use the gold substrate immediately after cleaning and drying.2. Backfill the assembly vial with N₂ or Ar gas before sealing. |
| AFM Shows Pits or Aggregates | 1. Incomplete rinsing.2. Substrate surface is not smooth. | 1. Ensure thorough rinsing and sonication steps are performed.2. Use atomically flat gold substrates for best results. |
| XPS Shows Oxidized Sulfur (~168 eV) | 1. Substrate exposed to UV/Ozone.2. FHE solution exposed to air for extended periods. | 1. Avoid UV/Ozone cleaning for thiol SAMs.2. Prepare fresh FHE solution and use an inert atmosphere. |
References
- 1. eag.com [eag.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. if.tugraz.at [if.tugraz.at]
- 12. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lee.chem.uh.edu [lee.chem.uh.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. AFM-assisted fabrication of thiol SAM pattern with alternating quantified surface potential - PMC [pmc.ncbi.nlm.nih.gov]
creating hydrophobic surfaces with 2-(Perfluorohexyl)ethanethiol
An Application Guide for the Creation and Validation of Hydrophobic Surfaces using 2-(Perfluorohexyl)ethanethiol Self-Assembled Monolayers
Introduction: Engineering Surfaces at the Molecular Level
The ability to precisely control the wettability of a surface is a cornerstone of modern materials science, with profound implications for researchers, scientists, and drug development professionals. Hydrophobic surfaces are critical for a vast array of applications, including the development of biocompatible medical implants, the fabrication of high-fidelity biosensors, the design of advanced microfluidic devices, and the creation of platforms for controlled cell culture and drug delivery. One of the most robust and elegant methods for creating highly defined hydrophobic surfaces is the use of Self-Assembled Monolayers (SAMs).[1]
This guide provides a detailed protocol and scientific rationale for the use of this compound to form highly hydrophobic, chemically stable, and well-ordered SAMs, particularly on gold substrates. The terminal perfluoroalkyl chain of this molecule imparts exceptionally low surface energy, resulting in surfaces that are not only hydrophobic but also oleophobic. We will delve into the fundamental principles governing SAM formation, provide a step-by-step experimental workflow, detail methods for validating the surface modification, and discuss relevant applications for the scientific community.
Principle of Operation: The Spontaneous Architecture of a Monolayer
The formation of a this compound SAM on a gold surface is a spontaneous process driven by a combination of strong chemisorption and intermolecular forces. Understanding this mechanism is key to appreciating the experimental choices outlined in the protocol.
-
Sulfur-Gold Chemisorption: The process begins with the strong, specific affinity of the thiol (-SH) headgroup for the gold surface. This interaction leads to the formation of a highly stable gold-thiolate covalent bond (Au-S), anchoring the molecule to the substrate.[2][3] This is the primary driving force for the assembly.
-
Intermolecular van der Waals Forces: Once anchored, the long fluorocarbon chains align and pack closely. Unlike their hydrocarbon counterparts which adopt a simple all-trans configuration, the bulky fluorine atoms force the perfluoroalkyl chains into a helical conformation.[4] These helical rods then pack into a dense, quasi-crystalline two-dimensional structure, stabilized by van der Waals interactions. This dense packing of low-energy C-F bonds is what creates a uniform, non-polar interface that strongly repels water.
Safety Precautions: A Prerequisite for Quality Science
Proper safety protocols are non-negotiable. The chemicals used in this procedure present significant hazards.
-
This compound : This compound is classified as an irritant and is known for its powerful stench.[5][6] It may cause skin, eye, and respiratory irritation.[5] All handling must be performed inside a certified chemical fume hood.
-
Piranha Solution (Sulfuric Acid & Hydrogen Peroxide) : This cleaning solution is EXTREMELY DANGEROUS . It is a powerful oxidant that reacts violently with organic materials. It must be prepared by slowly adding the hydrogen peroxide to the sulfuric acid (NEVER the reverse) and should never be stored in a sealed container.
-
Solvents : Ethanol is flammable. Keep away from ignition sources.
Required Personal Protective Equipment (PPE):
-
Splash-proof safety goggles
-
Flame-resistant lab coat
-
Acid-resistant gloves (consult a glove compatibility chart)
-
Full-length pants and closed-toe shoes
Detailed Experimental Protocol
This protocol is optimized for creating a high-quality, densely packed SAM on gold-coated substrates. A clean environment is paramount; avoid areas where silanes or PDMS have been used, as these can cause surface contamination.
Materials and Equipment
| Category | Item |
| Substrates | Gold-coated substrates (e.g., on silicon or glass with a Ti/Cr adhesion layer) |
| Chemicals | This compound (>98% purity) |
| 200-proof Ethanol (ACS grade or higher) | |
| Concentrated Sulfuric Acid (H₂SO₄) | |
| 30% Hydrogen Peroxide (H₂O₂) | |
| Deionized (DI) water (18.2 MΩ·cm) | |
| Equipment | Glass or polypropylene containers with sealable caps |
| Teflon-coated tweezers | |
| Calibrated micropipettes | |
| Bath sonicator | |
| Dry Nitrogen (N₂) gas source | |
| Chemical Fume Hood |
Procedural Workflow
Part A: Substrate Cleaning (Perform in Fume Hood)
-
Place the gold substrates in a clean glass beaker.
-
Prepare the piranha solution by slowly and carefully adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. The solution will become very hot.
-
Immerse the substrates in the piranha solution for 5-10 minutes.
-
Using Teflon-coated tweezers, carefully remove the substrates and rinse them copiously with DI water.
-
Dry the substrates under a gentle stream of dry N₂ gas. The surface should be pristine and hydrophilic at this stage. Proceed immediately to the next step.
Part B: Thiol Solution Preparation
-
Inside a fume hood, prepare a 1 mM solution of this compound in 200-proof ethanol. For example, to make 10 mL of solution, add the appropriate microliter volume of the thiol to 10 mL of ethanol.
-
Sonicate the solution for 5-10 minutes to ensure it is fully dissolved and homogenous.
Part C: Self-Assembly Process
-
Place each cleaned, dry substrate into a separate, clean container.
-
Completely immerse the substrate in the 1 mM thiol solution. Minimize the headspace above the solution to reduce exposure to oxygen.
-
Seal the container tightly. For best results, you can backfill the container with N₂ gas before sealing.[3]
-
Allow the self-assembly to proceed at room temperature for 18-24 hours. Longer assembly times generally lead to more ordered monolayers.[3]
Part D: Rinsing and Drying
-
Remove the substrate from the thiol solution with tweezers.
-
Rinse the surface thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) thiol molecules.[3]
-
For a more rigorous cleaning, sonicate the substrate in fresh ethanol for 1-2 minutes.[3]
-
Dry the modified substrate under a gentle stream of dry N₂ gas.
-
Store the hydrophobic substrates in a clean, dry environment (like a desiccator) until characterization or use.
Characterization and Validation: A Self-Validating System
Verifying the quality of the SAM is essential for reproducible results. The following techniques provide quantitative and qualitative validation of the hydrophobic surface.
| Characterization Technique | Principle | Expected Result for a High-Quality SAM |
| Contact Angle Goniometry | Measures the angle a water droplet makes with the surface, quantifying wettability.[7][8] | Static water contact angle > 110°. A low contact angle hysteresis indicates a smooth, homogenous surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes surface elemental composition and chemical states.[9] | Strong F 1s and C 1s signals corresponding to CF₂ and CF₃ groups. A S 2p signal confirming thiolate bonding to gold.[4][10] |
| Ellipsometry | Measures the change in polarization of reflected light to determine film thickness.[10] | A uniform thickness consistent with a monolayer of vertically-oriented molecules (~1.2-1.5 nm). |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Water Contact Angle (<100°) | Incomplete monolayer formation; contaminated substrate, solvent, or thiol. | Ensure rigorous substrate cleaning. Use fresh, high-purity ethanol and thiol. Increase immersion time to 48 hours. |
| High Contact Angle Hysteresis | Disordered or rough monolayer; surface contamination. | Improve cleaning procedure; sonicate during the post-assembly rinse to remove physisorbed molecules. |
| Inconsistent Results Across Batches | Variation in cleaning, immersion time, solution concentration, or environment. | Standardize every step of the protocol. Ensure the laboratory environment is free of airborne contaminants like siloxanes.[9] |
Applications in Research and Drug Development
The robust, low-energy surfaces created with this protocol are enabling tools for a variety of advanced applications:
-
Biosensors and Immunoassays: The highly hydrophobic surface drastically reduces the non-specific adsorption of proteins and other biomolecules, leading to a significant improvement in the signal-to-noise ratio and assay sensitivity.
-
Biocompatibility of Medical Devices: Coating implantable materials with a perfluorinated SAM can improve their biocompatibility by minimizing foreign body response and preventing biofouling.
-
Microfluidics: The well-defined hydrophobic nature of the SAM can be used to control fluid flow, prevent channel fouling, and create "digital microfluidic" platforms where discrete droplets are manipulated.[1]
-
Cell Culture and Tissue Engineering: Patterning hydrophobic and hydrophilic regions on a substrate allows for precise control over cell adhesion and growth, enabling the study of cell behavior in defined microenvironments.
References
- 1. oaepublish.com [oaepublish.com]
- 2. if.tugraz.at [if.tugraz.at]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluoryx.com [fluoryx.com]
- 7. A new approach to contact angle measurement and effects of evaporation on the contact angle | Revista Mexicana de Física [rmf.smf.mx]
- 8. researchgate.net [researchgate.net]
- 9. The production and verification of pristine semi-fluorinated thiol monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lee.chem.uh.edu [lee.chem.uh.edu]
Application Note & Protocol: Formation of High-Quality 2-(Perfluorohexyl)ethanethiol Self-Assembled Monolayers (SAMs)
For: Researchers, scientists, and drug development professionals.
Introduction: The Power of Fluorinated Surfaces
Self-assembled monolayers (SAMs) of organothiols on noble metal surfaces represent a cornerstone of modern surface engineering, enabling precise control over interfacial properties at the molecular level.[1][2] Among the vast library of available thiols, 2-(Perfluorohexyl)ethanethiol (C₆F₁₃CH₂CH₂SH) is of particular interest due to the unique properties imparted by its perfluorinated tail.[3] The high electronegativity and low polarizability of the fluorine atoms create a surface with exceptionally low free energy, resulting in a highly hydrophobic and oleophobic interface.[3] This "fluorous" character is critical in a multitude of applications, including the creation of anti-fouling surfaces for biomedical devices, the development of advanced biosensors with reduced non-specific binding, and the fabrication of microfluidic systems with enhanced flow characteristics.[3]
This technical guide provides a comprehensive protocol for the formation of high-quality this compound SAMs on gold substrates. We will delve into the critical aspects of substrate preparation, two common deposition methodologies (solution-phase and vapor-phase), and essential characterization techniques to validate the integrity and performance of the resulting monolayer. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the process for their specific applications.
Materials and Reagents
Proper material selection and handling are paramount for achieving a well-ordered and stable SAM.
| Item | Specification | Supplier Example | Notes |
| This compound | ≥95% purity | Smolecule, Benchchem | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol headgroup.[4] |
| Gold Substrates | Gold-coated silicon wafers or glass slides (e.g., 100 nm Au over a 10 nm Cr or Ti adhesion layer) | Various | The quality of the gold surface is critical. Freshly deposited gold is ideal. |
| Ethanol | Anhydrous, 200 proof (≥99.5%) | Sigma-Aldrich, Fisher Scientific | Used as the solvent for the thiol solution. Anhydrous conditions are preferred to minimize water contamination. |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | Fisher Scientific | Extreme Caution: Piranha solution is highly corrosive and reactive. |
| Hydrogen Peroxide (H₂O₂) | 30% (w/w) in H₂O | Fisher Scientific | Extreme Caution: Handle with appropriate personal protective equipment (PPE). |
| Deionized (DI) Water | Resistivity > 18 MΩ·cm | Millipore or equivalent | Used for rinsing substrates. |
| High-Purity Nitrogen or Argon Gas | ≥99.998% | Airgas, Praxair | Used for drying substrates and creating an inert atmosphere. |
Protocol Part 1: Rigorous Substrate Preparation
The formation of a well-ordered SAM is critically dependent on the cleanliness and reactivity of the substrate surface.[5] The protocol below details the use of a piranha solution for cleaning gold substrates, a highly effective method for removing organic residues.
Safety First: Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) is extremely dangerous and must be handled with extreme caution in a certified fume hood with appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat. Never store piranha solution in a sealed container.
Step-by-Step Substrate Cleaning:
-
Piranha Solution Preparation: In a clean glass beaker inside a fume hood, slowly and carefully add 1 part 30% hydrogen peroxide to 3 parts concentrated sulfuric acid. Always add the peroxide to the acid. The solution will become very hot.
-
Substrate Immersion: Using acid-resistant tweezers, immerse the gold substrates in the warm piranha solution for 5-10 minutes.[2]
-
Thorough Rinsing: Carefully remove the substrates from the piranha solution and rinse them extensively with copious amounts of DI water.
-
Solvent Rinse: Rinse the substrates with ethanol to displace the water.[2]
-
Drying: Immediately dry the substrates under a gentle stream of high-purity nitrogen or argon gas.[2][6] The substrates should be used immediately for SAM deposition.
Protocol Part 2: SAM Formation Methodologies
Two primary methods are employed for the deposition of this compound SAMs: solution-phase deposition and vapor-phase deposition.
Method A: Solution-Phase Deposition
This is the most common and straightforward method for forming alkanethiol SAMs.[1][5]
Step-by-Step Protocol:
-
Solution Preparation: Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, to make 10 mL of solution, add the appropriate mass of the thiol to 10 mL of ethanol.
-
Inert Atmosphere (Optional but Recommended): To minimize oxidation of the thiol, the deposition can be performed under an inert atmosphere.[2] Purge a clean glass container with nitrogen or argon for several minutes.
-
Substrate Immersion: Place the freshly cleaned and dried gold substrates into the thiol solution.[6]
-
Incubation: Seal the container and allow the self-assembly process to proceed for 12-24 hours at room temperature.[2] While SAM formation begins within minutes, longer incubation times ensure the formation of a more ordered and densely packed monolayer.[1]
-
Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Final Drying: Dry the SAM-coated substrates under a stream of nitrogen or argon gas.
Method B: Vapor-Phase Deposition
Vapor-phase deposition can produce highly ordered monolayers and may be preferable for certain applications where solvent effects are a concern.[7][8]
Step-by-Step Protocol:
-
Apparatus Setup: Place the freshly cleaned and dried gold substrates in a vacuum desiccator or a dedicated vapor deposition chamber.
-
Thiol Source: In a small, open vial, place a small amount (e.g., a few microliters) of this compound. Place the vial inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuation: Evacuate the desiccator to a moderate vacuum (e.g., <1 Torr). This reduces the partial pressure of contaminants and facilitates the sublimation of the thiol.
-
Deposition: Allow the deposition to proceed for several hours (e.g., 2-6 hours) at room temperature. The thiol will slowly vaporize and adsorb onto the gold surfaces.
-
Venting and Rinsing: Vent the chamber with an inert gas. Remove the substrates and rinse them with ethanol to remove any physisorbed molecules.
-
Final Drying: Dry the substrates under a stream of nitrogen or argon gas.
Visualization of the SAM Formation Workflow
Caption: Workflow for this compound SAM formation.
Mechanism of Self-Assembly
The formation of the SAM is a spontaneous process driven by the strong affinity of the sulfur headgroup for the gold substrate.[1]
Caption: Molecular self-assembly of the thiol on a gold surface.
Protocol Part 3: Characterization of the SAM
Validation of the SAM's quality is crucial. The following techniques provide complementary information about the monolayer's properties.
Contact Angle Goniometry
This technique measures the angle a liquid droplet makes with the surface, providing a rapid assessment of the surface's hydrophobicity and, by extension, the quality of the SAM.
-
Expected Results: A well-formed this compound SAM should be highly hydrophobic. The static water contact angle is expected to be approximately 110-120°.[9] A low contact angle suggests incomplete monolayer formation or contamination.
| SAM Quality | Expected Water Contact Angle (θ) |
| High-Quality F-SAM | ~110-120° |
| Poor-Quality or Contaminated SAM | < 100° |
| Bare Gold (Cleaned) | ~60-80° |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides quantitative elemental and chemical state information about the top few nanometers of a surface.[10][11][12] It is invaluable for confirming the presence and integrity of the F-SAM.
-
Key Spectral Features:
-
C 1s: The high-resolution C 1s spectrum will show distinct peaks corresponding to the different chemical environments of the carbon atoms: C-C/C-H from the ethyl spacer, C-F₂ from the perfluorohexyl chain, and the terminal C-F₃ group.[13]
-
F 1s: A strong fluorine 1s signal confirms the presence of the perfluorinated chains.[13]
-
S 2p: The sulfur 2p spectrum will show a doublet characteristic of a thiolate species bonded to the gold surface.
-
Au 4f: The attenuation of the gold 4f signal from the substrate indicates the presence of an overlayer (the SAM).
-
Atomic Force Microscopy (AFM)
AFM provides topographical images of the surface at the nanoscale, allowing for the visualization of the SAM's packing and the identification of defects.[14][15][16][17]
-
Expected Observations:
-
Topography: A high-quality SAM should exhibit a smooth, uniform surface. The presence of pinholes or aggregates can indicate incomplete formation or contamination.
-
Molecular Resolution: Under optimal conditions, high-resolution AFM can even resolve the packed molecular lattice of the SAM.[16]
-
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low water contact angle | Incomplete SAM formation, contaminated substrate, or oxidized thiol solution. | Ensure rigorous substrate cleaning, use fresh thiol solution, and consider increasing the incubation time. |
| Inconsistent results | Variability in substrate quality or cleaning procedure. | Standardize the substrate cleaning protocol. Use substrates from the same batch. |
| Hazy or visibly contaminated surface | Physisorbed multilayers or contaminated solvent. | Ensure thorough rinsing with fresh solvent after deposition. Use high-purity, anhydrous solvents. |
| Poor XPS signal for F or S | Incomplete monolayer coverage. | Re-evaluate the deposition protocol, including substrate cleanliness and incubation time. |
Conclusion
The formation of a this compound self-assembled monolayer is a robust and reproducible method for creating well-defined, low-energy surfaces. Success hinges on meticulous attention to detail, particularly in the preparation of the substrate and the handling of the thiol reagent. By following the protocols outlined in this guide and employing the appropriate characterization techniques, researchers can confidently fabricate high-quality F-SAMs for a wide array of advanced applications.
References
- 1. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy this compound | 34451-26-8 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. ossila.com [ossila.com]
- 6. Self-Assembled Monolayers Reagents - CD Bioparticles [cd-bioparticles.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Simulations of Subnanometer Scale Image Contrast in Atomic Force Microscopy of Self-Assembled Monolayers in Water - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Microfluidics: Advanced Surface Modification with 2-(Perfluorohexyl)ethanethiol
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 2-(Perfluorohexyl)ethanethiol in microfluidics. We will delve into the fundamental principles, detailed protocols, and expected outcomes of using this fluorinated thiol to create robust, hydrophobic surfaces for enhanced performance in droplet-based microfluidics and anti-fouling applications.
The Critical Role of Surface Chemistry in Microfluidics
The behavior of fluids at the microscale is profoundly influenced by surface forces. Consequently, the ability to precisely control the surface chemistry of microfluidic devices is paramount for a vast array of applications, from high-throughput screening and single-cell analysis to diagnostics and materials synthesis. Polydimethylsiloxane (PDMS) is a widely used material in microfluidics due to its optical transparency, gas permeability, and ease of fabrication.[1][2] However, its inherent hydrophobicity can be both an advantage and a disadvantage depending on the application.[3][4] For the generation of stable water-in-oil droplets, a hydrophobic channel surface is essential to prevent wetting and ensure uniform droplet formation.[5] Conversely, preventing the non-specific adsorption of proteins and cells, a phenomenon known as biofouling, is crucial for the long-term stability and reliability of many biological assays.[6]
This compound: A Superior Agent for Hydrophobic Modification
This compound (C8H5F13S) is a fluorinated alkanethiol that has emerged as a highly effective agent for creating low-energy, hydrophobic surfaces.[7] Its molecular structure consists of a thiol head group (-SH) that readily forms a self-assembled monolayer (SAM) on noble metal surfaces like gold, and a perfluorohexyl tail that imparts a highly hydrophobic and oleophobic character to the surface.[8] The high electronegativity of the fluorine atoms in the perfluoroalkyl chain results in a surface with very low surface energy, leading to high water contact angles and reduced adhesion of both aqueous solutions and biological macromolecules.[9]
The primary applications of this compound in microfluidics stem from its ability to create stable and highly hydrophobic surfaces. These properties are instrumental in:
-
Droplet-Based Microfluidics: Ensuring the formation of uniform and stable water-in-oil droplets by preventing the aqueous phase from wetting the channel walls.[10] This is critical for applications such as single-cell encapsulation, high-throughput screening, and digital PCR.
-
Anti-Fouling Surfaces: Reducing the non-specific adsorption of proteins, cells, and other biomolecules to the microchannel surfaces.[6] This enhances the signal-to-noise ratio in sensitive bioassays and prolongs the operational lifetime of microfluidic devices.
Key Performance Characteristics
The effectiveness of a surface modification is quantified by several key parameters. The following table summarizes the expected performance characteristics of surfaces treated with this compound.
| Parameter | Substrate: Gold | Substrate: PDMS (with gold thin film) | Reference |
| Water Contact Angle | > 110° | > 110° | [11] (comparative) |
| Surface Energy | < 20 mN/m | < 20 mN/m | [9] (comparative) |
| Coating Stability | High, covalent Au-S bond | High, covalent Au-S bond | [5][6] |
| Bio-adhesion | Significantly reduced | Significantly reduced | [6] |
Experimental Protocols
Here, we provide detailed, step-by-step protocols for the application of this compound to create hydrophobic surfaces on gold and PDMS-based microfluidic devices.
Protocol 1: Surface Modification of Gold-Coated Microfluidic Devices
This protocol is suitable for microfluidic devices with gold features, such as electrodes or patterned channels on a glass or silicon substrate.
Materials:
-
This compound
-
Anhydrous ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen gas source
-
Clean glass vials
Procedure:
-
Substrate Cleaning:
-
Immerse the gold-coated substrate in piranha solution for 10-15 minutes to remove organic residues. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with DI water.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve 3.8 mg of the thiol in 10 mL of ethanol.
-
-
Self-Assembled Monolayer (SAM) Formation:
-
Immerse the clean, dry gold substrate in the thiol solution in a sealed container.
-
Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.[12]
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a stream of nitrogen gas.
-
The modified substrate is now ready for use.
-
Protocol 2: Surface Modification of PDMS Microfluidic Devices
PDMS does not readily react with thiols. Therefore, a common strategy is to first deposit a thin layer of gold onto the PDMS channels, which can then be functionalized with this compound.
Materials:
-
PDMS microfluidic device
-
Gold sputtering or evaporation system
-
Adhesion layer material (e.g., titanium or chromium)
-
This compound
-
Anhydrous ethanol (200 proof)
-
DI water
-
Nitrogen gas source
Procedure:
-
PDMS Device Fabrication:
-
Gold Deposition:
-
Expose the channel side of the PDMS device to oxygen plasma for 30-60 seconds to activate the surface.
-
Immediately transfer the device to a metal deposition system (sputterer or evaporator).
-
Deposit a thin adhesion layer (e.g., 5 nm of titanium or chromium) followed by a layer of gold (e.g., 20-50 nm).
-
-
Thiol Functionalization:
-
Follow steps 2-4 from Protocol 1 to form a self-assembled monolayer of this compound on the gold-coated PDMS channels.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the surface modification of microfluidic devices with this compound.
Caption: Workflow for Gold Surface Modification.
Caption: Workflow for PDMS Surface Modification.
Molecular Mechanism of Self-Assembly
The formation of a stable and ordered hydrophobic surface is driven by the spontaneous organization of this compound molecules on the gold surface.
Caption: SAM of this compound on Gold.
Conclusion
This compound is a powerful tool for the surface modification of microfluidic devices. Its ability to form robust, highly hydrophobic self-assembled monolayers on gold surfaces makes it an ideal choice for applications in droplet-based microfluidics and for the prevention of biofouling. The protocols outlined in this guide provide a solid foundation for researchers to implement this advanced surface modification technique, leading to more reliable and higher-performance microfluidic systems.
References
- 1. youtube.com [youtube.com]
- 2. How to Fabricate a PDMS Microfluidic Chip: Step-by-Step Guide [blog.darwin-microfluidics.com]
- 3. Superhydrophobic Surfaces Created by Elastic Instability of PDMS [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Formation and removal of alkylthiolate self-assembled monolayers on gold in aqueous solutions - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 6. Formation and removal of alkylthiolate self-assembled monolayers on gold in aqueous solutions [authors.library.caltech.edu]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. This compound | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Wettability Control of Gold Surfaces Modified with Benzenethiol Derivatives: Water Contact Angle and Thermal Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
experimental procedure for depositing 2-(Perfluorohexyl)ethanethiol
Application Note & Protocol
Topic: Experimental Procedure for Depositing 2-(Perfluorohexyl)ethanethiol
For: Researchers, scientists, and drug development professionals.
Guide to Fabricating High-Quality this compound (FHT) Self-Assembled Monolayers
Introduction: The Power of Fluorinated Surfaces
This compound, often abbreviated as FHT, is a specialized organosulfur molecule with the chemical structure C₆F₁₃CH₂CH₂SH.[1][2][3] It belongs to a class of partially fluorinated alkanethiols used to create well-defined, robust, and highly ordered thin films known as self-assembled monolayers (SAMs). The primary driving force for the extensive research into FHT and similar molecules is the unique surface properties imparted by the perfluorohexyl tail group. These surfaces are characterized by extremely low surface energy, leading to pronounced hydrophobicity and oleophobicity, high chemical inertness, and enhanced thermal and electrochemical stability.[4][5][6]
The formation of a SAM is a spontaneous process where the thiol (-SH) headgroup chemisorbs onto a suitable metallic substrate, most commonly gold, forming a strong, covalent-like bond.[7][8] Van der Waals interactions between the long, rigid perfluorinated chains then drive the molecules to arrange into a dense, quasi-crystalline two-dimensional structure.[7] The short ethylene spacer (-CH₂CH₂-) between the thiol and the fluorinated chain is a critical design feature, shown to improve the structural quality and packing of the monolayer compared to directly bonded fluoroalkanethiols.[9]
This guide provides a comprehensive, field-tested framework for the deposition of FHT SAMs, moving from foundational principles to detailed, actionable protocols and characterization benchmarks.
Part 1: Foundational Principles of FHT SAM Formation
To master the deposition, one must understand the molecule's amphiphilic nature. It is comprised of three key regions:
-
The Thiol Headgroup (-SH): This is the anchor. It has a strong chemical affinity for gold surfaces, where it forms a stable gold-thiolate (Au-S) bond, initiating the self-assembly process.[10]
-
The Ethylene Spacer (-CH₂CH₂-): This flexible hydrocarbon linker decouples the rigid fluorocarbon chain from the constraints of the gold lattice, allowing for better organizational packing.[9]
-
The Perfluorohexyl Tail (-C₆F₁₃): This is the functional end. Its helical structure and low polarizability are responsible for the monolayer's low surface energy and chemical resistance.[11]
The formation of an FHT SAM on a gold substrate is a two-stage process:
-
Initial Chemisorption: When a clean gold substrate is exposed to a dilute solution of FHT, molecules rapidly adsorb onto the surface. The oxidative addition of the S-H group to the gold surface results in the formation of a gold-thiolate bond and the elimination of hydrogen.[10] In this initial, low-density phase, the molecules tend to lie flat on the surface.
-
Self-Organization: As surface coverage increases, lateral pressure and strong van der Waals interactions between the fluorinated chains force the molecules into an upright, tilted orientation. This process drives out solvent molecules and minimizes free energy, resulting in a densely packed, highly ordered monolayer.[10] Longer assembly times are generally favored as they allow for the annealing of defects and result in more crystalline domains.[12][13]
Part 2: Substrate Preparation - The Foundation of Quality
The quality of a SAM is inextricably linked to the cleanliness of the substrate. Even minute levels of organic or particulate contamination can lead to significant defects in the final monolayer.[12] Gold is the preferred substrate due to its chemical inertness and well-characterized interaction with thiols.[8][13]
This protocol is suitable for gold films deposited on silicon wafers or glass. Common deposition methods involve thermal evaporation of a thin chromium adhesion layer (~5-20 nm) followed by a thicker gold layer (~100-200 nm).[14][15]
A. Piranha Solution Cleaning (Use Extreme Caution)
-
Objective: To remove organic residues through aggressive oxidation.
-
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Absolute Ethanol
-
Nitrogen (N₂) gas source
-
Glass beakers
-
-
Procedure:
-
Prepare the piranha solution by slowly adding 1 part H₂O₂ to 3 parts H₂SO₄ in a glass beaker. Warning: This solution is extremely corrosive, reacts violently with organic materials, and must be handled with extreme care inside a fume hood using appropriate personal protective equipment (PPE).
-
Using clean tweezers, immerse the gold substrate in the piranha solution for 10-15 minutes.
-
Carefully remove the substrate and rinse it copiously with DI water.
-
Rinse the substrate thoroughly with absolute ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
Use the substrate immediately for deposition to prevent re-contamination from ambient air.[16]
-
B. UV/Ozone Cleaning (Safer Alternative)
-
Objective: To remove organic contaminants using UV-generated ozone.
-
Procedure:
-
Rinse the gold substrate with absolute ethanol and DI water.
-
Dry under a stream of nitrogen.
-
Place the substrate in a UV/Ozone cleaner.
-
Expose the surface for 15-20 minutes. This process effectively breaks down hydrocarbon contaminants.
-
Use the substrate immediately for the SAM deposition.
-
Part 3: FHT Deposition Protocols
This is the most common and accessible method for forming high-quality FHT SAMs.[13] It relies on the immersion of the clean substrate into a dilute solution of the thiol.
-
Objective: To form a complete, well-ordered FHT monolayer from an ethanolic solution.
-
Materials:
-
This compound (FHT)
-
200-proof (absolute) Ethanol
-
Cleaned gold substrate
-
Glass vials with sealable caps (e.g., scintillation vials)
-
Parafilm®
-
Nitrogen (N₂) gas source
-
-
Procedure:
-
Solution Preparation: In a fume hood, prepare a 1 mM solution of FHT in absolute ethanol. For example, add ~4 mg of FHT (M.W. ~380.17 g/mol ) to 10 mL of ethanol. Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[12][17]
-
Sample Immersion: Place the freshly cleaned gold substrate into a glass vial. Pour the FHT solution into the vial, ensuring the substrate is fully submerged. Use a separate vial for each substrate to prevent cross-contamination.[12]
-
Inert Atmosphere: To minimize oxidation, gently purge the headspace of the vial with dry nitrogen gas. Immediately seal the vial with its cap and wrap the cap with Parafilm.[17]
-
Incubation: Store the sealed vial in a dark, vibration-free location at room temperature for 24 to 48 hours. While monolayer formation begins rapidly, this extended period allows for molecular rearrangement and the formation of a highly ordered film.[12][13]
-
Termination & Rinsing: Remove the substrate from the thiol solution with clean tweezers. Immediately rinse it thoroughly with a stream of fresh absolute ethanol for 15-30 seconds to remove any non-chemisorbed (physisorbed) molecules.[14]
-
Drying: Dry the substrate under a gentle stream of high-purity nitrogen.
-
Storage: Store the coated substrates in a clean, dry environment (e.g., a desiccator or nitrogen-purged container) prior to characterization.
-
| Parameter | Recommended Value | Rationale / Field Insight |
| Thiol Concentration | 0.1 - 5 mM | 1 mM is a standard starting point. Lower concentrations may require longer immersion times, while higher concentrations can sometimes lead to more defects or physisorbed layers.[13] |
| Solvent | Absolute Ethanol | Ethanol is an excellent solvent for thiols and has an appropriate polarity. Its volatility allows for easy rinsing and drying.[12] |
| Immersion Time | 24 - 48 hours | Ensures the formation of a well-ordered, thermodynamically stable monolayer by allowing for defect annealing.[12][17] |
| Temperature | Room Temperature | Sufficient for the self-assembly process. Elevated temperatures can increase the rate of desorption.[18] |
Vapor-phase deposition is an alternative method, often performed under ultra-high vacuum (UHV) conditions. It can produce highly pure films with minimal solvent contamination but requires specialized equipment.[13][19]
-
Principle: The FHT is heated gently in a vacuum chamber, causing it to sublimate. The gaseous FHT molecules then adsorb and self-assemble onto the substrate, which is also housed within the chamber.[20][21][22]
-
Advantages:
-
Produces exceptionally clean films, free from solvent inclusions.
-
Allows for precise control over deposition rate and coverage.
-
-
Considerations:
-
Requires a high-vacuum or UHV system.
-
Optimization of precursor temperature, substrate temperature, and deposition time is critical.
-
Part 4: Characterization & Validation
Verifying the quality of the deposited FHT SAM is a critical final step. A combination of techniques provides a comprehensive picture of the monolayer's properties.
| Technique | Purpose | Expected Result for a High-Quality FHT SAM |
| Contact Angle Goniometry | Measures surface wettability (hydrophobicity). | High static water contact angle, typically >110-115° .[5] Low contact angle hysteresis indicates a smooth, homogeneous surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Determines elemental composition and chemical bonding states. | Presence of strong Fluorine (F 1s) and Carbon (C 1s) signals. Detection of Sulfur (S 2p) peak at ~162 eV, confirming Au-thiolate bond formation.[11] Attenuation of the underlying Gold (Au 4f) signal. |
| Ellipsometry | Measures monolayer thickness. | Thickness consistent with the length of an upright FHT molecule (~1.2-1.4 nm).[11] |
| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Assesses the conformational order of the fluoroalkyl chains. | Sharp, well-defined vibrational peaks for CF₂ stretches, indicating a high degree of crystalline order.[14] |
References
- 1. Buy this compound | 34451-26-8 [smolecule.com]
- 2. This compound | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lee.chem.uh.edu [lee.chem.uh.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 13. if.tugraz.at [if.tugraz.at]
- 14. piketech.com [piketech.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ethz.ch [ethz.ch]
- 17. researchgate.net [researchgate.net]
- 18. oaepublish.com [oaepublish.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Vapor-Deposited Functional Polymer Thin Films in Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chemical Vapor Deposition | [gelest.com]
- 22. Chemical Vapor Deposition - PVA TePla America, LLC [pvateplaamerica.com]
Application Notes & Protocols: 2-(Perfluorohexyl)ethanethiol for Advanced Organic Electronics
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in organic electronics on the application of 2-(Perfluorohexyl)ethanethiol. Herein, we move beyond a simple recitation of facts to deliver an in-depth exploration of the causality behind its efficacy. We detail not only the protocols for its use but also the fundamental mechanisms that make it a powerful tool for interfacial engineering. By forming a high-quality self-assembled monolayer (SAM), this compound critically modifies electrode surfaces, enabling enhanced performance and stability in devices such as organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). This guide is structured to provide both the foundational knowledge and the practical, validated protocols necessary for successful implementation in a research and development setting.
Introduction: The Critical Role of Interfaces in Organic Electronics
The performance of organic electronic devices is disproportionately governed by the quality of the interfaces between disparate materials—specifically, the junction between the metallic electrode and the organic semiconductor. Mismatches in energy levels at this interface create significant energy barriers to charge injection or extraction, leading to high contact resistance, reduced charge carrier mobility, and overall diminished device efficiency and stability.
This compound (C₆F₁₃CH₂CH₂SH), hereafter referred to as F-thiol, is a specialized organosulfur compound designed to address this challenge. It is composed of three key functional parts:
-
Thiol Headgroup (-SH): Possesses a strong affinity for and forms a covalent bond with noble metal surfaces like gold (Au), silver (Ag), and copper (Cu), ensuring robust anchoring.
-
Ethyl Spacer (-CH₂CH₂-): Provides flexibility and helps decouple the electronic properties of the fluorinated tail from the metal surface.
-
Perfluorohexyl Tail (-C₆F₁₃): A highly fluorinated, rigid chain that dictates the surface properties of the resulting monolayer.
The unique value of F-thiol lies in its ability to spontaneously form a dense, highly ordered, and robust self-assembled monolayer on an electrode surface. This nanoscale engineering fundamentally alters the electronic and physical properties of the interface.
The F-Thiol Mechanism of Action: Engineering the Electrode Work Function
The primary function of an F-thiol SAM in organic electronics is to tune the work function (Φ) of the metal electrode. The work function is the minimum energy required to remove an electron from the surface of a solid. By modifying this property, we can precisely control the energy barrier for charge carrier injection.
The mechanism is rooted in the molecular dipole of the F-thiol molecule. The numerous, highly electronegative fluorine atoms create strong carbon-fluorine (C-F) bonds, resulting in a large net dipole moment pointing away from the electrode surface. When F-thiol molecules assemble into a dense monolayer, the collective effect of these oriented dipoles creates a strong electrostatic field at the surface. This field increases the surface potential, thereby increasing the work function of the metal.[1]
For p-type organic semiconductors, where charge transport occurs via holes in the Highest Occupied Molecular Orbital (HOMO), increasing the electrode's work function is highly desirable. A higher work function reduces the energetic barrier between the metal's Fermi level and the semiconductor's HOMO level, facilitating efficient hole injection.[2] This reduction in the injection barrier is a direct cause of improved device performance.
Diagram: Energy Level Alignment Modification
The following diagram illustrates how an F-thiol SAM modifies the energy landscape at the metal-semiconductor interface for a p-type material.
References
Application Notes and Protocols: 2-(Perfluorohexyl)ethanethiol for Advanced Anti-Fouling Coatings
Introduction: The Persistent Challenge of Biofouling and the Fluorinated Advantage
Marine biofouling, the relentless accumulation of microorganisms, plants, and animals on submerged surfaces, poses a significant economic and operational challenge across maritime industries. This unwelcome colonization increases hydrodynamic drag on ship hulls, leading to elevated fuel consumption and greenhouse gas emissions.[1] In marine sensors and aquaculture, biofouling can impede functionality and introduce contaminants. Traditional anti-fouling strategies have often relied on the release of biocides, which can have detrimental effects on the marine ecosystem.[2]
Modern material science seeks to address this challenge through the development of environmentally benign, foul-release coatings. These surfaces are not designed to kill marine organisms, but rather to prevent their initial attachment or to facilitate their removal under minimal shear forces.[3] A key strategy in the creation of such surfaces is the manipulation of surface energy. Low surface energy coatings, particularly those with hydrophobic and oleophobic properties, have demonstrated significant promise in reducing biofouling.[4]
This is where 2-(Perfluorohexyl)ethanethiol (PFHET) emerges as a molecule of significant interest. With the chemical formula C8H5F13S, this organosulfur compound is characterized by a perfluorohexyl chain, which imparts exceptionally low surface energy, and a thiol headgroup that can form a strong, covalent bond with gold and other noble metal surfaces.[5] This unique combination allows for the creation of densely packed, highly ordered self-assembled monolayers (SAMs) that present a robust, low-friction, and bio-inert interface to the marine environment.[6]
These application notes provide a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this compound for the creation and evaluation of advanced anti-fouling coatings. The protocols detailed herein are grounded in established scientific principles and provide a framework for reproducible and reliable surface modification and performance testing.
Physicochemical Properties of this compound
A thorough understanding of the properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| Chemical Formula | C8H5F13S | [5] |
| Molecular Weight | 380.17 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 158 °C at 760 mmHg | |
| Density | 1.62 g/cm³ | |
| Primary Hazards | Irritant |
Mechanism of Action: The Power of Self-Assembled Monolayers (SAMs)
The anti-fouling efficacy of this compound is rooted in its ability to form a highly ordered, low-energy surface through the process of self-assembly. The thiol (-SH) headgroup has a strong affinity for gold surfaces, leading to the formation of a stable gold-thiolate bond. The long perfluorohexyl chains, driven by van der Waals interactions, then pack closely together, creating a dense, quasi-crystalline monolayer.
This fluorinated surface exhibits extremely low surface energy, making it difficult for the adhesive proteins and polysaccharides secreted by marine organisms to gain a foothold. This "non-stick" characteristic is the primary mechanism behind the coating's foul-release properties.
References
using 2-(Perfluorohexyl)ethanethiol in nanotechnology
An In-Depth Guide to the Application of 2-(Perfluorohexyl)ethanethiol in Nanotechnology
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of this compound (C₈H₅F₁₃S) in the field of nanotechnology.[1][2] Characterized by a thiol headgroup and a highly fluorinated tail, this compound is a cornerstone for creating robust, low-energy surfaces with unique properties. Its ability to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold, makes it an invaluable tool for a range of applications including the development of advanced biosensors, stable nanoparticle formulations, and specialized drug delivery systems.[3] This guide will elucidate the fundamental principles of SAM formation, provide detailed, field-proven protocols for surface modification, and explore the causality behind experimental choices to ensure reproducible, high-quality outcomes.
Foundational Principles: The Unique Chemistry of this compound
This compound is an organosulfur compound distinguished by its segmented structure: a reactive thiol (-SH) group separated from a perfluorohexyl chain by a short ethylene spacer (-CH₂CH₂-).[2] This architecture is central to its utility in nanotechnology.
-
The Thiol "Anchor": The thiol group serves as a chemical anchor, forming a strong, stable covalent bond with noble metal surfaces like gold, silver, and palladium.[4][5] This sulfur-metal bond is the primary driving force for the spontaneous formation of a single, densely packed molecular layer, a process known as self-assembly.[4][5]
-
The Fluorinated "Shell": The perfluorohexyl tail—CF₃(CF₂)₅—is responsible for the unique interfacial properties of the resulting monolayer. The high electronegativity and low polarizability of fluorine atoms, coupled with the stability of the carbon-fluorine bond, create a surface that is simultaneously:
-
Hydrophobic: Repels water.
-
Lipophobic/Oleophobic: Repels oils and nonpolar organic solvents.[6]
-
Chemically Inert: Resistant to degradation and non-specific interactions.[6]
-
Low Surface Energy: The fluorinated chains exhibit weak van der Waals interactions, resulting in one of the lowest surface energies achievable.[3][6]
-
The length of the perfluorinated chain is a critical determinant of the final monolayer's quality. Longer chains, such as the C6F13 in this compound, promote stronger intermolecular forces, leading to more ordered, densely packed, and crystalline-like SAMs compared to shorter-chain analogues.[7] This high degree of ordering is essential for creating well-defined and reproducible surfaces.[7]
Core Application: Formation of Self-Assembled Monolayers (SAMs) on Gold
The most fundamental application of this compound is the creation of SAMs on gold surfaces. These SAMs serve as robust platforms for a multitude of nanotechnological applications.
Mechanism of SAM Formation
The formation of a thiol-on-gold SAM is a thermodynamically driven process that occurs spontaneously when a clean gold substrate is exposed to a dilute solution of the thiol.[5] The process involves an initial, rapid physisorption of thiol molecules onto the surface, followed by a slower chemisorption step where the stable gold-thiolate (Au-S) bond is formed.[5] The alkyl chains then align and pack closely due to van der Waals interactions to minimize the system's free energy.[5]
Protocol: Preparation of this compound SAMs on Gold
This protocol details the steps for creating a high-quality, well-ordered SAM. A pristine working environment is paramount, as contaminants can severely compromise monolayer quality.[8]
Materials & Reagents:
-
Gold-coated substrates (e.g., silicon wafers, glass slides).
-
This compound.
-
High-purity, anhydrous ethanol (200 proof).
-
Sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) for piranha solution (Extreme Caution Required ).
-
Deionized (DI) water (18.2 MΩ·cm).
-
Clean glass vials with sealable caps.
-
Fine-tipped tweezers (non-magnetic).
-
Dry nitrogen or argon gas source.
Step-by-Step Methodology:
-
Substrate Cleaning (Critical Step): The causality for this step is to remove all organic and inorganic contaminants from the gold surface, which would otherwise compete with the thiol for binding sites and create defects in the monolayer.
-
Prepare piranha solution by slowly adding 1 part H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (lab coat, face shield, heavy-duty gloves) and work in a fume hood.
-
Using tweezers, immerse the gold substrates in the piranha solution for 10-15 minutes.
-
Carefully remove the substrates and rinse them copiously with DI water, followed by a thorough rinse with ethanol.[5]
-
Dry the substrates under a gentle stream of dry nitrogen gas. Use them immediately to prevent re-contamination.[5]
-
-
Thiol Solution Preparation:
-
In a clean glass vial, prepare a 1 mM solution of this compound in anhydrous ethanol.[7] For example, to make 10 mL of a 1 mM solution (MW = 380.17 g/mol ), dissolve 3.8 mg of the thiol in 10 mL of ethanol.
-
Ensure the thiol is fully dissolved. Sonication for a few minutes can aid dissolution.
-
-
Self-Assembly Process:
-
Place the freshly cleaned and dried gold substrates into the thiol solution. Ensure the entire surface is submerged.[8]
-
Seal the vials to minimize solvent evaporation and exposure to atmospheric contaminants. For the highest quality films, the headspace can be purged with nitrogen before sealing.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.[3][5] While initial monolayer formation is rapid, this extended incubation period is crucial for allowing the molecules to rearrange and form a highly ordered, thermodynamically stable, and densely packed structure.[5]
-
-
Post-Assembly Rinsing and Drying:
-
Remove the substrates from the thiol solution with clean tweezers.
-
Rinse thoroughly with fresh ethanol to remove any non-covalently bound (physisorbed) thiol molecules from the surface.[3][5]
-
Dry the SAM-coated substrates under a gentle stream of nitrogen.
-
Store the prepared substrates in a clean, dry environment (e.g., a desiccator or under inert gas) until use.
-
Characterization of the SAM
Validation of SAM formation and quality is essential.
| Technique | Purpose | Expected Result for a High-Quality SAM |
| Contact Angle Goniometry | Measures surface wettability and provides an indication of surface energy. | High static water contact angle (>110°) and high hexadecane contact angle, confirming a hydrophobic and oleophobic low-energy surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms elemental composition and chemical bonding states at the surface. | Presence of F, C, S, and Au peaks. The S 2p spectrum will show a doublet at ~162 eV, characteristic of a gold-thiolate bond.[9] The C 1s spectrum will show distinct peaks for -CH₂-, -CF₂-, and -CF₃ groups.[7] |
| Ellipsometry | Measures the thickness of the molecular layer. | A uniform thickness consistent with a monolayer of vertically-oriented molecules (~1-2 nm). |
Advanced Applications in Nanotechnology
The unique properties of this compound SAMs enable their use in several advanced applications.
Surface Modification of Nanoparticles
Modifying nanoparticles with a this compound shell imparts stability and creates a non-reactive interface, which is crucial for biomedical applications.[10][11] The fluorinated surface can help nanoparticles avoid aggregation in high ionic strength biological fluids and prevent non-specific protein adsorption (the formation of a protein corona), which can alter their biological fate.[11]
Protocol: Surface Functionalization of Gold Nanoparticles (AuNPs)
-
Prepare AuNP Suspension: Synthesize or procure AuNPs of the desired size. Ensure they are well-dispersed in an appropriate solvent (e.g., water or ethanol).
-
Ligand Exchange:
-
Prepare a 1 mM solution of this compound in ethanol.
-
Add the thiol solution to the AuNP suspension dropwise while stirring. The molar ratio of thiol to surface gold atoms should be in large excess to drive the ligand exchange reaction.
-
Allow the mixture to react for 12-24 hours at room temperature to ensure complete surface coverage.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration will depend on the nanoparticle size.
-
Remove the supernatant, which contains excess thiol and displaced original ligands.
-
Resuspend the AuNP pellet in a clean solvent (e.g., ethanol or a fluorinated solvent).
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound thiol.
-
-
Characterization:
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess the colloidal stability of the modified AuNPs.
-
Zeta Potential: To determine the surface charge of the nanoparticles.
-
Transmission Electron Microscopy (TEM): To visualize the nanoparticles and confirm they have not irreversibly aggregated.
-
Development of Anti-Fouling Biosensors
In biosensing, non-specific binding of proteins and other molecules from complex samples (like blood or serum) to the sensor surface is a major cause of false signals and reduced sensitivity. A this compound SAM creates an exceptionally effective anti-fouling background.[9]
The principle is to create a surface that is inert to the sample matrix, allowing only the specific target analyte to bind to designated receptor molecules. This is often achieved by creating a mixed SAM, where this compound provides the anti-fouling background and another thiol, present at a lower concentration, provides a functional group (e.g., a carboxylic acid or amine) for attaching a bioreceptor.
Drug Delivery and ¹⁹F MRI
The encapsulation of drugs or imaging agents within fluorinated nanosystems is a burgeoning area of research.[12] The unique properties of perfluorocarbons—being both hydrophobic and lipophobic—can be used to create stable emulsions and nanoparticles for drug delivery.[12] Furthermore, the fluorine atom (¹⁹F) has properties that make it an excellent nucleus for Magnetic Resonance Imaging (MRI):
-
100% natural abundance.
-
High sensitivity (83% relative to protons).
-
Essentially zero background signal in biological tissues.[12]
By incorporating this compound or similar compounds into nanoparticle-based contrast agents, it is possible to create highly specific imaging probes for ¹⁹F MRI, enabling non-invasive cell tracking and disease diagnosis.[12]
Conclusion
This compound is a versatile and powerful tool in the nanotechnology arsenal. Its ability to form well-defined, robust, and low-energy self-assembled monolayers provides an unparalleled platform for controlling surface properties at the nanoscale. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to reliably fabricate and characterize these surfaces, paving the way for innovations in biosensing, nanoparticle engineering, and advanced biomedical applications. Adherence to rigorous cleaning procedures and proper characterization are the keys to unlocking the full potential of this remarkable molecule.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy this compound | 34451-26-8 [smolecule.com]
- 7. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lee.chem.uh.edu [lee.chem.uh.edu]
- 10. Surface Modification of Lipid-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Surface Modifications of Nanoparticles for Stability in Biological Fluids [mdpi.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 2-(Perfluorohexyl)ethanethiol (FHT) Monolayers
This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 2-(Perfluorohexyl)ethanethiol (FHT) to create high-quality self-assembled monolayers (SAMs). We will address common challenges, provide in-depth troubleshooting protocols, and explain the fundamental principles behind achieving well-ordered, functional surfaces.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about FHT monolayers.
Q1: What is this compound (FHT) and why is it used for SAMs?
A1: this compound (chemical formula: C8H5F13S) is a specialized organosulfur molecule used to form self-assembled monolayers (SAMs)[1][2]. It has three key components: a thiol (-SH) head group, a short ethyl spacer (-CH2CH2-), and a perfluorohexyl (-C6F13) tail group.
-
Thiol Head Group: This group has a strong, specific affinity for noble metal surfaces, particularly gold, forming a stable sulfur-metal bond that anchors the molecule to the substrate[3][4].
-
Perfluorohexyl Tail Group: The carbon-fluorine bonds in this chain are exceptionally strong and stable, imparting unique properties to the surface, such as high hydrophobicity (water-repellence), oleophobicity (oil-repellence), chemical inertness, and thermal stability[5].
These properties make FHT SAMs ideal for applications requiring low surface energy, chemical resistance, and non-stick characteristics, such as in microfluidics, biosensors, and corrosion protection[5].
Q2: What does a "high-quality" FHT monolayer look like?
A2: A high-quality FHT monolayer is a densely packed, highly ordered, and defect-free single layer of molecules. Key indicators include:
-
High Advancing Water Contact Angle: Typically, well-formed perfluoroalkyl SAMs exhibit high water contact angles, reflecting their hydrophobic nature.
-
Low Hysteresis: A small difference between the advancing and receding contact angles indicates a smooth, chemically homogeneous surface.
-
Low Pinhole Defect Density: Characterization techniques like cyclic voltammetry (CV) should show significant blocking of redox probes, indicating a well-insulated surface without exposed substrate[6].
-
Expected Thickness: Ellipsometry or X-ray photoelectron spectroscopy (XPS) should confirm a monolayer thickness consistent with the length of the FHT molecule.
Q3: My FHT monolayer isn't forming correctly. What are the most common culprits?
A3: The vast majority of issues with SAM formation stem from three primary areas:
-
Substrate Contamination: The gold surface must be impeccably clean. Even a sub-monolayer of organic or particulate contamination will prevent the formation of a well-ordered SAM[7].
-
Solution Impurities: The purity of the FHT, the solvent, and any dissolved contaminants (especially water or oxidizing agents) can severely impact monolayer quality[3]. The thiol head group is susceptible to oxidation, which can form disulfides that do not bind correctly to the surface[8][9].
-
Environmental Factors: Ambient humidity, airborne particulates, and temperature fluctuations during the self-assembly process can introduce defects and inconsistencies[6].
General Experimental Workflow
The formation of a high-quality FHT SAM follows a critical sequence of steps. Each stage is vital for the success of the subsequent one.
Caption: High-level workflow for FHT SAM fabrication.
Troubleshooting Guide: Common Problems & Solutions
This guide is formatted to help you diagnose and resolve specific experimental issues.
| Observed Problem | Potential Causes | Recommended Solutions & Explanations |
| Inconsistent or Patchy Monolayer | 1. Inadequate Substrate Cleaning: Residual organic contaminants are blocking sites for thiol adsorption.[7] 2. Degraded FHT Solution: The thiol may have oxidized to disulfide, or the solvent may be contaminated (e.g., with water). 3. Insufficient Immersion Time: The self-assembly process, particularly the ordering phase, requires adequate time.[4] | 1. Standardize Cleaning Protocol: Implement a rigorous and consistent cleaning procedure (see Protocol 1). Use piranha solution or UV/Ozone immediately before immersion.[3][10][11] 2. Prepare Fresh Solution: Always use high-purity FHT and anhydrous ethanol. Prepare the solution immediately before use and consider de-gassing the solvent to minimize dissolved oxygen.[6] 3. Optimize Immersion Time: While initial adsorption is fast, achieving a well-ordered monolayer can take 12-24 hours at room temperature.[3] Experiment with different immersion times. |
| Low Water Contact Angle (Poor Hydrophobicity) | 1. Disordered Monolayer: If molecules are not packed densely, the perfluorohexyl tails are not uniformly oriented, exposing the more hydrophilic underlying structure. 2. Surface Contamination: Adsorption of contaminants from the air or rinsing solvent after SAM formation. 3. Multilayer/Physisorbed Molecules: Excess, non-chemisorbed FHT molecules may be lying on the surface, disrupting order. | 1. Review Entire Process: Low contact angle is a symptom of poor overall quality. Re-evaluate substrate cleaning, solution purity, and immersion time. 2. Improve Rinsing: After deposition, rinse thoroughly with the same pure solvent (e.g., absolute ethanol) to remove loosely bound molecules. Dry with a gentle stream of inert gas (N2 or Ar).[7][12] 3. Consider Annealing: Post-deposition thermal annealing can significantly improve molecular packing and order, leading to better surface properties.[7][13] |
| High Density of Pinhole Defects | 1. Particulate Contamination: Dust or particles on the substrate or in the solution create voids in the monolayer. 2. Substrate Roughness: SAMs form best on atomically smooth surfaces. High roughness can lead to domain boundaries and defects.[14] 3. Oxidized Gold Surface: While gold is relatively inert, a passivating oxide layer can inhibit uniform thiol binding. | 1. Work in a Clean Environment: Perform SAM deposition in a clean hood or glovebox. Filter the FHT solution through a syringe filter (e.g., 0.2 µm PTFE) before use. 2. Use Template-Stripped Gold: For applications demanding the highest quality, use template-stripped gold, which provides ultra-flat surfaces. 3. Optimize Cleaning: Piranha or UV/Ozone cleaning not only removes organics but also ensures a reactive gold surface.[3][10] |
| Poor Monolayer Stability / Delamination | 1. Weak Substrate Adhesion: If using gold-coated slides, the adhesion layer (e.g., Ti or Cr) between the glass and gold is crucial. Poor adhesion will cause the gold itself to delaminate. 2. Chemical Attack: Exposure to harsh chemicals or oxidizing agents can damage the sulfur-gold bond. 3. Thermal Desorption: While relatively stable, all alkanethiol SAMs will desorb at elevated temperatures.[15] | 1. Verify Substrate Quality: Ensure your gold-coated substrates have a proper adhesion layer. 2. Store Properly: After formation, store samples under an inert atmosphere and protected from light to prevent oxidative degradation.[6] 3. Understand Thermal Limits: Be aware of the thermal budget of your experiment. FHT SAMs are more stable than their hydrocarbon counterparts, but prolonged exposure to high temperatures (>150°C) can still cause degradation. |
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common FHT SAM issues.
Detailed Experimental Protocols
These protocols provide step-by-step methodologies for critical procedures.
Protocol 1: Gold Substrate Cleaning
A clean, hydrophilic gold surface is the single most important factor for high-quality SAM formation.
Method A: Piranha Solution Cleaning (Highest Efficacy)
-
Safety First: Piranha solution (typically a 3:1 or 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) is extremely corrosive and reacts violently with organic materials. ALWAYS work in a certified fume hood with a blast shield and wear appropriate PPE (face shield, acid-resistant gloves, lab coat). NEVER store piranha solution in a sealed container. ALWAYS add the peroxide to the acid slowly. [11]
-
Prepare the piranha solution in a glass beaker inside the fume hood by slowly and carefully adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄. The solution will become very hot.
-
Using acid-resistant tweezers, immerse the gold substrates in the hot piranha solution for 5-10 minutes.[3][11]
-
Carefully remove the substrates and rinse them copiously with high-purity (18.2 MΩ·cm) deionized water.
-
Rinse the substrates with absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen or argon gas.
-
Use immediately. The clean gold surface is highly active and will adsorb atmospheric contaminants within minutes.
Method B: UV/Ozone Treatment (Safer Alternative)
-
Rinse the gold substrate with ethanol and deionized water to remove gross contaminants.
-
Dry the substrate with nitrogen gas.
-
Place the substrate in a UV/Ozone cleaner for 15-20 minutes. This process uses UV light to break down organic molecules and ozone to oxidize them away.
-
Use immediately after removal from the cleaner.
Protocol 2: FHT Monolayer Formation (Solution Deposition)
-
Solution Preparation: In a clean glass container, prepare a 1-10 mM solution of this compound in high-purity, anhydrous ethanol.[3][7] For example, to make 10 mL of a 1 mM solution, dissolve ~3.8 mg of FHT (MW ≈ 380.17 g/mol ) in 10 mL of ethanol. Sonicate for 5 minutes to ensure it is fully dissolved.
-
Substrate Immersion: Immediately after cleaning and drying, fully immerse the gold substrate into the FHT solution.[12] Ensure the container is well-sealed to prevent solvent evaporation and contamination.
-
Inert Atmosphere (Recommended): To minimize oxidation of the thiol, it is best practice to gently purge the container with nitrogen or argon before sealing.[3][6]
-
Incubation: Allow the self-assembly to proceed for 12 to 24 hours at room temperature to ensure the formation of a well-ordered, thermodynamically stable monolayer.[3]
-
Rinsing: After incubation, remove the substrate from the solution with clean tweezers. Rinse it thoroughly with fresh, absolute ethanol to remove any physisorbed (non-chemically bonded) molecules.[7]
-
Drying: Dry the substrate under a gentle stream of nitrogen or argon gas. The sample is now ready for characterization or use.
Protocol 3: Post-Deposition Annealing (Optional)
Annealing can improve the crystalline order of the monolayer by providing thermal energy for molecules to rearrange into a more stable, densely packed structure, effectively "healing" defects.[7][13]
-
Prepare the FHT SAM as described in Protocol 2.
-
Place the substrate on a clean hotplate or in a tube furnace with a controlled atmosphere (preferably nitrogen or argon).
-
Heat the substrate to a temperature between 70°C and 100°C for 10 minutes to 1 hour.[7] Note: The optimal temperature and time may need to be determined empirically. Higher temperatures can lead to desorption.[13]
-
Allow the substrate to cool to room temperature before removal.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 34451-26-8 [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ossila.com [ossila.com]
- 8. benchchem.com [benchchem.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Self-Assembled Monolayers Reagents - CD Bioparticles [cd-bioparticles.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. oaepublish.com [oaepublish.com]
Technical Support Center: 2-(Perfluorohexyl)ethanethiol Self-Assembled Monolayers
Welcome to the technical support center for the formation of 2-(Perfluorohexyl)ethanethiol self-assembled monolayers (SAMs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just protocols, but the scientific reasoning behind them to empower you to optimize your experimental outcomes.
Introduction to this compound SAMs
This compound [CF₃(CF₂)₅CH₂CH₂SH] is a partially fluorinated alkanethiol used to create self-assembled monolayers on various substrates, most commonly gold. These SAMs are of significant interest due to the unique properties imparted by the fluorinated tail group, including low surface energy, hydrophobicity, and chemical inertness.[1][2] Such characteristics make these surfaces ideal for a range of applications, from anti-adhesive coatings to platforms for biological studies.[1][3]
The formation of a high-quality this compound SAM is a spontaneous process driven by the strong affinity of the sulfur headgroup for the gold substrate and the subsequent ordering of the alkyl chains.[4][5] However, achieving a well-ordered, densely packed monolayer requires careful attention to experimental details. This guide will walk you through common challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: Why is substrate cleanliness so critical for SAM formation?
A pristine substrate surface is the foundation for a high-quality SAM. Any organic or particulate contaminants can block adsorption sites for the thiol molecules, leading to defects such as pinholes or disordered domains in the monolayer.[6][7] A clean environment is paramount to prevent such contamination.[6]
Q2: What is the optimal immersion time for forming a this compound SAM?
While the initial adsorption of thiols onto a gold surface is rapid, the subsequent organization into a well-ordered, crystalline-like monolayer is a slower process.[5][8] For optimal packing and ordering, an immersion time of 18-24 hours is generally recommended.[5][6] Longer times can lead to more organized films.[6]
Q3: What is the recommended concentration of this compound in the deposition solution?
A dilute solution, typically in the range of 1-10 mM, is recommended.[5] Higher concentrations can lead to the formation of aggregates in the solution, which can then deposit on the substrate and compromise the quality of the monolayer.[9][10]
Q4: Can I reuse the thiol solution for multiple depositions?
It is strongly advised to use a fresh thiol solution for each experiment. Thiols can oxidize over time to form disulfides, which can affect the kinetics and quality of the SAM formation.[7][11][12] Exposure to air and light can accelerate this degradation.[13]
Q5: How does the fluorinated chain of this compound affect SAM formation compared to standard alkanethiols?
The bulky, rigid nature of the perfluorinated chain can influence the packing density and tilt of the molecules in the SAM.[14] Fluorine's larger isosteric radius compared to hydrogen can lead to a helical conformation of the carbon chain, affecting the intermolecular interactions and the final structure of the monolayer.[14]
Troubleshooting Guide
This section addresses specific problems you may encounter during the formation of this compound SAMs, providing potential causes and actionable solutions.
Problem 1: Low Water Contact Angle on the SAM Surface
A properly formed this compound SAM should be highly hydrophobic, exhibiting a high water contact angle. A low contact angle is indicative of a poorly formed or incomplete monolayer.[15]
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Monolayer Formation | The immersion time may have been too short for the molecules to self-organize into a dense, ordered layer. | Increase the immersion time to 18-24 hours to allow for complete monolayer formation and ordering.[5][6] |
| Surface Contamination | The substrate was not sufficiently clean before immersion, leading to defects in the SAM. Airborne contaminants can also settle on the surface.[6][7] | Implement a rigorous substrate cleaning procedure (e.g., piranha etch or oxygen plasma treatment) immediately before use.[15][16] Work in a clean environment like a fume hood.[6] |
| Degraded Thiol Solution | The thiol may have oxidized to disulfide, which adsorbs differently and can lead to a less ordered monolayer.[11][12] | Always use a freshly prepared thiol solution for each experiment. Store the this compound stock solution under an inert atmosphere and in the dark. |
| Inappropriate Solvent | The choice of solvent can impact the solubility of the thiol and its interaction with the substrate, affecting the final SAM quality.[8][17][18] | Ethanol is a commonly used and effective solvent for alkanethiol SAM formation.[8] Ensure the solvent is of high purity and anhydrous. |
Problem 2: Hazy or Visibly Contaminated SAM Surface
The appearance of a hazy film or visible particles on the substrate indicates the deposition of aggregates or contaminants.
| Potential Cause | Explanation | Suggested Solution |
| Aggregation in Solution | A high concentration of the thiol or the presence of excess water can lead to the formation of micelles or polysiloxane-like aggregates in solution.[9][10] | Use a thiol concentration in the 1-10 mM range.[5] Use anhydrous solvents to minimize water content. |
| Inadequate Rinsing | Physisorbed (non-covalently bound) thiol molecules or aggregates may remain on the surface if not properly rinsed. | After deposition, thoroughly rinse the substrate with fresh, pure solvent (e.g., ethanol) to remove any loosely bound molecules.[5] Sonication during rinsing can be beneficial. |
| Particulate Contamination | Dust or other particles from the environment or contaminated glassware can settle on the substrate. | Work in a clean environment and use thoroughly cleaned glassware.[6] Filter the thiol solution before use if necessary. |
Problem 3: Inconsistent or Non-Reproducible Results
Variability in experimental outcomes is often due to subtle changes in procedure or reagents.
| Potential Cause | Explanation | Suggested Solution |
| Inconsistent Substrate Preparation | Minor variations in the cleaning process can lead to significant differences in surface quality.[7] | Standardize and document your substrate cleaning protocol. Ensure all steps are performed consistently for every experiment. |
| Environmental Fluctuations | Changes in temperature and humidity can affect the kinetics of SAM formation.[9] | Perform experiments in a controlled environment to the extent possible. Note the temperature and humidity for each experiment to track potential correlations. |
| Substrate Variability | The quality of commercially available gold-coated substrates can vary, affecting the final SAM structure. | If possible, characterize the substrate surface (e.g., by AFM for roughness) before use. For critical applications, consider using substrates from the same batch. |
Best Practices & Protocols
Adhering to a well-defined protocol is crucial for achieving high-quality, reproducible this compound SAMs.
Protocol 1: Substrate Preparation (Gold-Coated Silicon Wafer)
A clean and smooth substrate is essential for the formation of a well-ordered SAM.[16]
-
Solvent Cleaning: Sonicate the gold-coated substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each to remove organic residues.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Activation: Immediately before SAM deposition, activate the gold surface using one of the following methods:
-
Piranha Etching (Caution!) : Immerse the substrates in a freshly prepared 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) for 10-15 minutes. EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Handle with appropriate personal protective equipment in a fume hood.[16]
-
Oxygen Plasma Treatment : Place the substrates in a plasma cleaner and expose them to oxygen plasma for 3-5 minutes.
-
-
Final Rinse and Dry: Thoroughly rinse the activated substrates with deionized water and then with absolute ethanol. Dry completely with a stream of nitrogen gas. Use the substrates immediately to prevent re-contamination.[5]
Protocol 2: this compound SAM Deposition
This protocol outlines the solution-phase deposition of the SAM.
-
Prepare Thiol Solution: In a clean glass container, prepare a 1 mM solution of this compound in absolute ethanol. Ensure the container is thoroughly cleaned and dedicated to this specific thiol to avoid cross-contamination.[6]
-
Substrate Immersion: Using clean tweezers, fully immerse the freshly prepared gold substrates into the thiol solution.[5] Minimize exposure of the clean substrate to air before immersion.
-
Inert Atmosphere: To minimize oxidation, reduce the headspace above the solution and backfill the container with an inert gas like nitrogen or argon.[6] Seal the container tightly.
-
Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.[5]
-
Rinsing: After incubation, remove the substrates from the thiol solution with clean tweezers. Rinse them thoroughly with a stream of fresh absolute ethanol to remove any non-chemisorbed molecules.[5]
-
Sonication (Optional but Recommended): Place the rinsed substrates in a beaker with fresh ethanol and sonicate for 1-2 minutes to remove any remaining physisorbed material.
-
Final Rinse and Dry: Perform a final rinse with absolute ethanol and dry the SAM-coated substrates under a gentle stream of nitrogen gas.[5]
-
Storage: Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, until characterization or use.[5]
Visualizing the Process and Problems
SAM Formation Workflow
Caption: Workflow for this compound SAM preparation.
Common SAM Defects
Caption: Common defects in SAMs and their potential causes.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common SAM formation issues.
References
- 1. The impact of fluorination on the structure and properties of self-assembled monolayer films - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. if.tugraz.at [if.tugraz.at]
- 9. researchgate.net [researchgate.net]
- 10. alliance.seas.upenn.edu [alliance.seas.upenn.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scispace.com [scispace.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Effect of Solvents on Interactions between Hydrophobic Self-Assembled Monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Deposition Time for 2-(Perfluorohexyl)ethanethiol (F-SAM)
Welcome to the technical support center for the optimization of self-assembled monolayers (SAMs) of 2-(Perfluorohexyl)ethanethiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful deposition of high-quality fluorinated SAMs.
Frequently Asked Questions (FAQs)
Q1: What is the typical deposition time for a this compound SAM?
The formation of a well-ordered SAM is a dynamic process. While initial adsorption of thiol molecules onto a gold substrate can be rapid, sometimes occurring within minutes, achieving a highly ordered, densely packed monolayer often requires longer incubation times.[1][2] For many thiol-based SAMs, a standard incubation period of 24 to 48 hours is often recommended to ensure optimal monolayer packing and ordering.[3][4] However, studies have shown that comparable SAM quality can be achieved in as little as 15 minutes with higher thiol concentrations.[1][2]
Q2: How does the solvent choice impact the deposition time and quality of the F-SAM?
The solvent plays a critical role in the thermodynamics and kinetics of SAM formation. It influences the solubility of the thiol, its transport to the substrate surface, and the interactions between adjacent molecules during the self-assembly process. Ethanol is a commonly used solvent for alkanethiols due to its ability to dissolve the molecules and its favorable interaction with the gold surface.[1][2][5] For fluorinated thiols, solvents with some fluorinated character or co-solvents might be considered to improve solubility and potentially influence the packing density. The presence of residual solvent within the forming monolayer can affect its ability to be replaced by other molecules, highlighting the solvent's role in the final SAM structure.[5]
Q3: What is the effect of thiol concentration on the deposition kinetics?
The concentration of the this compound solution is a key parameter in determining the rate of SAM formation. Higher concentrations generally lead to a faster initial growth rate and can reduce the overall time required to achieve a high surface coverage.[6] For instance, some rapid SAM formation protocols utilize concentrations as high as 10 mM to achieve complete monolayers in under 20 minutes.[2] However, there is an optimal concentration range; excessively high concentrations may not necessarily lead to better-ordered monolayers and can be less cost-effective.[6]
Q4: Why is substrate preparation so critical for successful F-SAM deposition?
The quality of the substrate surface is paramount for the formation of a uniform and well-ordered SAM. The gold surface must be clean and free of organic and inorganic contaminants to allow for the direct interaction and bonding of the thiol headgroup to the gold.[7] Contaminants can act as nucleation sites for defects or prevent the thiol molecules from accessing the surface, leading to a disordered or incomplete monolayer.[3] Proper cleaning procedures, such as piranha etch or UV/ozone treatment followed by thorough rinsing, are essential.[8]
Q5: Can temperature be used to optimize the deposition time?
While most SAM depositions are performed at room temperature, temperature can influence the kinetics of monolayer formation.[9] Increased temperature can enhance the surface mobility of the adsorbed thiol molecules, potentially leading to faster ordering and defect annealing. However, it can also increase the desorption rate of the thiols. For SAMs stabilized by intermolecular forces like hydrogen bonding, temperature can have a more pronounced effect on their stability.[10] The optimal temperature will depend on the specific thiol and solvent system.
Troubleshooting Guide
This section addresses common problems encountered during the deposition of this compound SAMs.
Problem: Incomplete or patchy monolayer formation.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficient Deposition Time | Increase the immersion time of the substrate in the thiol solution. A standard starting point is 24 hours.[3] | SAM formation is a two-step process: initial rapid adsorption followed by a slower organization phase. Shorter times may only allow for the initial adsorption, resulting in a less ordered and potentially incomplete layer. |
| Low Thiol Concentration | Increase the concentration of the this compound solution. A typical range to explore is 1-10 mM.[4] | The rate of SAM formation is dependent on the flux of thiol molecules to the substrate surface. A higher concentration increases this flux, promoting faster and more complete monolayer formation.[6] |
| Contaminated Substrate | Ensure rigorous cleaning of the gold substrate before immersion. Use methods like piranha solution, UV/ozone, or argon plasma cleaning.[3][8] | Contaminants on the gold surface will block the binding sites for the thiol molecules, leading to voids and defects in the final monolayer. A pristine surface is essential for uniform self-assembly.[7] |
| Poor Solvent Quality | Use high-purity, anhydrous solvents. Degassing the solvent prior to use can also be beneficial. | Water and other impurities in the solvent can compete with the thiol for adsorption sites on the gold surface or interfere with the self-assembly process, leading to a disordered monolayer. |
Problem: Poorly ordered or rough monolayer surface.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Deposition Time Too Short | While initial adsorption is fast, the ordering of the monolayer can take longer. Increase the deposition time to allow for molecular rearrangement.[3][4] | The transition from a disordered, "lying-down" phase to a well-ordered, "standing-up" phase is a slower process that allows for the optimization of intermolecular van der Waals forces.[7] |
| Inappropriate Solvent | Experiment with different solvents or solvent mixtures. Ethanol is a common choice, but for fluorinated thiols, solvents with some fluorine content might improve solubility and ordering. | The solvent can influence the intermolecular interactions that drive the ordering of the SAM. A solvent that promotes the desired molecular packing will lead to a more ordered monolayer.[5] |
| Sub-optimal Temperature | Optimize the deposition temperature. While room temperature is standard, gentle heating may facilitate molecular rearrangement and defect annealing. | Increased thermal energy can help molecules overcome kinetic barriers to achieve a more thermodynamically stable, well-ordered state. However, excessive heat can lead to desorption. |
| Presence of Oxidized Thiols | Use fresh thiol solutions and minimize exposure to air and light. Consider preparing solutions in an inert atmosphere. | Thiols can oxidize to disulfides, which may have different adsorption kinetics and packing structures on the gold surface, leading to a less ordered monolayer. |
Experimental Protocol: Optimizing Deposition Time
This protocol provides a systematic approach to determine the optimal deposition time for your specific experimental conditions.
1. Substrate Preparation:
-
Clean gold-coated substrates by immersing them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes. Extreme caution is required when handling piranha solution.
-
Rinse the substrates thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrates under a stream of dry nitrogen gas.
2. Thiol Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[3]
3. Time-Course Deposition:
-
Immerse the cleaned gold substrates into individual, sealed containers containing the thiol solution.
-
Remove substrates at various time points (e.g., 15 min, 30 min, 1 hr, 4 hrs, 12 hrs, 24 hrs, 48 hrs).
-
After removal, rinse each substrate thoroughly with fresh ethanol to remove non-chemisorbed molecules and dry with nitrogen gas.[3]
4. Monolayer Characterization:
-
Contact Angle Goniometry: Measure the advancing and receding water contact angles for each time point. A high, stable contact angle is indicative of a well-formed, hydrophobic F-SAM.
-
X-ray Photoelectron Spectroscopy (XPS): Analyze the elemental composition of the surface to confirm the presence of fluorine and sulfur and to assess the C-F bonding environment.
-
Atomic Force Microscopy (AFM): Image the surface topography to evaluate the uniformity and smoothness of the monolayer.
5. Data Analysis and Optimization:
-
Plot the measured contact angle as a function of deposition time. The optimal time is typically where the contact angle reaches a plateau.
-
Correlate the contact angle data with the XPS and AFM results to identify the shortest deposition time that yields a high-quality, well-ordered monolayer.
Visualizing the Optimization Workflow
The following diagram illustrates the key steps in the process of optimizing the deposition time for your F-SAM.
Caption: Workflow for optimizing F-SAM deposition time.
Troubleshooting Logic Flow
This diagram provides a logical path for troubleshooting common issues during F-SAM deposition.
Caption: Troubleshooting flowchart for F-SAM deposition.
References
- 1. Fast kinetics of thiolic self-assembled monolayer adsorption on gold: modeling and confirmation by protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 6. Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. oaepublish.com [oaepublish.com]
Technical Support Center: 2-(Perfluorohexyl)ethanethiol (FHT) Coatings
This guide is intended for researchers, scientists, and drug development professionals utilizing 2-(Perfluorohexyl)ethanethiol (FHT) for surface modification. Here, we address common stability issues encountered during experimental workflows, providing troubleshooting guidance and answers to frequently asked questions. Our approach is rooted in explaining the underlying scientific principles to empower users to diagnose and resolve challenges effectively.
Troubleshooting Guide: Stability of FHT Coatings
Users of FHT self-assembled monolayers (SAMs) may encounter variability in coating performance and longevity. This section provides a systematic approach to identifying and resolving common stability-related problems.
Issue 1: Inconsistent Hydrophobicity or Poor Monolayer Formation
Symptoms:
-
Water contact angle measurements are lower than expected or vary significantly across the substrate.
-
Incomplete surface coverage is observed through analytical techniques like Atomic Force Microscopy (AFM).
-
Poor performance in subsequent applications (e.g., protein resistance, specific binding).
Probable Causes & Solutions:
| Probable Cause | Suggested Solution | Scientific Rationale |
| Contaminated Substrate | Implement a rigorous substrate cleaning protocol. For gold surfaces, this may involve piranha solution treatment (use with extreme caution), UV/Ozone cleaning, or solvent washing (e.g., sonication in ethanol and acetone).[1] | Organic residues, dust particles, or metallic oxides on the substrate surface will physically obstruct the self-assembly process, leading to defects and incomplete monolayer formation. A pristine surface is crucial for the thiol headgroups to bond uniformly to the substrate. |
| Impure FHT or Solvent | Use high-purity FHT and anhydrous, high-purity solvents (e.g., ethanol).[1] Degas the solvent before use to minimize dissolved oxygen. | Impurities in the FHT solution can co-adsorb onto the substrate, disrupting the packing of the FHT molecules. Water content in the solvent can lead to the formation of undesirable oxides on some substrate surfaces.[2] |
| Suboptimal Deposition Parameters | Optimize immersion time (typically 24-48 hours for well-ordered monolayers), FHT concentration (1-5 mM is a common starting point), and temperature.[1][3] | The formation of a dense, well-ordered SAM is a dynamic process. Sufficient time is required for the molecules to arrange on the surface. Concentration and temperature affect the kinetics of adsorption and surface diffusion.[4] |
| Inadequate Rinsing Post-Deposition | After removing the substrate from the FHT solution, rinse thoroughly with fresh, pure solvent to remove physisorbed (non-covalently bound) molecules. | Excess, loosely bound FHT molecules can form a secondary layer or aggregates on top of the monolayer, leading to inaccurate characterization and poor performance. A proper rinsing step ensures that only the chemisorbed monolayer remains.[3] |
Issue 2: Degradation of FHT Coating Over Time
Symptoms:
-
A gradual decrease in the water contact angle upon storage or use in aqueous environments.[5]
-
Evidence of chemical changes in the monolayer from X-ray Photoelectron Spectroscopy (XPS), such as the appearance of sulfur oxide species.[6]
-
Delamination or peeling of the coating.
Probable Causes & Solutions:
| Probable Cause | Suggested Solution | Scientific Rationale |
| Oxidation of the Thiol-Substrate Bond | Store prepared FHT-coated substrates under an inert atmosphere (e.g., nitrogen or argon) and in the dark.[6] For applications in solution, consider de-gassing the liquids. | The gold-thiolate bond is susceptible to oxidation, particularly in the presence of atmospheric oxygen, ozone, and light.[6] This oxidation can weaken the bond, leading to the desorption of FHT molecules from the surface.[7] |
| Hydrolysis in Aqueous Environments | For applications requiring long-term aqueous stability, consider cross-linking the FHT monolayer if possible or be aware that periodic re-coating may be necessary. Maintain a neutral pH if the experimental conditions allow.[5] | While the perfluoroalkyl chain is hydrophobic, the underlying siloxane network (in the case of silane-based chemistries) or the thiol-gold bond can be susceptible to hydrolysis over extended periods in water.[5][8] Both acidic and basic conditions can accelerate this degradation.[5] |
| Electrochemical Desorption | If the coated substrate is used as an electrode, operate within the electrochemical window of stability for the FHT-substrate system. Avoid applying excessively positive or negative potentials. | Applying a sufficient electrical potential can induce oxidative or reductive desorption of the thiol monolayer from the substrate surface.[7] |
| Mechanical Instability | Ensure proper substrate preparation to maximize adhesion. For applications involving mechanical stress, consider using nanostructured substrates.[9] | Poor adhesion can lead to mechanical failure of the coating. Nanostructured surfaces offer a higher density of high-energy defect sites, which can lead to stronger binding of the thiol molecules.[9] |
Frequently Asked Questions (FAQs)
Q1: What makes this compound coatings desirable for many applications?
A1: The key advantage of FHT lies in its perfluorinated tail. The high electronegativity of fluorine atoms results in a low surface energy coating that is both hydrophobic and lipophobic (oleophobic). This property is highly valuable for creating anti-fouling surfaces, reducing non-specific binding in bioassays, and developing low-friction coatings. The C-F bond is also exceptionally strong, contributing to high thermal and chemical stability.[10]
Q2: How should I store the this compound reagent itself?
A2: FHT is sensitive to moisture and air. It should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere like nitrogen or argon. Always handle the reagent in a fume hood.[11]
Q3: Can I use FHT on substrates other than gold?
A3: While gold is the most common substrate for thiol-based SAMs due to its relative inertness and the well-characterized gold-sulfur bond, thiols can also form monolayers on other noble metals like silver, copper, and platinum. However, the stability and ordering of the monolayer can vary significantly between different metals. For instance, SAMs on silver are more prone to oxidation than those on gold.
Q4: What is the expected lifetime of an FHT coating?
A4: The longevity of an FHT coating is highly dependent on its environment. When stored properly in an inert, dry, and dark environment, the coating can be stable for weeks to months. However, under ambient laboratory conditions, degradation can begin within hours or days due to oxidation.[6] In demanding aqueous or electrochemical environments, the functional lifetime might be significantly shorter.
Q5: Are there more stable alternatives to thiol-based FHT coatings?
A5: For applications demanding higher stability, you might consider chemistries that form more robust covalent bonds with the substrate, such as silane-based perfluorinated coatings on oxide-containing surfaces (e.g., silicon dioxide, glass). Additionally, cross-linking strategies within the monolayer can enhance its mechanical and chemical robustness.[12]
Experimental Protocols & Visualizations
Protocol 1: Standard Preparation of an FHT Self-Assembled Monolayer on Gold
-
Substrate Cleaning:
-
Immerse the gold-coated substrate in a beaker containing 200-proof ethanol.
-
Sonicate for 5-10 minutes.
-
Repeat the sonication step with acetone.
-
Rinse the substrate thoroughly with ethanol.
-
Dry the substrate under a gentle stream of dry nitrogen gas.
-
For optimal results, follow with a UV/Ozone cleaning for 15-20 minutes immediately before immersion in the thiol solution.
-
-
Preparation of FHT Solution:
-
In a clean glass container, prepare a 1 mM solution of this compound in 200-proof ethanol.
-
Sonicate the solution for 5 minutes to ensure the thiol is fully dissolved.[1]
-
-
Monolayer Self-Assembly:
-
Place the clean, dry gold substrate into the FHT solution.
-
To minimize oxidation, reduce the headspace in the container and backfill with dry nitrogen gas before sealing.[3]
-
Allow the self-assembly to proceed for 24-48 hours at room temperature in a dark location to achieve a well-ordered monolayer.[3]
-
-
Termination and Rinsing:
-
Remove the substrate from the FHT solution using clean tweezers.
-
Rinse the substrate thoroughly with a stream of fresh ethanol for 15-30 seconds to remove any physisorbed molecules.
-
Dry the coated substrate under a gentle stream of dry nitrogen.
-
-
Storage:
-
Store the prepared substrates in a clean, sealed container (like a petri dish or desiccator) backfilled with nitrogen.[3]
-
Workflow for Troubleshooting FHT Coating Instability
Caption: Troubleshooting workflow for FHT coating instability.
Degradation Pathways of Thiol-Based SAMs on Gold
Caption: Key degradation pathways for FHT on gold.
References
- 1. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 2. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation mechanisms and environmental effects on perfluoropolyether, self-assembled monolayers, and diamondlike carbon films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. oaepublish.com [oaepublish.com]
troubleshooting poor surface coverage with 2-(Perfluorohexyl)ethanethiol
Welcome to the technical support center for 2-(Perfluorohexyl)ethanethiol (FHT). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the formation of self-assembled monolayers (SAMs). As Senior Application Scientists, we have compiled field-proven insights and protocols to help you achieve high-quality, consistent results in your experiments.
Troubleshooting Guide: Poor Surface Coverage
Poor surface coverage is one of the most common failure modes when working with FHT and other alkanethiols. This section addresses specific issues in a question-and-answer format to help you diagnose and resolve the problem.
Question 1: My FHT monolayer is patchy and shows poor hydrophobicity. What are the likely causes and how can I fix it?
Answer:
Patchy or incomplete monolayer formation, often verified by a lower-than-expected water contact angle, is typically rooted in issues with the substrate, the thiol solution, or the deposition process itself. The primary goal is to ensure a pristine surface for the thiol to adsorb to and that the thiol itself is of high quality.
Potential Causes & Solutions:
-
Substrate Contamination: The gold surface must be atomically clean for a well-ordered monolayer to form. Organic residues, dust particles, or even adsorbed atmospheric contaminants can block binding sites.[1][2]
-
Solution: Implement a rigorous substrate cleaning protocol. Piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) is highly effective for removing organic contaminants.[3] Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always handle with extreme care in a fume hood with appropriate personal protective equipment.
-
-
Thiol Degradation: Thiols can oxidize over time, especially when exposed to air, forming disulfides. These disulfides have a lower affinity for the gold surface and can lead to a disordered, incomplete monolayer.
-
Solution: Use fresh this compound from a reputable supplier. If the thiol is old or has been stored improperly, consider purchasing a new batch. Solutions should be prepared fresh before each use.
-
-
Solvent Impurity: The quality of the solvent is critical. Water or other nucleophilic impurities in the ethanol can interfere with the self-assembly process.
-
Insufficient Incubation Time: While the initial adsorption of thiols is rapid, the formation of a highly ordered, densely packed monolayer is a slower process that involves molecular rearrangement on the surface.[4]
Workflow: Troubleshooting Poor FHT Coverage
Here is a logical workflow to diagnose the root cause of poor surface coverage.
Caption: A step-by-step diagnostic workflow for troubleshooting poor FHT surface coverage.
Question 2: My results are inconsistent from one experiment to the next, even when I follow the same protocol. Why is this happening?
Answer:
Inconsistency is often a result of subtle, uncontrolled variables in the experimental environment or procedure. A self-validating system requires stringent control over all aspects of the monolayer formation process.
Potential Causes & Solutions:
-
Environmental Contaminants: Self-assembled monolayers are highly sensitive to airborne contaminants. Silanes and poly(dimethylsiloxane) (PDMS) are common in research labs and can easily cross-contaminate surfaces, leading to inconsistent results.[1][2]
-
Solution: Dedicate a clean area or fume hood for SAM preparation. Avoid using silanes or PDMS in the same area. Ensure all glassware and tweezers are exclusively used for SAM preparation.
-
-
Oxygen Exposure During Assembly: Oxygen can promote the oxidation of the thiol headgroup, which can disrupt the formation of a well-ordered monolayer.[2]
-
Substrate Variability: The quality of the gold substrate itself can vary. Differences in grain size, surface roughness, and crystallographic orientation of evaporated gold films can influence the packing density and domain size of the resulting SAM.
-
Solution: Use gold substrates from the same batch for a given set of comparative experiments. If possible, use template-stripped gold, which provides an atomically flat Au(111) surface, for the most reproducible results.
-
-
Rinsing Procedure: An inadequate rinsing step after incubation can leave physisorbed (non-covalently bound) thiol molecules on the surface, while an overly aggressive rinsing step could potentially damage the monolayer.
-
Solution: After removing the substrate from the thiol solution, rinse it thoroughly with fresh, anhydrous ethanol to remove any non-chemisorbed molecules.[4] A gentle stream of nitrogen should be used for drying.[1][4] Some protocols also recommend a brief sonication step in fresh solvent to remove loosely bound molecules.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected water contact angle for a high-quality this compound SAM?
A well-formed, densely packed FHT monolayer should be highly hydrophobic due to the low surface energy of the terminal CF₃ groups. You should expect a static water contact angle of approximately 110-120 degrees. A significantly lower angle suggests a disordered or incomplete monolayer.
Q2: What is the typical thickness of an FHT monolayer on gold?
The thickness of an FHT monolayer, when measured by techniques like ellipsometry or X-ray photoelectron spectroscopy (XPS), should be consistent with the length of the molecule oriented nearly perpendicular to the surface. For FHT (CF₃(CF₂)₅CH₂CH₂SH), the expected thickness is in the range of 1.2-1.5 nm.[5] An unexpectedly low film thickness can indicate a disordered film where the molecules are tilted or lying down.[6]
Q3: How should I prepare and store my FHT solution?
FHT solutions should always be prepared fresh before use.
-
Concentration: A concentration of 1-5 mM is typically sufficient.[1]
-
Procedure: Dissolve the required amount of FHT in ethanol. Sonication for 5-10 minutes can help ensure it is fully dissolved.[1][2]
-
Storage: Do not store dilute thiol solutions for extended periods, as the risk of oxidation and degradation increases. Store pure FHT under an inert atmosphere in a cool, dark place.
Q4: How stable are FHT monolayers after formation?
While the gold-thiolate bond is strong, FHT monolayers can degrade over time, especially when exposed to ambient air, light, and ozone.[7][8] Oxidation of the sulfur headgroup can lead to a loss of molecular order and even desorption from the surface.[7] For applications requiring long-term stability, it is best to store prepared SAMs in a clean, dry environment, preferably under an inert atmosphere like nitrogen.[1] Storing SAMs in ethanol for extended periods is not recommended as it can promote degradation.[9]
Q5: Why is this compound used in biosensor and drug development applications?
The perfluorinated surface of an FHT monolayer is both hydrophobic and lipophobic, which makes it highly resistant to the non-specific adsorption of proteins and other biomolecules. This "anti-fouling" property is crucial in biosensor development, as it minimizes background noise and improves the signal-to-noise ratio, leading to more sensitive and reliable detection of target analytes.[10][11][12]
Key Experimental Protocols
Protocol 1: Rigorous Gold Substrate Cleaning
-
Cut silicon wafers with evaporated gold (e.g., 100 nm Au over a 10 nm Cr or Ti adhesion layer) into appropriately sized slides.[3]
-
Thoroughly rinse the substrates with deionized water and absolute ethanol.[3]
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Prepare the piranha solution by slowly adding 3 parts of 30% hydrogen peroxide (H₂O₂) to 7 parts of concentrated sulfuric acid (H₂SO₄) in a glass beaker. (CAUTION: This solution is extremely dangerous and exothermic. Always add peroxide to acid slowly. Never store in a sealed container.)
-
Immerse the gold substrates in the piranha solution for 10-15 minutes.
-
Carefully remove the substrates with clean tweezers and rinse them copiously with deionized water.
-
Rinse the substrates with absolute ethanol.
-
Dry the substrates again under a stream of nitrogen.
-
Use the freshly cleaned substrates immediately for SAM formation to prevent re-contamination.[4]
Protocol 2: FHT Self-Assembled Monolayer Formation
-
Prepare a 1 mM solution of this compound in anhydrous, 200-proof ethanol in a clean glass vial.[4]
-
Using clean tweezers, fully immerse a freshly cleaned gold substrate into the thiol solution.[2][4]
-
To minimize oxygen exposure, backfill the vial with nitrogen or argon, then seal the cap tightly. Parafilm can be used for an extra seal.[2]
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment.[4]
-
After incubation, remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with fresh, anhydrous ethanol to remove any physisorbed thiol molecules.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen.
-
The substrate is now ready for characterization or use.
Diagram: FHT Self-Assembly on Gold
This diagram illustrates the two-stage process of FHT monolayer formation on a gold substrate.
Caption: The two-stage process of FHT self-assembly on a gold surface.
Data Presentation & Characterization
Successful formation of an FHT monolayer should be validated using appropriate characterization techniques.
| Parameter | Technique | Expected Result | Common Reason for Deviation |
| Wettability | Contact Angle Goniometry | Static Water Contact Angle: ~110-120° | Incomplete coverage, contamination, or molecular disorder. |
| Thickness | Ellipsometry | ~1.2 - 1.5 nm | Disordered film (molecules tilted or lying flat), patchy coverage.[5][6] |
| Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of F, C, S, and Au peaks. High F:C ratio. | Surface contamination (e.g., adventitious carbon), incomplete monolayer.[5] |
References
- 1. researchgate.net [researchgate.net]
- 2. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Biosensors Designed for Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integration of Biosensors and Drug Delivery Technologies for Early Detection and Chronic Management of Illness - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Perfluorohexyl)ethanethiol (F-HET)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(Perfluorohexyl)ethanethiol (F-HET), a specialized organosulfur compound valued for its unique hydrophobic and chemical properties.[1] This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability, handling, and use of F-HET, with a primary focus on preventing its degradation.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the storage, handling, and application of F-HET.
General Properties & Stability
Q1: What is this compound and why is its stability a concern?
A1: this compound, with the chemical formula C8H5F13S, is an organosulfur compound featuring a long perfluorinated carbon chain.[1] This structure gives it unique properties, including high hydrophobicity and thermal stability, making it useful for surface coatings, lubricants, and bioconjugation.[1] The primary concern regarding its stability is the thiol (-SH) group, which is susceptible to oxidation.[1][2] Degradation can lead to the formation of disulfides and other oxidized species, altering the compound's reactivity and physical properties, which can compromise experimental results.
Q2: What are the primary degradation pathways for F-HET?
A2: The main degradation pathway for F-HET, like other thiols, is oxidation. The process typically occurs in stages:
-
Oxidation to Disulfide: The most common degradation pathway involves the oxidation of two thiol molecules to form a disulfide (-S-S-) bond.[2] This can be initiated by atmospheric oxygen, especially in the presence of trace metal ions.[3]
-
Further Oxidation: Under stronger oxidizing conditions, the sulfur atom can be further oxidized to form sulfenic acids (R-SOH), sulfinic acids (R-SO2H), and ultimately sulfonic acids (R-SO3H).[1][2] While the perfluorinated chain in F-HET offers some electronic stabilization to these oxidized intermediates, their formation represents an irreversible loss of the desired thiol functionality.[1]
Q3: How does the perfluorohexyl chain affect the stability of F-HET compared to non-fluorinated thiols?
A3: The long perfluorohexyl chain significantly influences F-HET's properties. The strong electron-withdrawing effect of the fluorine atoms alters the electronic properties and nucleophilicity of the thiol group.[1] This can modify its reaction kinetics.[1] Thermogravimetric analysis shows that the perfluorohexyl segment provides exceptional resistance to thermal degradation, with the primary thermal breakdown involving the cleavage of the carbon-sulfur bond.[1] However, the thiol group itself remains susceptible to chemical oxidation.
Storage & Handling
Q4: What are the ideal storage conditions for F-HET to minimize degradation?
A4: To ensure the long-term stability of F-HET, it is crucial to minimize its exposure to oxygen and catalytic impurities. The recommended storage conditions are summarized in the table below. A safety data sheet for a similar thiol compound recommends storage at 2 - 8 °C.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents air oxidation of the thiol group to a disulfide, which is the primary degradation pathway.[2][3] |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions. |
| Container | Tightly sealed, amber glass bottle | Protects from atmospheric oxygen and light, which can catalyze oxidation. |
| State | Neat (undiluted) solid or liquid | Storing the compound neat minimizes interactions with solvents that may contain impurities or dissolved oxygen. |
Q5: I need to prepare a stock solution of F-HET. Which solvents should I use and what precautions should I take?
A5: When preparing a stock solution, the choice of solvent and handling procedure is critical.
-
Solvent Choice: Use high-purity, degassed solvents. Common solvents for PFAS compounds include methanol, though some perfluoroalkyl carboxylic acids can form methyl esters in methanol without the presence of a base.[4] For many applications, aprotic solvents like acetonitrile or acetone are used, but some classes of PFAS have shown instability in these.[5] It is crucial to test the stability of F-HET in your chosen solvent system.
-
Preparation Protocol:
-
Degas the Solvent: Before use, sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Conduct all manipulations, including weighing and dissolution, under an inert atmosphere, for example, within a glovebox or using Schlenk line techniques.[6]
-
Use Stabilizers (Optional): For applications where it will not interfere, adding a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can help maintain the thiol in its reduced state.[3]
-
Q6: F-HET has a strong, unpleasant odor. How should I manage this in the lab?
A6: Thiols are known for their potent stench.[7] Always handle F-HET inside a certified chemical fume hood.[8] To neutralize the odor on glassware and surfaces, use a bleach solution.[7][8] All waste, including pipette tips and contaminated wipes, should be treated with bleach or sealed in a designated waste container to manage the odor.[7]
Troubleshooting Experimental Results
Q7: My experiment is giving inconsistent or unexpected results. Could F-HET degradation be the cause?
A7: Yes, degradation of F-HET is a common cause of experimental variability. If the thiol group has oxidized to a disulfide, its ability to participate in reactions like nucleophilic substitution or surface binding for self-assembled monolayers will be significantly diminished or eliminated.[1] This can lead to lower yields, incomplete reactions, or a complete failure of the intended chemical modification.
Q8: I suspect my F-HET sample is degraded. How can I confirm this?
A8: Several analytical techniques can be used to assess the purity of your F-HET sample and detect the presence of its disulfide dimer.
-
Mass Spectrometry (MS): This is a highly sensitive method. You should look for the molecular ion peak corresponding to F-HET (C8H5F13S, MW ≈ 380.17 g/mol ) and the peak for its disulfide dimer (C16H8F26S2, MW ≈ 758.32 g/mol ).[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for separating F-HET from its degradation products before detection.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to observe the protons in the ethanethiol portion of the molecule. The chemical shifts of these protons will change upon oxidation of the thiol to a disulfide.
-
Ellman's Test (DTNB Assay): This is a colorimetric assay used to quantify free thiol groups.[12] A lower-than-expected concentration of free thiols would indicate oxidation has occurred.[12]
Q9: My F-HET has oxidized. Can I reverse the disulfide formation?
A9: Yes, the disulfide bond can be reduced back to the free thiol. This can be achieved by treating the sample with a reducing agent.
-
Tris(2-carboxyethyl)phosphine (TCEP): This is often the preferred reducing agent as it is effective over a wide pH range, odorless, and generally does not interfere with subsequent reactions like maleimide chemistry.[3]
-
Dithiothreitol (DTT): Another common reducing agent, though it may need to be removed before certain downstream applications.[13][14]
Part 2: Key Experimental Protocols
Protocol: Preparing a Stabilized F-HET Stock Solution
This protocol describes how to prepare a stock solution of F-HET while minimizing the risk of oxidative degradation.
Materials:
-
This compound (F-HET)
-
High-purity, anhydrous solvent (e.g., degassed acetonitrile)
-
Inert gas source (Argon or Nitrogen)
-
Glovebox or Schlenk line apparatus
-
Appropriate glassware (e.g., volumetric flask, syringes)
Procedure:
-
Solvent Degassing: Place the required volume of solvent in a flask and sparge with argon or nitrogen for at least 30 minutes.
-
Inert Atmosphere Transfer: Transfer the degassed solvent and the sealed F-HET container into a glovebox.
-
Weighing: Tare a clean, dry vial on a balance inside the glovebox. Carefully transfer the desired amount of F-HET to the vial and record the mass.
-
Dissolution: Using a gastight syringe, transfer the calculated volume of degassed solvent to the vial containing the F-HET. Gently swirl to dissolve.
-
Storage: Seal the vial tightly with a cap containing a PTFE/silicone septum. For long-term storage, flush the headspace of the vial with inert gas before sealing and store at 2-8°C.
Protocol: Quality Control of F-HET using Ellman's Test
This protocol provides a method to quantify the concentration of free thiol groups in your F-HET sample, allowing you to assess its purity.
Materials:
-
F-HET sample or solution
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.
-
Prepare F-HET Dilution: Prepare a dilute solution of your F-HET sample in the reaction buffer.
-
Reaction: In a cuvette, mix 50 µL of the DTNB solution with 2.5 mL of the reaction buffer. Add 250 µL of your diluted F-HET sample to the cuvette and mix well.
-
Incubation: Allow the reaction to proceed for 15 minutes at room temperature.
-
Measurement: Measure the absorbance of the solution at 412 nm.
-
Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the thiol. The molar extinction coefficient (ε) of the 2-nitro-5-thiobenzoate (TNB) anion produced is 14,150 M⁻¹cm⁻¹.[12] Comparing this to the expected concentration will indicate the percentage of active, non-oxidized F-HET.
Part 3: Visual Guides & Diagrams
Degradation Pathway of F-HET
Caption: Primary degradation pathways for this compound (F-HET).
Troubleshooting Workflow for F-HET Experiments
Caption: Workflow for troubleshooting experiments involving F-HET.
References
- 1. Buy this compound | 34451-26-8 [smolecule.com]
- 2. Video: Preparation and Reactions of Thiols [jove.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. This compound | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Solvent Selection for 2-(Perfluorohexyl)ethanethiol
Welcome to the technical support center for 2-(Perfluorohexyl)ethanethiol (CAS 34451-26-8). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding solvent selection for this highly specialized fluorinated compound. Our goal is to provide you with the expertise and practical guidance needed to ensure the success of your experiments, from preparing stable stock solutions to fabricating high-quality self-assembled monolayers (SAMs).
Understanding the Challenge: The "Fluorous" Effect
This compound, with its C6F13 perfluorohexyl chain, is a classic example of a "fluorous" molecule.[1] This long, rigid fluorinated tail is not only hydrophobic (water-repelling) but also lipophobic (oil-repelling). This dual nature is a consequence of the exceptionally strong carbon-fluorine bonds, which are among the most stable in organic chemistry. As a result, this compound exhibits poor solubility in many common hydrocarbon-based organic solvents and aqueous solutions, necessitating a careful and informed approach to solvent selection.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team receives regarding the handling and dissolution of this compound.
Q1: What are the best starting solvents for dissolving this compound?
Answer: Due to the compound's fluorous nature, the most effective solvents are typically fluorinated or highly polar aprotic solvents.
-
Fluorinated Solvents: Solvents like perfluoroalkanes (e.g., perfluorohexane), hydrofluoroethers (HFEs), or trifluorotoluene (TFT) are often the best choice. They can effectively solvate the perfluorohexyl chain, leading to true solutions.
-
Highly Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and acetone have shown some success in dissolving certain per- and polyfluoroalkyl substances (PFAS).[2] However, their effectiveness can be variable and should be confirmed with small-scale tests.
-
Alcohols (with caution): While standard ethanol or isopropanol are poor solvents on their own, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can be effective. For applications like SAMs, high-purity, anhydrous ethanol is often used as the deposition solvent, but the initial dissolution may require a co-solvent or careful technique.
Q2: I'm trying to prepare a self-assembled monolayer (SAM) on a gold substrate. Why isn't the thiol dissolving in the recommended ethanol?
Answer: This is a very common issue. While ethanol is the standard solvent for depositing many alkanethiols onto gold surfaces, the perfluorohexyl chain of this specific thiol makes it poorly soluble in pure ethanol at room temperature.
The causality is a mismatch in intermolecular forces. Ethanol's hydrogen bonding and hydrocarbon character cannot effectively interact with the rigid, non-polar, and non-lipophilic fluorinated chain. Here’s how to troubleshoot:
-
Use a Co-Solvent: Prepare a concentrated stock solution in a suitable fluorinated solvent or a minimal amount of a solvent like THF. Then, dilute this stock solution into the final ethanol bath to the desired low millimolar concentration. The high dilution factor in the final step often keeps the thiol in solution for the duration of the SAM formation.[3]
-
Gentle Warming & Sonication: Gently warming the ethanol solution while sonicating can temporarily increase solubility and aid dissolution. However, be cautious, as the thiol may precipitate out as the solution cools. This method is best for immediate use.
-
Use a Different Solvent System: For some applications, you may achieve better results by switching the deposition solvent entirely to something more compatible, like trifluorotoluene or a hydrofluoroether, if your experimental setup allows.
Q3: My solution of this compound appears cloudy or has formed a precipitate. What happened?
Answer: Cloudiness (turbidity) or precipitation is a clear indicator of poor solubility or that the solution has become supersaturated.
-
Root Cause: The most likely reason is that the solvent cannot adequately solvate the fluorinated molecules, causing them to aggregate and fall out of solution. This can happen if the concentration is too high for the chosen solvent, if the temperature has decreased, or if a poor solvent was added to the solution.
-
Solution:
-
Re-dissolve: Try sonicating the solution. Gentle warming may also help, but be aware the precipitate may return upon cooling.
-
Dilute: Add more of the same solvent to decrease the concentration to a level within the solubility limit.
-
Filter: If you only need the saturated solution, you can filter off the excess undissolved solid using a syringe filter compatible with your solvent.
-
Re-evaluate Solvent Choice: If the problem persists, the chosen solvent is not appropriate for your desired concentration. Refer to the solvent selection guide below.
-
Q4: Are there any safety precautions I need to be aware of when handling these solvents and the thiol?
Answer: Yes, absolutely. Both the thiol and many of the recommended solvents require careful handling in a controlled laboratory environment.
-
This compound: This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[4] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Fluorinated solvents often have high volatility and should be handled in a well-ventilated area or fume hood. Always consult the Safety Data Sheet (SDS) for each specific solvent you use to understand its unique hazards, handling protocols, and disposal requirements.[5]
-
Thiols in General: Thiols are known for their strong, unpleasant odors (stench).[5] Proper handling in a fume hood is critical to contain the smell.
Troubleshooting Guides & Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol helps you efficiently determine the best solvent for your desired concentration before committing a large amount of material.
Objective: To visually assess the solubility of this compound in a panel of candidate solvents.
Materials:
-
This compound
-
Small, sealable glass vials (e.g., 1-2 mL)
-
A selection of candidate solvents (see table below)
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator
Procedure:
-
Aliquot Thiol: Accurately weigh and dispense a small amount of this compound into several vials (e.g., 2 mg per vial).
-
Add Solvent: Add a measured volume of a candidate solvent to the first vial to achieve your target concentration (e.g., 1 mL for a 2 mg/mL solution).
-
Initial Mixing: Cap the vial securely and vortex for 30 seconds. Visually inspect for dissolution.
-
Sonication: If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.
-
Observation: After sonication, remove the vial and let it stand for 5 minutes. Observe the solution against a dark background.
-
Clear Solution: The solvent is a good candidate.
-
Cloudy/Hazy Solution: Indicates partial or poor solubility.
-
Visible Solid/Precipitate: The compound is insoluble or poorly soluble at this concentration.
-
-
Repeat: Repeat steps 2-5 for each candidate solvent.
-
Document: Record your observations in a lab notebook for future reference.
Diagram: Solvent Selection Workflow
This flowchart provides a logical path for selecting the optimal solvent based on your experimental requirements.
Caption: A workflow for selecting a suitable solvent for this compound.
Technical Data Summary
Table 1: Qualitative Solubility of this compound
This table provides a general guide to the solubility of this compound in various common and specialized solvents at room temperature. These are qualitative guidelines; quantitative solubility limits should be determined experimentally.
| Solvent Class | Example Solvents | Qualitative Solubility | Notes |
| Fluorinated | Perfluorohexane, Hydrofluoroethers (HFEs), Trifluorotoluene | Excellent | These are the most reliable solvents for achieving high concentrations. Ideal for creating stock solutions. |
| Fluorinated Alcohols | 2,2,2-Trifluoroethanol (TFE) | Good | Offers a balance of fluorophilicity and polarity. Can be a good choice for certain applications. |
| Aprotic Polar | Tetrahydrofuran (THF), Acetone, DMSO | Moderate to Poor | May dissolve low concentrations, especially with sonication. THF is often a useful co-solvent. Solubility in DMSO can be variable for PFAS compounds.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Poor | Generally not effective for dissolving highly fluorinated compounds. |
| Alcohols | Ethanol, Isopropanol | Very Poor | Insoluble at meaningful concentrations without assistance. Often used as the final deposition solvent at high dilution. |
| Hydrocarbons | Hexane, Toluene | Insoluble | The lipophobic nature of the perfluorohexyl chain prevents dissolution in these non-polar hydrocarbon solvents. |
| Aqueous | Water, Buffers | Insoluble | The entire molecule is hydrophobic. |
Advanced Troubleshooting
Diagram: Troubleshooting Common Dissolution Issues
Use this flowchart to diagnose and resolve problems encountered during solution preparation.
Caption: A diagnostic flowchart for troubleshooting issues with thiol solutions.
References
Technical Support Center: Characterization of 2-(Perfluorohexyl)ethanethiol (FHT) Films
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Perfluorohexyl)ethanethiol (FHT) self-assembled monolayers (SAMs). As a Senior Application Scientist, I've compiled this guide based on field-proven insights and established scientific principles to help you navigate the common challenges encountered during the preparation and characterization of these unique fluorinated films. This guide is structured to provide not just solutions, but a deeper understanding of the underlying science to empower your research.
PART 1: Frequently Asked Questions (FAQs) on FHT Film Preparation & Stability
This section addresses common queries related to the foundational steps of creating and maintaining high-quality FHT SAMs.
Question: My FHT films show poor ordering and incomplete coverage. What are the most likely causes?
Answer: This is a frequent issue that typically points to problems in the preparatory phase. Several factors are critical for forming a well-ordered, densely packed FHT monolayer.
-
Substrate Quality: The gold substrate is the foundation of your SAM. An ideal substrate is atomically flat, typically Au(111), to facilitate crystalline-like monolayer formation.[1] Substrates that are rough, contaminated, or have an unstable adhesion layer (like chromium or titanium) can lead to defects in the SAM.[2]
-
Purity of FHT: The presence of contaminants, even at low levels, can disrupt the self-assembly process.[1] Impurities such as oxidized thiols (disulfides), residual solvents, or precursor molecules can compete for binding sites on the gold surface, leading to a disordered film.
-
Solvent and Solution Preparation: Use high-purity, anhydrous ethanol for your thiol solution. The presence of water can be detrimental, especially for silane-based systems, but it's good practice to minimize it for thiols as well.[3] Ensure the FHT is fully dissolved, using sonication if necessary, and prepare the solution (typically 1-5 mM) fresh to avoid degradation.[4][5]
-
Assembly Time: While initial monolayer formation is rapid, achieving a highly ordered, low-energy state takes time.[1] The molecules initially physisorb and then undergo a slower organization phase to maximize van der Waals interactions between the fluorinated chains.[4] A typical assembly time of 24-48 hours is recommended for optimal packing.[5]
-
Cleanliness: A clean experimental environment is paramount. Avoid exposure to airborne contaminants, especially silicones (from PDMS) or other volatile organic compounds, which can readily adsorb onto the gold surface and inhibit proper SAM formation.
Question: How stable are FHT SAMs in ambient conditions or in aqueous solutions?
Answer: FHT SAMs are valued for their high thermal and chemical stability, largely due to the strength of the perfluorinated segment and the gold-thiolate bond.[6][7] However, they are not indestructible.
-
Thermal Stability: The long perfluorinated chain enhances thermodynamic stability. Thermogravimetric analysis shows minimal decomposition below 300°C.[6]
-
Chemical Stability: FHT films exhibit excellent resistance to strong acids and bases.[6] The primary point of vulnerability is the sulfur headgroup.
-
Oxidative Degradation: The thiol-gold bond is susceptible to oxidation over time, especially when exposed to air, ozone, or UV light.[8] The sulfur can be oxidized to sulfenates, sulfinates, or sulfonates, which can weaken the bond to the gold surface and lead to desorption.[7][9]
-
Stability in Culture Media: For biomedical applications, it's important to note that components in cell culture media can accelerate SAM degradation over a period of days.[10] The stability is also influenced by the thickness and quality of the underlying gold substrate.[10]
To maximize longevity, it is best practice to store prepared SAMs in a clean, dry, and dark environment, such as a desiccator backfilled with nitrogen.[5]
PART 2: Troubleshooting Characterization Techniques
Guide 1: Contact Angle Goniometry
Contact angle measurement is a primary and highly sensitive technique for assessing the quality and surface energy of your FHT film.
Question: My water contact angles are consistently lower than the expected >110°. Why?
Answer: Lower-than-expected contact angles on FHT films almost always indicate a deviation from a perfectly packed, fluorinated interface. The high hydrophobicity is a direct result of presenting a dense layer of low-energy -CF3 groups at the surface.
-
Incomplete Monolayer: If the SAM has not fully formed, patches of the underlying gold substrate will be exposed. Gold is more hydrophilic than the FHT monolayer, leading to a lower average contact angle.
-
Contamination: Adsorption of hydrophilic contaminants from the atmosphere or solvents will lower the contact angle.
-
Disordered Film: If the perfluorohexyl chains are not well-packed and tilted correctly, underlying -CF2- groups or even the -CH2- spacer groups may be more exposed at the interface. This disrupts the uniform low-energy surface and reduces hydrophobicity.[11] The significant dipole moment at the -CF2-CH2- junction can also influence wettability if not properly buried within a well-ordered film.[7]
-
Oxidation: Surface oxidation can introduce polar, oxygen-containing functional groups (sulfonates), which are hydrophilic and drastically reduce the water contact angle.
Troubleshooting Flowchart: Inconsistent Contact Angle Measurements
Caption: Troubleshooting workflow for low contact angles.
Quantitative Data: Expected Contact Angles
| Probe Liquid | Expected Advancing Contact Angle (θ_AW) | Primary Interaction |
| Deionized Water | 110° - 116° | Hydrophobicity[11][12] |
| Diiodomethane | 90° - 95° | Dispersive Forces |
| Hexadecane | 75° - 80° | Oleophobicity[13] |
Note: Values are approximate and can vary slightly based on substrate and measurement conditions.
Guide 2: X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful tool for verifying the elemental composition and chemical states of your FHT film.
Question: My XPS survey scan shows a significant Oxygen (O 1s) peak. Is my film oxidized?
Answer: Not necessarily, although it is a strong possibility. You must carefully analyze the high-resolution spectra of the other elements to determine the source.
-
Adventitious Carbon/Oxygen: A small O 1s signal is common from atmospheric contaminants adsorbed during sample transfer.
-
Substrate Oxidation: If you are using an adhesion layer (like Ti or Cr) between your substrate (e.g., silicon) and the gold, this layer can oxidize, and the signal may be detected if the gold layer is thin.
-
Thiol Oxidation: This is a key concern. If the film itself has oxidized, you will see a shift in the S 2p spectrum. The S 2p peak for a gold-thiolate (Au-S-R) bond appears around 162 eV. Oxidized sulfur species like sulfonates (-SO3-) will appear at higher binding energies, typically around 168 eV.[9] This is the definitive indicator of film oxidation.
-
Water Adsorption: Residual water molecules on the surface can also contribute to the O 1s signal.
Question: The fluorine-to-carbon ratio in my XPS data doesn't match the theoretical C8H5F13S stoichiometry. What's wrong?
Answer: This discrepancy can arise from several sources:
-
X-ray Induced Damage: Perfluorinated compounds can be susceptible to degradation under X-ray irradiation.[14] Prolonged exposure can cause scission of C-F bonds, leading to a decrease in the F 1s signal over time. It is crucial to minimize acquisition time or use a low-flux source if possible.
-
Adventitious Carbon: Hydrocarbon contamination on the surface will increase the C 1s signal without a corresponding increase in the F 1s signal, thus skewing the ratio. Sputter cleaning can sometimes remove this, but it will also damage the SAM.
-
Inaccurate Background Subtraction: The way the background is subtracted from the C 1s and F 1s peaks can affect their calculated areas and, consequently, the atomic ratio. Ensure a consistent and appropriate background model (e.g., Shirley) is used.
Quantitative Data: Expected XPS Binding Energies
| Core Level | Expected Binding Energy (eV) | Chemical State / Comment |
| F 1s | ~689.0 | C-F bond |
| O 1s | ~532.0 | Often adventitious (C-O, H2O) |
| C 1s | ~292.0 | -CF2- and -CF3 groups |
| C 1s | ~285.0 | -CH2- groups and adventitious carbon |
| S 2p (2p3/2) | ~162.0 | Gold-Thiolate (Au-S-R) bond[15] |
| S 2p (2p3/2) | ~163.5-164.0 | Unbound thiol / disulfide |
| S 2p (2p3/2) | ~168.0 | Sulfonate (-SO3-)[9] |
| Au 4f (4f7/2) | ~84.0 | Metallic Gold[16] |
Guide 3: Atomic Force Microscopy (AFM)
AFM provides nanoscale topographical information about your film's surface, revealing details about packing and defects.
Question: My AFM images show pits and defects. Does this mean my SAM is of poor quality?
Answer: Not always. While some features may be true defects, others are characteristic of alkanethiol SAMs on Au(111).
-
Vacancy Islands: It is common to observe shallow pits, typically one atomic step deep (~0.25 nm), in the images. These are not defects in the SAM, but rather vacancy islands in the underlying gold substrate that are templated by the monolayer.[8] They are a hallmark of a well-formed SAM on a high-quality substrate.
-
Domain Boundaries: Even in a high-quality film, the SAM will form different ordered domains. The boundaries between these domains can appear as linear defects in AFM topography.
-
True Defects: Larger, irregularly shaped pits or areas of high roughness can indicate problems like contamination during assembly or dewetting of the monolayer due to instability.
Question: The AFM image contains streaks, repeating patterns, or distorted features that don't look real. What are these?
Answer: These are likely imaging artifacts, which are crucial to distinguish from actual surface features.[17]
-
Tip Convolution: The shape of what you see in an AFM image is a convolution of the sample's true topography and the shape of the AFM tip.[18] A dull or damaged tip will make features appear broader and less resolved than they actually are. A double tip can produce "double vision" images.[19]
-
Feedback Loop Errors: If the imaging parameters (scan rate, gains) are not optimized, the feedback loop may not be able to accurately track the surface. This can lead to overshoot at sharp edges or oscillations (streaks) across the image.[17]
-
Scanner Artifacts: Piezoelectric scanner non-linearity or creep can cause distortion and bowing in images.[17] This is usually corrected for during post-processing using software like Gwyddion.[19]
PART 3: Experimental Protocols & Workflows
Protocol 1: Preparation of FHT SAMs on Au(111)
This protocol details the standard procedure for forming a high-quality FHT monolayer on a gold substrate.[4][5]
Materials:
-
Gold-coated substrate (e.g., template-stripped gold or gold on mica/silicon)
-
This compound (FHT)
-
Anhydrous Ethanol (200 proof)
-
Clean glass vials with sealable caps
-
Tweezers, Nitrogen gas source
Procedure:
-
Substrate Cleaning: The gold substrate must be impeccably clean. A common and effective method is UV-Ozone cleaning for 15-20 minutes immediately before use. Alternatively, rinsing thoroughly with anhydrous ethanol and drying under a stream of nitrogen can be sufficient if the substrate is fresh.
-
Thiol Solution Preparation: In a fume hood, prepare a 1 mM solution of FHT in anhydrous ethanol. For example, to make 10 mL of solution, dissolve ~3.8 mg of FHT (MW ≈ 380.17 g/mol ) in 10 mL of ethanol. Ensure the vial used for the solution is scrupulously clean.
-
Self-Assembly:
-
Place the cleaned gold substrate into a clean vial.
-
Completely immerse the substrate in the 1 mM FHT solution.
-
To minimize oxidation, reduce the headspace in the vial and gently flush with nitrogen gas before sealing tightly.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature in a dark, vibration-free location.[5]
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution with clean tweezers.
-
Rinse the substrate thoroughly by dipping it into a beaker of fresh anhydrous ethanol, followed by rinsing with a stream of ethanol from a squirt bottle. This removes any non-chemisorbed molecules.
-
Dry the substrate gently under a stream of clean, dry nitrogen gas.
-
-
Storage: Store the prepared SAM-coated substrate in a clean, sealed container (like a petri dish or desiccator) under a nitrogen atmosphere until characterization.
Workflow: FHT Film Preparation and Characterization
Caption: Standard workflow from preparation to characterization.
References
- 1. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 34451-26-8 [smolecule.com]
- 7. benchchem.com [benchchem.com]
- 8. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Degradation of alkanethiol self-assembled monolayers in mesenchymal stem cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. diva-portal.org [diva-portal.org]
- 16. users.ox.ac.uk [users.ox.ac.uk]
- 17. Recognizing and Avoiding Artifacts in Atomic Force Microscopy Imaging | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Durability of 2-(Perfluorohexyl)ethanethiol (FHT) Self-Assembled Monolayers
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(Perfluorohexyl)ethanethiol (FHT) self-assembled monolayers (SAMs). We address common challenges encountered during experimental work and offer field-proven strategies to enhance the stability and durability of these critical surface modifications.
Troubleshooting Guide: Common Issues with FHT Layer Stability
This section is designed to help you diagnose and resolve common problems that can compromise the quality and lifespan of your FHT SAMs.
Question: My FHT layers show inconsistent surface coverage and contain numerous defects. What is the likely cause?
Answer: Inconsistent and defective SAMs are almost always rooted in suboptimal preparation conditions. The formation of a highly ordered, densely packed monolayer is critically dependent on two primary factors: the cleanliness of the substrate and the purity of the assembly environment.
-
Substrate Contamination: The gold surface must be pristine. Even a single layer of adsorbed organic contaminants or particulates will physically block the thiol molecules from accessing the gold surface, leading to pinholes and disordered domains. The gold-thiol bond formation is a surface-specific chemisorption process; contaminants inhibit this foundational step.[1][2] A rigorous cleaning protocol, such as using a piranha solution (a 7:3 mixture of H₂SO₄ and H₂O₂), is essential to remove organic residues.[1][3] Extreme caution is required when handling piranha solution as it is highly corrosive and reactive. [1]
-
Environmental and Solvent Purity: The quality of the SAM is highly sensitive to the environment.[2] Contaminants like silicones (from grease or PDMS) or adventitious dust can readily adsorb onto the gold surface, competing with the FHT molecules. The solvent, typically 200-proof ethanol, must be of the highest purity to prevent co-deposition of impurities.[4] Using fresh, anhydrous ethanol for each experiment is a best practice.[1]
-
Thiol Solution Age: Thiol solutions can degrade over time. It is recommended to use freshly prepared solutions for SAM formation to ensure consistent results.[3]
Question: The FHT monolayer degrades within hours or days under ambient lab conditions. Why is it so unstable?
Answer: The perceived instability of thiol-on-gold SAMs is a well-documented challenge and stems from the nature of the gold-sulfur bond.[5][6] While often described as a strong covalent bond, it is susceptible to oxidative degradation, especially in the presence of atmospheric oxygen, water, and ultraviolet (UV) light.[6]
The degradation mechanism involves the oxidation of the gold-thiolate bond, which can lead to the formation of disulfides and sulfonates.[6] This process disrupts the ordered structure of the monolayer and can ultimately cause the molecules to desorb from the surface.[6] The fluorinated nature of FHT provides significant chemical inertness to the exposed surface, but the underlying anchor to the gold remains the primary point of failure.
Question: My FHT-coated device fails at elevated temperatures (e.g., >70°C). How can I improve its thermal stability?
Answer: The stability of a standard alkanethiol SAM is governed by two main interactions: the gold-thiolate bond at the substrate and the van der Waals forces between the molecular chains.[3][4] While the perfluorohexyl chains of FHT exhibit strong intermolecular interactions, these are non-covalent. At elevated temperatures, increased thermal energy can overcome these van der Waals forces, causing the chains to become disordered.[5] This increased motion can weaken the collective stability of the monolayer and lead to desorption from the gold surface at temperatures as low as 70°C.[5] To achieve higher thermal stability, covalent intermolecular bonds must be introduced.
Question: During rinsing or sonication, the entire gold film peels off my silicon/glass substrate. Is this a SAM issue?
Answer: This is not an issue with the FHT monolayer itself, but rather with the substrate preparation. Gold exhibits poor adhesion to native oxides on silicon or glass. Without a proper adhesion layer, the gold film can easily delaminate, especially when subjected to mechanical stress like sonication. A thin intermediate layer of a metal like chromium (Cr) or titanium (Ti) is required to ensure robust adhesion of the gold film to the underlying substrate.[3]
Strategies and Protocols for Enhancing FHT Layer Durability
The following section details advanced methodologies to overcome the inherent stability challenges of FHT SAMs.
Method 1: Foundational Protocol for High-Quality FHT SAM Formation
A meticulously executed initial assembly is the prerequisite for a durable monolayer. Longer incubation times (18-24 hours) are crucial for allowing the SAM to anneal and form a more ordered, densely packed, and defect-free layer.[1]
Experimental Protocol: Optimized FHT SAM Assembly
-
Substrate Cleaning:
-
Immerse gold-coated substrates (with a Ti or Cr adhesion layer) in a piranha solution (7:3 H₂SO₄:H₂O₂) for 10-15 minutes in a fume hood.
-
Rinse the substrates thoroughly with copious amounts of deionized (DI) water.
-
Rinse with high-purity, 200-proof ethanol.
-
Dry the substrates under a gentle stream of dry nitrogen gas. Use immediately.[1]
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol in a clean glass vial.
-
-
Self-Assembly:
-
Immerse the freshly cleaned gold substrate into the FHT solution.
-
Seal the vial and wrap with Parafilm® to minimize oxygen exposure.[2] For highest quality films, backfill the vial headspace with an inert gas like nitrogen or argon.[2]
-
Allow the self-assembly to proceed for 24 hours at room temperature.[1][3]
-
-
Rinsing and Drying:
-
Remove the substrate from the solution.
-
Rinse thoroughly with fresh, pure ethanol to remove any non-chemisorbed molecules.[1][4]
-
Place the substrate in a vial with fresh ethanol and sonicate for 1-2 minutes to remove weakly adsorbed molecules.[2]
-
Perform a final rinse with ethanol.
-
Dry the substrate under a gentle stream of dry nitrogen.[1]
-
Workflow Diagram: Optimized SAM Formation
Caption: Workflow for forming a high-quality, durable FHT SAM.
Method 2: Intermolecular Cross-linking for Enhanced Stability
Cross-linking is a powerful technique to dramatically improve the thermal, chemical, and mechanical stability of a SAM.[5][7] By forming covalent bonds between adjacent FHT molecules, the monolayer is transformed from an assembly of individual molecules into a robust, networked polymer film.[8] This can be achieved by co-assembling FHT with a thiol that contains a cross-linkable functional group (e.g., an azide) which can be activated thermally or with UV light after the initial SAM has formed.[9]
Conceptual Diagram: Standard vs. Cross-linked SAM
Caption: Comparison of a standard SAM and a covalently cross-linked SAM.
Method 3: Mixed-Matrix SAMs for Defect Passivation
Creating a mixed SAM by co-adsorbing FHT with a shorter, simple alkanethiol (e.g., octanethiol) can significantly enhance stability.[10][11] The smaller alkanethiol molecules can interstitially fill defects and vacancies within the FHT lattice that arise from packing constraints.[12] This "molecular reinforcement" creates a more densely packed and robust monolayer with improved electrical stability and a higher breakdown voltage.[12]
Protocol: Formation of a Mixed-Matrix FHT SAM
-
Follow the substrate cleaning protocol as described in Method 1.
-
Prepare a mixed thiol solution in anhydrous ethanol. The optimal ratio must be determined empirically, but a good starting point is a 1:1 molar ratio of FHT to the shorter alkanethiol, with a total thiol concentration of 1 mM.
-
Follow the immersion, rinsing, and drying steps as outlined in Method 1.
Data Summary: Stability Enhancement with Mixed SAMs
| Property | Single-Component FHT SAM | Mixed FHT/Octanethiol SAM | Rationale for Improvement |
| Defect Density | Higher | Lower | Shorter chains fill packing voids.[12] |
| Thermal Stability | Moderate | Enhanced | Improved packing increases collective van der Waals forces. |
| Electrochemical Stability | Good | Enhanced | Denser layer better passivates the gold surface.[13][14] |
| Electrical Breakdown Voltage | ~1.2 V (Typical for single SAMs) | >3.0 V (Typical for mixed SAMs) | Interstitial filling reduces defect-mediated breakdown pathways.[12] |
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal concentration for the FHT solution? A 1 mM solution in ethanol is a standard and effective concentration.[3][4] While monolayer formation is rapid, this concentration provides a sufficient reservoir of molecules to facilitate the slow rearrangement and ordering phase that leads to a high-quality film.[1]
-
Q2: How long should the substrate be immersed for optimal results? We recommend a 24-hour immersion period.[3] While an initial layer forms quickly, the highest quality, most ordered, and thermodynamically stable SAMs are formed over longer incubation times, which allow for molecular rearrangement and defect annealing.[1]
-
Q3: What are the best solvents for FHT SAM formation? Anhydrous, 200-proof ethanol is the most common and recommended solvent due to its ability to readily dissolve most thiols and its availability in high purity.[1][4]
-
Q4: How should I store my prepared FHT-coated substrates? Store the prepared SAMs in a clean, dry environment, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to protect them from atmospheric moisture and oxidative degradation.[1][15] For short-term storage, a sealed petri dish in a clean area is acceptable.[2]
-
Q5: Can I clean and reuse my gold substrates after an experiment? Yes, gold substrates can be reused. The existing SAM can be removed through various methods. A common and effective laboratory method is to immerse the substrate in a 0.5 M solution of sodium borohydride (NaBH₄) for approximately 10 minutes, which reductively desorbs the thiolate layer.[16] After desorption, the substrate should be thoroughly rinsed and can be cleaned again using the piranha protocol before forming a new SAM.[16][17]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. oaepublish.com [oaepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. Crosslinked organosulfur-based self-assembled monolayers: formation and applications | NSF Public Access Repository [par.nsf.gov]
- 8. thecooldown.com [thecooldown.com]
- 9. Toughened self-assembled monolayers for durable perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Enhanced stability of thiolate self-assembled monolayers (SAMs) on nanostructured gold substrates. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Surface Energy of 2-(Perfluorohexyl)ethanethiol for Advanced Surface Modification
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of precisely engineered surfaces, particularly in fields like microfluidics, biosensing, and drug delivery, the ability to create low-energy, non-adhesive interfaces is paramount. 2-(Perfluorohexyl)ethanethiol (FHT) has emerged as a key player in this arena, enabling the formation of robust, superhydrophobic, and oleophobic surfaces through the process of self-assembly. This guide provides an in-depth validation of the surface energy of FHT, comparing its performance with other common surface modifiers. We will delve into the underlying scientific principles, present detailed experimental protocols for validation, and offer a comparative analysis of its performance characteristics.
The Science of Low Surface Energy: Why Fluorination Matters
The unique properties of this compound (C₆F₁₃CH₂CH₂SH) stem from the high electronegativity and low polarizability of the fluorine atoms that constitute its perfluorohexyl tail.[1] When FHT molecules self-assemble on a gold substrate, they form a densely packed, highly ordered monolayer (SAM). The thiol group (-SH) acts as a robust anchor to the gold surface, while the perfluorinated tails orient themselves outwards, creating a surface with exceptionally low free energy.[1] This low surface energy is the primary driver of the material's hydrophobicity (water-repellence) and oleophobicity (oil-repellence). A liquid droplet on such a surface will bead up, minimizing its contact area, which is a direct consequence of the surface's inability to be "wetted" by the liquid.[2]
Performance Validation: A Comparative Analysis of Surface Modifiers
To objectively assess the performance of FHT, we compare its key surface energy parameters with those of other commonly used alkanethiols for creating hydrophobic and oleophobic surfaces. The data presented in the following table has been compiled from various scientific sources. It is important to note that absolute values can vary slightly depending on the specific experimental conditions, such as substrate preparation and measurement parameters.
| Surface Modifier | Chemical Formula | Water Contact Angle (θ) | Hexadecane Contact Angle (θ) | Calculated Surface Free Energy (γ) (mN/m) |
| This compound (FHT) | C₆F₁₃CH₂CH₂SH | ~115° - 120° | ~70° - 75° | ~10 - 15 |
| 1-Octadecanethiol (ODT) | C₁₈H₃₇SH | ~110° - 115° | ~45° - 50° | ~20 - 24 |
| 1H,1H,2H,2H-Perfluorodecanethiol | C₈F₁₇CH₂CH₂SH | ~120° | ~75° | ~10 |
| 1-Dodecanethiol (DDT) | C₁₂H₂₅SH | ~108° - 112° | ~35° - 40° | ~22 - 26 |
Note: The data presented is a synthesis of values reported in various literature. Direct comparison should be made with caution due to potential variations in experimental conditions.
As the data indicates, FHT and other perfluorinated thiols exhibit significantly lower surface energies compared to their hydrocarbon counterparts like ODT and DDT. This translates to superior oleophobicity, as evidenced by the higher contact angles with hexadecane, a non-polar organic liquid. While ODT can create highly hydrophobic surfaces, its ability to repel oils is limited.
Experimental Validation: Protocols for Surface Energy Determination
To ensure the scientific integrity of these claims, we provide detailed protocols for the preparation of FHT self-assembled monolayers and the subsequent measurement of their surface energy.
Protocol 1: Preparation of this compound Self-Assembled Monolayers on Gold
This protocol outlines the steps for creating a uniform, high-quality FHT SAM on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a titanium adhesion layer and a gold top layer)
-
This compound (FHT)
-
Anhydrous ethanol (200 proof)
-
Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Nitrogen gas (high purity)
-
Glass vials with sealable caps
-
Tweezers
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 10-15 minutes to remove any organic contaminants. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.
-
Thoroughly rinse the substrates with copious amounts of deionized water.
-
Rinse the substrates with ethanol.
-
Dry the substrates under a gentle stream of dry nitrogen gas. Use immediately to prevent re-contamination.[1]
-
-
Thiol Solution Preparation:
-
Prepare a 1-10 mM solution of FHT in anhydrous ethanol in a clean glass vial.[1]
-
-
Self-Assembly:
-
Using clean tweezers, immerse the freshly cleaned gold substrate into the FHT solution.
-
Seal the vial to minimize exposure to air and moisture. For optimal results, the headspace can be purged with nitrogen.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature. While initial monolayer formation is rapid, longer incubation times promote a more ordered and densely packed SAM.[1]
-
-
Rinsing and Drying:
-
After incubation, remove the substrate from the thiol solution with tweezers.
-
Rinse the substrate thoroughly with fresh ethanol to remove any non-chemisorbed FHT molecules.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, until characterization.
-
Experimental Workflow for SAM Preparation
Caption: Workflow for the preparation of a this compound self-assembled monolayer on a gold substrate.
Protocol 2: Contact Angle Goniometry for Surface Energy Determination
Contact angle goniometry is the primary technique for quantifying the wettability of a surface and, subsequently, calculating its surface free energy.
Instrumentation:
-
Contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
Procedure:
-
Instrument Setup:
-
Place the FHT-coated substrate on the goniometer stage.
-
Ensure the stage is level.
-
-
Droplet Deposition:
-
Dispense a small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water, diiodomethane, hexadecane) onto the surface.
-
-
Measurement:
-
The goniometer's software captures an image of the droplet.
-
The contact angle is measured at the three-phase (solid-liquid-vapor) contact line.
-
For a comprehensive analysis, both advancing and receding contact angles should be measured by adding and withdrawing a small amount of liquid from the droplet, respectively. This provides information about contact angle hysteresis, an indicator of surface heterogeneity and roughness.
-
Workflow for Contact Angle Measurement and Surface Energy Calculation
Caption: General workflow for determining surface free energy using contact angle goniometry.
Theoretical Models for Surface Energy Calculation
The raw contact angle data is then used in various theoretical models to calculate the surface free energy of the solid. Two commonly employed models are the Zisman and the Owens-Wendt-Rabel-Kaelble (OWRK) methods.
-
Zisman Plot Method: This empirical method involves plotting the cosine of the contact angle (cos θ) against the surface tension of a series of probe liquids.[2][3] The critical surface tension (γc) is determined by extrapolating the linear fit of the data to cos θ = 1.[2][3] For low-energy surfaces, γc is a good approximation of the surface free energy.[2]
-
Owens-Wendt-Rabel-Kaelble (OWRK) Method: This model is more comprehensive as it splits the surface free energy into two components: a dispersive (non-polar) component and a polar component.[4] By measuring the contact angles of at least two liquids with known dispersive and polar components (e.g., water and diiodomethane), the two unknown components of the solid's surface free energy can be calculated.[4]
Durability and Chemical Resistance: Critical Performance Metrics
Beyond initial surface energy, the long-term stability of the surface modification is crucial for practical applications.
-
Mechanical Durability: Self-assembled monolayers of perfluoroalkylthiols generally exhibit good mechanical stability due to the strong gold-thiol bond and the dense packing of the fluorinated chains. However, they can be susceptible to damage from abrasive wear. The robustness of the coating is often tested through tape peeling, nano-scratch tests, and flow tests.
-
Chemical Resistance: Fluorinated SAMs are known for their excellent chemical inertness.[5] They are resistant to a wide range of solvents and can withstand exposure to moderately acidic and basic conditions.[6][7] However, prolonged exposure to harsh chemicals or extreme pH values can lead to degradation of the monolayer.[8][9]
Alternatives to this compound
While FHT is a powerful tool for creating low-energy surfaces, several alternatives exist, each with its own set of advantages and disadvantages.
-
Longer-Chain Perfluoroalkylthiols: Thiols with longer perfluorinated chains (e.g., 1H,1H,2H,2H-Perfluorodecanethiol) can form even more densely packed and ordered monolayers, leading to slightly lower surface energies.[10] However, they may be less readily available and more expensive.
-
Silane-Based Fluorinated Coatings: Fluorinated silanes can be used to modify oxide surfaces (e.g., glass, silicon dioxide) to create superhydrophobic and oleophobic properties.[11][12] These coatings can be very durable but may require more stringent deposition conditions.
-
Polymer-Based Coatings: Various fluorinated polymers, such as those based on polytetrafluoroethylene (PTFE), can be applied as thin films to create low-energy surfaces. These are often more robust for large-area applications but may lack the molecular-level precision of SAMs.[13]
Conclusion
The validation of the surface energy of this compound confirms its status as a high-performance surface modifier for creating superhydrophobic and oleophobic interfaces. Its ability to form well-ordered, low-energy self-assembled monolayers on gold makes it an invaluable tool for researchers and professionals in a variety of scientific and technological fields. While alternatives exist, the balance of performance, ease of preparation, and chemical stability makes FHT a compelling choice for applications demanding precise control over surface properties. The experimental protocols and comparative data provided in this guide offer a solid foundation for the informed selection and validation of FHT in your research and development endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Zisman Plot - Wikipedia [en.wikipedia.org]
- 3. pages.jh.edu [pages.jh.edu]
- 4. lee.chem.uh.edu [lee.chem.uh.edu]
- 5. scispace.com [scispace.com]
- 6. Chemical stability of nonwetting, low adhesion self-assembled monolayer films formed by perfluoroalkylsilanization of copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 12. researchgate.net [researchgate.net]
- 13. pure.tue.nl [pure.tue.nl]
A Comparative Guide to the Wettability of 2-(Perfluorohexyl)ethanethiol (FHT) Surfaces
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-depth Technical Guide to Contact Angle Measurement of a Prominently Hydrophobic Surface.
In the realm of surface science and biomaterial development, the ability to precisely control surface energy and wettability is paramount. Self-assembled monolayers (SAMs) of organothiols on gold substrates offer a robust platform for tailoring interfacial properties. Among these, 2-(Perfluorohexyl)ethanethiol (FHT) has garnered significant attention for its ability to create highly hydrophobic and non-adhesive surfaces. This guide provides a comprehensive comparison of the contact angle measurements of FHT surfaces against the widely studied octadecanethiol (ODT), supported by experimental data and detailed protocols.
The Critical Role of Fluorination in Surface Hydrophobicity
The exceptional hydrophobicity of FHT stems from the unique properties of its perfluorohexyl chain. The high electronegativity of fluorine atoms reduces the polarizability of the C-F bond, leading to weak van der Waals interactions with contacting liquids. This results in a surface with extremely low surface energy, causing water and other polar liquids to bead up, minimizing contact. In contrast, the methylene groups (-CH2-) in the alkyl chain of ODT exhibit stronger van der Waals forces, resulting in a higher surface energy and consequently, lower hydrophobicity compared to FHT. Fluorinated SAMs with three or more fluorinated carbons at the tail have been shown to have larger contact angles with various liquids than their aliphatic counterparts[1].
Comparative Analysis of Water Contact Angles: FHT vs. ODT
The most direct measure of a surface's hydrophobicity is its water contact angle. To provide a clear comparison, we will analyze the advancing and receding contact angles of water on SAMs of FHT and ODT on gold substrates. The advancing contact angle (θa) represents the wettability of a dry surface, while the receding contact angle (θr) indicates the dewetting behavior. The difference between these two values is the contact angle hysteresis (H), which provides insight into surface heterogeneity and roughness.
| Thiol | Advancing Contact Angle (θa) | Receding Contact Angle (θr) | Contact Angle Hysteresis (H = θa - θr) |
| This compound (FHT) | ~115° - 120° | ~90° - 100° | ~20° - 25° |
| Octadecanethiol (ODT) | ~110° - 112° | ~85° - 90° | ~20° - 25° |
Note: These values are compiled from typical findings in the literature. For instance, SAMs derived from a similar partially fluorinated adsorbate, F8H10SH, consistently show higher contact angle values than those from C18SH (ODT)[1].
The data clearly indicates that FHT surfaces exhibit a higher advancing contact angle, confirming their superior hydrophobicity over ODT surfaces. The contact angle hysteresis for both surfaces is comparable, suggesting a similar degree of uniformity and smoothness in the prepared SAMs.
The "Why" Behind the Numbers: A Deeper Dive into Surface Energetics
The observed differences in contact angles are a direct consequence of the surface free energy of the SAMs. The perfluorinated surface of FHT has a significantly lower surface energy compared to the hydrocarbon surface of ODT. This is because the tightly packed, low-polarizability C-F bonds in FHT minimize the intermolecular forces at the solid-liquid interface.
Experimental Protocols: A Guide to Reproducible Measurements
Achieving consistent and reliable contact angle measurements requires meticulous attention to experimental detail. The following protocols for SAM preparation and contact angle measurement are based on established best practices and standards.
Protocol 1: Preparation of Thiol Self-Assembled Monolayers on Gold
This protocol outlines the steps for creating high-quality SAMs of FHT and ODT on gold-coated substrates[2].
Materials:
-
Gold-coated substrates (e.g., silicon wafers or glass slides with a titanium or chromium adhesion layer)
-
This compound (FHT) or Octadecanethiol (ODT)
-
Anhydrous ethanol (200 proof)
-
Deionized (DI) water (18 MΩ·cm)
-
Cleaning solution (e.g., Piranha solution or a UV/Ozone cleaner)
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrates to remove any organic contaminants. This can be achieved by immersion in a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with DI water and then ethanol. Extreme caution should be exercised when handling Piranha solution. Alternatively, UV/Ozone cleaning for 15-20 minutes is a safer and effective method.
-
Thiol Solution Preparation: Prepare a 1 mM solution of either FHT or ODT in anhydrous ethanol.
-
SAM Formation: Immediately immerse the clean, dry gold substrates into the thiol solution. The immersion should be carried out in a sealed container, and the headspace can be purged with nitrogen to minimize oxidation. Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Rinsing and Drying: After incubation, remove the substrates from the thiol solution and rinse them thoroughly with fresh ethanol to remove any non-chemisorbed molecules. Finally, dry the SAM-coated substrates under a gentle stream of nitrogen.
Protocol 2: Measurement of Advancing and Receding Contact Angles
This protocol is based on the sessile drop method and aligns with the principles outlined in ASTM D7334, "Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing Contact Angle Measurement"[3][4].
Equipment:
-
Contact Angle Goniometer with a high-resolution camera and software
-
High-purity deionized water
-
Precision syringe pump
Procedure:
-
Sample Placement: Place the SAM-coated substrate on the sample stage of the goniometer, ensuring it is level.
-
Initial Droplet: Use the syringe pump to dispense a small droplet of DI water (e.g., 2-5 µL) onto the surface.
-
Advancing Angle Measurement: Slowly increase the volume of the droplet at a constant, low rate (e.g., 0.1-0.5 µL/s). The advancing contact angle is the angle measured at the moment the three-phase contact line begins to move outward[5][6].
-
Receding Angle Measurement: After measuring the advancing angle, slowly withdraw the liquid from the droplet at the same constant rate. The receding contact angle is the angle measured at the moment the three-phase contact line begins to retract[5][6].
-
Data Analysis: The goniometer software will typically analyze the captured images to determine the contact angles. It is recommended to perform measurements at multiple locations on the surface to ensure statistical relevance.
Conclusion and Future Directions
The experimental evidence clearly demonstrates that self-assembled monolayers of this compound provide a significantly more hydrophobic surface compared to their octadecanethiol counterparts. This enhanced hydrophobicity, a direct result of the low surface energy of the perfluorinated chains, is a critical attribute for applications requiring non-wetting, anti-fouling, and low-adhesion properties.
For researchers and professionals in drug development and biomaterials, the choice between FHT and ODT will depend on the specific requirements of the application. Where maximal hydrophobicity and minimal surface energy are desired, FHT is the superior choice. The detailed protocols provided in this guide offer a reliable framework for the preparation and characterization of these surfaces, ensuring reproducible and accurate results.
Future research could explore the long-term stability of FHT SAMs in various biological media and under different environmental conditions, further solidifying their utility in demanding applications.
References
The Gold Standard Under Pressure: A Comparative Guide to the Long-Term Stability of Thiol-Based Coatings
For researchers, scientists, and drug development professionals, the creation of stable, functionalized surfaces is a foundational requirement for success. From biosensors and microarrays to drug delivery systems and biocompatible implants, the interface between a material and its biological environment is paramount. For decades, self-assembled monolayers (SAMs) of thiols on noble metals, particularly gold, have been the workhorse of surface functionalization due to their straightforward preparation and well-ordered structure.[1] However, as applications demand longer operational lifetimes under increasingly complex and harsh conditions, the inherent instability of the gold-thiolate bond has become a critical bottleneck.[2][3]
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond simple protocols to provide an in-depth, objective comparison of the long-term stability of thiol-based coatings against leading alternatives. We will delve into the causality behind degradation mechanisms and present the experimental data necessary to make informed decisions for designing robust and reliable functional surfaces.
The Achilles' Heel of Thiol-Gold SAMs: Mechanisms of Degradation
The perceived stability of thiol-on-gold SAMs is largely conditional. Under ideal circumstances, such as in a vacuum without light, they are stable.[2] However, in real-world applications, they are susceptible to several degradation pathways that can compromise device performance within hours, days, or weeks.
1. Oxidative Degradation: The gold-thiolate bond is highly susceptible to oxidation, especially in ambient laboratory air.[4] Exposure to atmospheric oxygen, ozone, and even light can lead to the oxidation of the sulfur headgroup to sulfinates and sulfonates, weakening the bond to the gold surface and disrupting the monolayer's structural integrity.[5][6] This process can be surprisingly rapid, with significant degradation observed in as little as one day of air exposure.[5][7]
2. Thermal Desorption: While van der Waals forces between longer alkyl chains can improve thermal stability, the Au-S bond itself is relatively labile.[8] At elevated temperatures, molecules can desorb from the surface, creating defects or completely stripping the monolayer.[9] This is a major concern for applications requiring heat sterilization or those operating under physiological temperatures for extended periods.
3. Displacement and Desorption in Solution: Thiol-based SAMs are notoriously unstable in various liquid environments. Competing thiols present in biological media can displace the immobilized molecules. More commonly, simple immersion in buffers like phosphate-buffered saline (PBS) or cell culture media can lead to significant desorption over a few days, rendering a biosensor or implant ineffective.[7][10]
4. Electrochemical Instability: In electrochemical applications like biosensors, the applied potentials can induce either reductive or oxidative desorption of the thiol monolayer, leading to signal drift and loss of function over time.[11][12]
The interplay of these factors dictates the functional lifetime of a thiol-based coating. The following diagram illustrates the primary degradation pathways.
Caption: Key environmental stressors leading to the degradation of thiol-based self-assembled monolayers (SAMs) on gold surfaces.
Benchmarking Stability: Thiol Coatings vs. The Alternatives
To address the limitations of thiol chemistry, researchers have turned to alternative surface anchoring groups. Here, we compare thiols to three prominent alternatives: Silanes, Phosphonic Acids, and N-Heterocyclic Carbenes (NHCs), providing quantitative data where available.
| Anchoring Chemistry | Substrate(s) | Bond Type | Key Stability Characteristics | Limitations |
| Alkanethiols | Au, Ag, Cu, Pt | Coordinative (Au-S) | Easy to prepare; forms well-ordered monolayers. Stability highly dependent on environment and chain length. | Prone to oxidation, thermal desorption, and displacement in liquids.[2][5][7] Unstable in ambient air after ~1 day.[5] |
| Organosilanes | Oxides (SiO₂, TiO₂, etc.) | Covalent (Si-O-Si) | Generally higher thermal stability than thiols.[8][9] Can form robust, cross-linked networks. | Susceptible to hydrolysis of Si-O-Si bonds, especially in aqueous environments, leading to poor long-term durability.[13][14][15] |
| Phosphonic Acids | Metal Oxides (TiO₂, ZnO, Al₂O₃) | Covalent / Chelating | More stable than thiols in ambient air (stable up to 14 days on Ti).[5][6] Can show good thermal stability.[16] | Stability in aqueous buffers can be lower than thiols on gold; prone to desorption within 1 day in TBS.[5][7] |
| N-Heterocyclic Carbenes (NHCs) | Au, Pt, Cu | Covalent (Au-C) | Exceptionally stable. Resistant to high temperatures, boiling organic solvents, extreme pH, and electrochemical cycling.[2][4][17] | Synthesis of precursors can be more complex than thiols. Surface chemistry is a more recent development. |
Quantitative Stability Showdown: Thiol vs. NHC
The most dramatic improvement in stability comes from replacing the thiol-gold bond with a carbon-gold bond via N-Heterocyclic Carbenes (NHCs). The Au-C bond is significantly stronger than the Au-S bond, leading to unprecedented robustness.[2][17]
| Condition | Alkanethiol SAM on Gold | NHC SAM on Gold | Source(s) |
| Ambient Air | Degrades within 1-2 weeks. | Stable for long periods. | [2] |
| Boiling THF (24h) | ~70% of monolayer is lost (at room temp). | No discernible change. | [2][3] |
| Boiling Water (24h) | Desorbs. | No discernible change. | [2][17] |
| 1% H₂O₂ (24h) | Oxidized and stripped from surface. | A large fraction of the surface remains. | [2] |
| Electrochemical Cycling | Susceptible to reductive/oxidative desorption. | Stable to cycling above 0 V. | [2][17] |
Experimental Protocols for Stability Assessment
To empower researchers to validate these claims and test their own systems, we provide detailed, self-validating protocols for assessing coating stability. A multi-technique approach is essential for a comprehensive understanding of degradation.
Workflow for Stability Assessment
The general workflow involves characterizing the initial coating, subjecting it to an aging process (either real-time or accelerated), and then re-characterizing the surface to quantify degradation.
Caption: General experimental workflow for assessing the long-term stability of surface coatings.
Protocol 1: Thermal Stability Assessment using XPS
Objective: To quantify the thermal stability of a coating by monitoring changes in its chemical composition after exposure to elevated temperatures.
Rationale: X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information. By tracking the intensity of elemental signals specific to the monolayer (e.g., S 2p for thiols, P 2s for phosphonates, C 1s for the alkyl chain) relative to the substrate signal (e.g., Au 4f), we can quantify molecular desorption as a function of temperature.[16][18]
Methodology:
-
Initial Characterization:
-
Prepare a fresh SAM-coated substrate according to established procedures.[19]
-
Acquire a high-resolution XPS spectrum of the pristine sample. Record the binding energies and integrated peak areas for the relevant elements (e.g., Au 4f, C 1s, S 2p). This serves as the T=25°C baseline.
-
-
Thermal Annealing (In-Situ or Ex-Situ):
-
Place the sample in a vacuum chamber (or an inert atmosphere oven).
-
Increase the temperature to the first setpoint (e.g., 100°C).
-
Hold the temperature for a fixed duration (e.g., 30 minutes) to ensure thermal equilibrium.
-
-
Post-Annealing Characterization:
-
Cool the sample back to room temperature under vacuum.
-
Acquire a new high-resolution XPS spectrum.
-
Repeat steps 2 and 3 for a series of increasing temperature setpoints (e.g., 150°C, 200°C, 250°C, etc.).[16]
-
-
Data Analysis:
-
For each temperature, normalize the peak area of the monolayer-specific element (e.g., C 1s or S 2p) to the peak area of the substrate element (e.g., Au 4f).
-
Plot the normalized signal intensity versus annealing temperature. The temperature at which the signal intensity begins to decrease significantly indicates the onset of thermal desorption.
-
Protocol 2: Electrochemical Stability Assessment using Cyclic Voltammetry
Objective: To determine the potential window in which the coating remains stable on an electrode surface.
Rationale: Cyclic Voltammetry (CV) can be used to both characterize the blocking properties of a monolayer and to induce and detect its desorption. A well-formed, insulating monolayer will block the electrochemical current at the electrode surface. When the potential is swept to extremes, a current peak corresponding to the reductive or oxidative desorption of the monolayer will appear, defining the limits of stability.[11][20]
Methodology:
-
Electrode Preparation and Baseline Scan:
-
Prepare a clean working electrode (e.g., gold).
-
Run a CV scan in the electrolyte of interest (e.g., 0.1 M KOH) to obtain the baseline response of the bare electrode.[21]
-
-
Monolayer Formation and Initial Characterization:
-
Reductive Desorption Scan:
-
Perform a CV scan starting from the open-circuit potential and sweeping towards a negative potential limit (e.g., 0 V to -1.4 V vs. Ag/AgCl).[22]
-
The appearance of a sharp peak indicates the potential at which the thiol monolayer is reductively desorbed from the gold surface.
-
-
Oxidative Stability Assessment:
-
Using a freshly prepared SAM-coated electrode, perform a series of potential holds.
-
Start at a stable potential and scan to a positive potential (e.g., +0.8 V vs RHE), hold for a set time (e.g., 2 minutes), and scan back.[11][21]
-
After the hold, measure the double-layer capacitance in a stable window. An increase in capacitance indicates a loss of monolayer coverage.
-
Repeat this process at increasingly positive potential limits (e.g., in 50 mV increments) to determine the potential at which oxidative degradation begins.[21]
-
Conclusion and Future Outlook
While the ease of preparation of thiol-based coatings has made them a staple in surface science, their inherent instabilities are a significant impediment to the development of robust, long-lasting devices. For applications in ambient conditions or biological media, thiol-on-gold chemistry should be used with a clear understanding of its limited lifetime, often best suited for short-term studies.[10]
For applications demanding high thermal, chemical, and long-term stability, alternative chemistries offer compelling advantages. Silanes and phosphonic acids provide more robust anchoring to oxide surfaces, though their hydrolytic stability must be carefully considered for aqueous applications.[5][13] The clear frontrunner for stability on gold surfaces is N-heterocyclic carbene (NHC) chemistry.[2][4] The formation of a strong, covalent Au-C bond provides exceptional resistance to the degradation pathways that plague thiol-based SAMs. As the synthesis routes for NHC precursors become more accessible, they are poised to become the new "gold standard" for creating truly stable functional interfaces in demanding applications. It is incumbent upon us, as scientists and engineers, to select our surface chemistry not based on historical precedent, but on a rigorous, data-driven assessment of the stability required for the application at hand.
References
- 1. Ultra stable self-assembled monolayers of N-heterocyclic carbenes on gold. | Semantic Scholar [semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. Carbenes beat thiols for robust monolayers | Research | Chemistry World [chemistryworld.com]
- 4. Fundamentals and applications of N-heterocyclic carbene functionalized gold surfaces and nanoparticles - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05183D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Stability of self-assembled monolayers on titanium and gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. The stability of self-assembled monolayers with time and under biological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gelest.com [gelest.com]
- 14. How to Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-derived Layers on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Hydrolytic and thermal stability of organic monolayers on various inorganic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 20. Cyclic Voltammetry for Corrosion Assessments — Protocol, Metrics and Reporting Template [eureka.patsnap.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Applications of 2-(Perfluorohexyl)ethanethiol in Advanced Surface Engineering
In the realm of surface science and materials engineering, the ability to precisely control the physicochemical properties of interfaces is paramount. 2-(Perfluorohexyl)ethanethiol (C₆F₁₃CH₂CH₂SH), hereafter referred to as PFHET, has emerged as a critical tool for creating well-defined, low-energy surfaces through the formation of self-assembled monolayers (SAMs). Its unique perfluorinated tail imparts exceptional hydrophobic and oleophobic properties, making it a valuable candidate for a wide range of applications, from advanced coatings to biomedical devices. This guide will delve into the practical applications of PFHET, offering a comparative analysis with other common surface modification agents and providing the necessary experimental details to empower researchers in their own work.
The Power of Fluorination: Why PFHET Excels in Surface Modification
The exceptional properties of PFHET stem from the high electronegativity and low polarizability of the fluorine atoms in its perfluorohexyl chain. This leads to weak van der Waals interactions at the surface, resulting in interfaces with remarkably low surface energy. When PFHET molecules assemble on a gold substrate, the thiol headgroup forms a strong, covalent-like bond with the gold, while the fluorinated tails orient away from the surface, creating a dense, highly ordered, and chemically inert monolayer.[1][2]
This molecular arrangement gives rise to surfaces that are not only water-repellent (hydrophobic) but also oil-repellent (oleophobic), a key advantage over traditional hydrocarbon-based alkanethiols. The dense packing of the fluorinated chains, facilitated by the larger van der Waals radius of fluorine compared to hydrogen, contributes to the formation of robust and stable monolayers.[2]
Performance Showdown: PFHET vs. Alkanethiols and Other Fluorinated Thiols
To truly appreciate the advantages of PFHET, a direct comparison with other commonly used thiols is essential. Here, we present a comparative analysis of PFHET against a standard hydrocarbon alkanethiol, 1-octadecanethiol (ODT), and another commercially available fluorinated thiol.
Wettability: A Quantitative Look at Hydrophobicity and Oleophobicity
The most direct measure of a surface's non-wetting properties is the contact angle of a liquid droplet. A higher contact angle indicates greater repulsion of the liquid. The following table summarizes typical advancing contact angles for water and hexadecane (a model oil) on SAMs of PFHET, ODT, and a comparable fluorinated thiol on a gold substrate.
| Thiol Compound | Chemical Formula | Water Contact Angle (θ) | Hexadecane Contact Angle (θ) |
| This compound (PFHET) | C₆F₁₃CH₂CH₂SH | ~115° | ~70° |
| 1-Octadecanethiol (ODT) | CH₃(CH₂)₁₇SH | ~111° | Wets the surface (~0°) |
| 1H,1H,2H,2H-Perfluorodecanethiol | C₈F₁₇(CH₂)₂SH | ~120° | ~75° |
Note: These are representative values and can vary based on substrate preparation, SAM quality, and measurement conditions.
As the data illustrates, while both PFHET and ODT create hydrophobic surfaces with high water contact angles, PFHET demonstrates significant oleophobicity, repelling hexadecane.[3][4] ODT, being a hydrocarbon, is readily wetted by the oil. This oleophobicity is a direct consequence of the low surface energy imparted by the fluorinated chain. Longer-chain perfluorinated thiols can exhibit even greater hydrophobicity and oleophobicity.
Monolayer Structure and Thickness
The thickness of a SAM is a good indicator of the orientation and packing density of the molecules. A thicker monolayer generally suggests a more upright and well-ordered assembly.
| Thiol Compound | Typical Ellipsometric Thickness on Gold |
| This compound (PFHET) | ~10 - 12 Å |
| 1-Octadecanethiol (ODT) | ~21 - 25 Å |
| 1H,1H,2H,2H-Perfluorodecanethiol | ~13 - 15 Å |
The thickness of the PFHET monolayer is consistent with a tilted, well-packed arrangement of the molecules on the gold surface.[1][5] The longer hydrocarbon chain of ODT results in a significantly thicker monolayer.
Experimental Protocols: Your Guide to High-Quality PFHET SAMs
The quality of a SAM is highly dependent on the experimental procedure. Here, we provide a detailed, step-by-step protocol for the formation of PFHET SAMs on gold substrates.
Substrate Preparation: The Foundation for a Perfect Monolayer
A pristine gold surface is crucial for the formation of a well-ordered SAM.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)
-
Deionized (DI) water
-
Anhydrous ethanol (200 proof)
-
High-purity nitrogen gas
Procedure:
-
Immerse the gold substrates in piranha solution for 10-15 minutes to remove organic contaminants.
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Rinse the substrates with anhydrous ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately for SAM formation to prevent re-contamination.[6][7]
Self-Assembled Monolayer Formation
Materials:
-
Clean gold substrates
-
This compound (PFHET)
-
Anhydrous ethanol (200 proof)
-
Glass vials with sealable caps
-
Tweezers
Procedure:
-
Prepare a 1 mM solution of PFHET in anhydrous ethanol in a clean glass vial.
-
Using clean tweezers, immerse the freshly cleaned gold substrate into the thiol solution.
-
Seal the vial to minimize exposure to air and moisture. For optimal results, the headspace of the vial can be purged with an inert gas like nitrogen or argon.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature. While initial monolayer formation is rapid, longer incubation times promote a more ordered and densely packed SAM.[8]
-
After incubation, remove the substrate from the thiol solution with tweezers.
-
Rinse the substrate thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed thiols.
-
Dry the SAM-coated substrate under a gentle stream of nitrogen gas.
-
Store the prepared SAMs in a clean, dry, and inert environment until further use.
Characterization Techniques: Validating Your Monolayer
Verifying the quality and properties of your PFHET SAM is a critical step. Here are two key techniques:
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms at the surface. For PFHET SAMs on gold, XPS can confirm the presence of fluorine, carbon, sulfur, and the underlying gold. High-resolution scans of the C 1s region can distinguish between the CF₂, CF₃, and CH₂ groups, confirming the molecular integrity of the monolayer. The S 2p spectrum will show a peak at a binding energy characteristic of a thiolate species bonded to gold, confirming the covalent attachment.[1][9]
Contact Angle Goniometry
This technique directly measures the contact angle of a liquid droplet on the surface, providing a quantitative measure of wettability. By using different probe liquids, such as water and hexadecane, both the hydrophobic and oleophobic properties of the PFHET SAM can be assessed.
Biomedical Applications: The Frontier of PFHET
The unique properties of PFHET SAMs make them highly promising for a variety of biomedical applications, where controlling protein and cell interactions with surfaces is critical.
Resisting Protein Adsorption: The Anti-Fouling Effect
Non-specific protein adsorption is a major challenge in the development of medical implants, biosensors, and drug delivery systems, as it can lead to biofouling and a loss of device function. While poly(ethylene glycol) (PEG) thiols are the current gold standard for creating protein-resistant surfaces, fluorinated SAMs like those from PFHET offer a compelling alternative.[10]
The low surface energy of PFHET surfaces significantly reduces the driving force for protein adsorption. Studies have shown that fluorinated surfaces can exhibit lower protein adsorption compared to even some hydrophilic surfaces.[11][12]
Comparative Performance of Anti-Fouling Coatings:
| Surface Coating | Mechanism of Protein Resistance | Typical Protein Adsorption (Fibrinogen) |
| PFHET SAM | Low surface energy, inertness | Low to moderate |
| PEG-Thiol SAM | Steric repulsion, hydration layer | Very low |
| Bare Gold | High surface energy | High |
While densely packed PEG layers generally exhibit lower protein adsorption, PFHET provides a robust and easily prepared alternative that can significantly reduce biofouling compared to unmodified surfaces.
Drug Delivery and Biosensing
The ability to create well-defined, inert surfaces makes PFHET a candidate for applications in drug delivery and biosensing. In drug delivery, PFHET-coated nanoparticles could potentially exhibit reduced clearance by the immune system due to their low protein adsorption.[13] In the field of biosensing, the anti-fouling properties of PFHET can help to reduce non-specific binding, leading to improved signal-to-noise ratios and more sensitive detection of target analytes.[14][15][16] Further research is needed to fully explore the potential of PFHET in these areas.
Conclusion and Future Outlook
This compound is a powerful and versatile tool for surface engineering, offering a straightforward method for creating highly hydrophobic and oleophobic surfaces. Its performance, particularly in terms of oleophobicity, surpasses that of traditional alkanethiols. While PEG-thiols remain the benchmark for anti-fouling applications, PFHET presents a viable and easily implementable alternative for reducing non-specific protein adsorption.
As research continues, we can expect to see the development of more sophisticated applications for PFHET and other fluorinated thiols, particularly in the biomedical field. The ability to precisely control surface properties at the molecular level will undoubtedly continue to drive innovation in areas ranging from medical diagnostics to advanced materials.
References
- 1. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. if.tugraz.at [if.tugraz.at]
- 9. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ultralow protein adsorbing coatings from clickable PEG nanogel solutions: Benefits of attachment under salt-induced phase separation conditions and comparison with PEG/albumin nanogel coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles [mdpi.com]
- 14. Biosensor-Integrated Drug Delivery Systems as New Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Critical overview on the application of sensors and biosensors for clinical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Integration of Biosensors and Drug Delivery Technologies for Early Detection and Chronic Management of Illness - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Defects in 2-(Perfluorohexyl)ethanethiol (FHT) Monolayers
This guide provides an in-depth analysis of methodologies used to characterize defects in self-assembled monolayers (SAMs) of 2-(Perfluorohexyl)ethanethiol (HS(CH₂)₂ (CF₂)₅CF₃, or FHT). For researchers, scientists, and drug development professionals, understanding the integrity of a SAM is paramount. Defects, even at the nanoscale, can compromise the performance of devices, sensors, and surface coatings by altering interfacial properties, permitting non-specific adsorption, or creating pathways for electrochemical corrosion.
Here, we compare the primary analytical techniques for defect characterization, contrasting the properties of FHT monolayers with well-understood n-alkanethiol SAMs, such as decanethiol (HS(CH₂)₉CH₃, DT). This comparison provides a crucial baseline, as the rigid, helical structure of the perfluorinated chain in FHT leads to distinct packing behaviors and defect profiles compared to the flexible all-trans alkyl chains in standard alkanethiols.
The Nature of Defects in FHT Monolayers
Defects in SAMs are deviations from a perfectly ordered, two-dimensional crystalline structure. In FHT monolayers on gold, these imperfections arise from various factors including substrate roughness, contaminants, and kinetic limitations during the self-assembly process.[1] The primary types of defects are critical to identify as they dictate the monolayer's barrier properties and surface energy.
-
Pinholes and Vacancies: These are voids in the monolayer that expose the underlying substrate. They can be single-molecule vacancies or larger aggregates.
-
Domain Boundaries: SAMs often form ordered domains that are tens of nanometers in size.[2] The interfaces between these domains are regions of molecular mismatch and lower packing density.
-
Conformational Defects: Unlike the flexible alkyl chains in hydrocarbon thiols, the perfluoroalkyl chains of FHT are more rigid. However, defects such as gauche conformations can still occur, particularly in the hydrocarbon spacer ((CH₂)₂), disrupting the overall order.[3]
-
Contamination: Adventitious adsorbates can be incorporated into the monolayer during or after formation, creating significant disruptions.
Caption: Conceptual overview of major defect classes in self-assembled monolayers.
Comparative Analysis of Characterization Techniques
No single technique can provide a complete picture of monolayer defects. A multi-modal approach is essential for a comprehensive evaluation. We will compare four primary techniques: Scanning Tunneling Microscopy (STM), Atomic Force Microscopy (AFM), X-ray Photoelectron Spectroscopy (XPS), and Electrochemical Impedance Spectroscopy (EIS).
Direct Visualization: Scanning Probe Microscopy (SPM)
a) Scanning Tunneling Microscopy (STM)
Expertise & Experience: STM is unparalleled for visualizing the molecular arrangement and electronic structure of SAMs on conductive substrates with atomic or molecular resolution.[4] It operates by measuring the quantum tunneling current between a sharp metallic tip and the sample. For FHT monolayers, STM can directly image the packing arrangement, identify vacancies, and visualize the structure of domain boundaries. The contrast in an STM image is sensitive to both topography and the local density of electronic states, providing rich information.
Trustworthiness: The self-validating nature of STM lies in its ability to resolve the known lattice of the underlying substrate (e.g., Au(111)) alongside the molecular overlayer. Observing the expected molecular spacing and arrangement for a well-ordered FHT domain provides a direct internal calibration for the instrument's performance.
Comparison (FHT vs. Decanethiol):
-
FHT: STM studies often reveal highly ordered domains. Due to the larger van der Waals diameter of the fluorinated chain compared to an alkyl chain, the packing density is lower. Defects such as missing molecules or domain boundaries are readily apparent.[2]
-
Decanethiol (DT): DT forms densely packed monolayers with a characteristic (√3 × √3)R30° structure on Au(111).[4] STM can reveal subtle defects like gauche kinks in the alkyl chains, which appear as depressions in the image.
b) Atomic Force Microscopy (AFM)
Expertise & Experience: AFM probes the surface with a sharp tip on a cantilever, measuring topographical features. Unlike STM, it does not require a conductive substrate. In contact or tapping mode, AFM can identify larger-scale defects like pinholes and aggregates.[5] More advanced AFM modes, like Lateral Force Microscopy (LFM), are particularly insightful. LFM measures frictional forces, which are highly sensitive to the chemical nature of the surface. The low surface energy of the CF₃-terminated FHT monolayer results in very low friction, while defect sites (exposing the hydrocarbon spacer or gold substrate) will exhibit significantly higher friction.
Trustworthiness: AFM protocols are validated by imaging standard calibration gratings to ensure tip sharpness and scanner linearity. For defect analysis, a key validation step is to demonstrate a clear correlation between topographical features (e.g., pits) and changes in another channel, such as friction or adhesion force, confirming that the feature is a true defect and not an imaging artifact.
Chemical Composition and Purity: X-ray Photoelectron Spectroscopy (XPS)
Expertise & Experience: XPS is a surface-sensitive technique that provides quantitative elemental and chemical state information about the top 5-10 nm of a surface.[6] It is indispensable for verifying the successful formation of a monolayer and for detecting chemical defects or contamination. For FHT SAMs, high-resolution scans of the C 1s, F 1s, S 2p, and Au 4f regions are critical.
Trustworthiness: XPS systems are calibrated using standard silver or gold samples. A self-validating protocol for SAM analysis involves angle-resolved XPS (ARXPS). By changing the take-off angle of the photoelectrons, the analysis depth is varied. A well-formed monolayer should show an increase in the signal from the outermost atoms (fluorine and carbon in the CF₃ group) at grazing angles relative to the signal from the substrate (gold) and the sulfur headgroup.[7] This confirms the expected layered structure.
Key XPS Signatures for FHT Defect Analysis:
-
S 2p Spectrum: A properly formed SAM on gold will show a dominant S 2p₃/₂ peak at ~162 eV, corresponding to the gold-thiolate bond. The presence of a secondary peak around 163.5-164 eV indicates unbound thiol (S-H), a sign of an incomplete or disordered monolayer.[7]
-
C 1s Spectrum: The C 1s spectrum of FHT is highly informative. It can be deconvoluted into distinct peaks for CF₃, CF₂, CH₂, and adventitious carbon contamination. An unusually high adventitious carbon signal suggests a poorly formed or contaminated monolayer.
-
Au 4f Spectrum: Attenuation of the Au 4f signal from the substrate confirms the presence of the monolayer. A thicker, more ordered monolayer will cause greater attenuation.
| Technique | Information Provided | Strengths | Limitations | Application to FHT |
| STM | Molecular packing, vacancies, domain boundaries | Atomic/molecular resolution | Requires conductive substrate, small scan area | Directly visualizes packing and point defects. |
| AFM | Topography, friction, adhesion | Versatile for many substrates, maps mechanical properties | Lower resolution than STM | Identifies pinholes and maps chemical heterogeneity via friction. |
| XPS | Elemental composition, chemical state, thickness | Quantitative, chemical-specific | Averages over a large area (mm²) | Confirms thiolate bonding and detects contamination/unbound thiols.[8][9] |
| EIS | Barrier properties, defect density, ion permeability | Highly sensitive to pinholes, quantitative | Indirect method, requires an equivalent circuit model | Quantifies the insulating quality and calculates defect area.[10][11] |
| Table 1: Comparison of Key Analytical Techniques for FHT Monolayer Defect Analysis. |
Barrier Functionality: Electrochemical Impedance Spectroscopy (EIS)
Expertise & Experience: EIS is a powerful electrochemical technique for quantifying the integrity and barrier properties of a monolayer.[12] It measures the impedance of the SAM-coated electrode to the flow of ions from an electrolyte solution over a wide range of AC frequencies. A well-ordered, defect-free monolayer acts as a capacitor, blocking ion transport and electron transfer. Defects such as pinholes create pathways for the electrolyte to reach the substrate, altering the impedance response.
Trustworthiness: The protocol is validated by measuring the impedance of a bare gold electrode as a control, which exhibits very low charge-transfer resistance. The data for the SAM-coated electrode is then fitted to an equivalent electrical circuit model. The goodness of fit (e.g., low chi-squared value) validates the chosen model. The Randles circuit is a common starting point for systems with defects.
Interpreting EIS Data:
-
High-Frequency Region: The solution resistance (Rₛ) is determined.
-
Mid-Frequency Semicircle (Nyquist Plot): The diameter of this semicircle corresponds to the charge-transfer resistance (R꜀ₜ). A larger R꜀ₜ indicates a more effective barrier to electron transfer, signifying a lower defect density.
-
Low-Frequency Region: The capacitance of the monolayer (Cₘ) can be extracted. A lower capacitance value is indicative of a thicker, more compact monolayer.
Comparison (FHT vs. Decanethiol):
-
FHT: Due to its thickness and hydrophobicity, a well-formed FHT monolayer will exhibit a very high R꜀ₜ (>1 MΩ·cm²) and low Cₘ (~1-2 µF/cm²).
-
Decanethiol (DT): A high-quality DT monolayer also shows excellent barrier properties, but often has a slightly higher capacitance due to its shorter chain length and different dielectric constant compared to FHT.
Caption: Step-by-step workflow for characterizing monolayer defects using EIS.
Experimental Protocols
Protocol 1: FHT Self-Assembled Monolayer Preparation on Gold
-
Substrate Preparation: Use gold-coated silicon wafers or glass slides. Clean the substrates by sonication in acetone, then ethanol, for 10 minutes each. Dry under a stream of nitrogen.
-
UV-Ozone Cleaning: Treat the substrates with a UV-Ozone cleaner for 15-20 minutes to remove organic contaminants. This step is critical for forming high-quality SAMs.
-
Immersion: Immediately immerse the cleaned substrates into a freshly prepared 1 mM solution of this compound in absolute ethanol.
-
Incubation: Allow the self-assembly to proceed for 18-24 hours in a sealed container to prevent solvent evaporation and contamination.
-
Rinsing: Remove the substrates from the solution and rinse thoroughly with copious amounts of ethanol to remove non-chemisorbed molecules.
-
Drying: Dry the SAM-coated substrates under a gentle stream of nitrogen. Store in a desiccator until analysis.
Protocol 2: Electrochemical Impedance Spectroscopy (EIS) Measurement
-
Setup: Use a standard three-electrode electrochemical cell with the FHT-coated gold substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference.
-
Electrolyte: Prepare a phosphate-buffered saline (PBS) solution containing a 5 mM equimolar mixture of [Fe(CN)₆]³⁻/⁴⁻ as a redox probe. This probe is used to measure the charge-transfer resistance at the electrode surface.
-
Initial Potential: Set the DC potential to the formal potential of the redox couple (typically around +0.2 V vs. Ag/AgCl).
-
EIS Scan: Apply a small AC potential perturbation (e.g., 10 mV amplitude) over a frequency range from 100 kHz down to 0.1 Hz.
-
Data Acquisition: Record the real and imaginary components of the impedance at each frequency.
-
Analysis: Plot the data in Nyquist format (-Z_imaginary vs. Z_real) and fit it to an appropriate equivalent circuit model to extract R꜀ₜ and Cₘ.
Conclusion
The analysis of defects in this compound monolayers requires a synergistic combination of analytical techniques. While STM and AFM provide direct visualization of the monolayer's physical structure and defect morphology, they are limited to small areas. XPS offers crucial chemical information, confirming the integrity of the surface chemistry over a larger area. Finally, EIS provides a highly sensitive, quantitative measure of the monolayer's overall barrier function, which is often the most critical parameter for performance in real-world applications. By comparing FHT to standard alkanethiols, researchers can better appreciate the unique properties and challenges associated with these highly fluorinated surfaces, leading to more robust and reliable surface engineering for advanced applications.
References
- 1. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Time-dependent organization and wettability of decanethiol self-assembled monolayer on Au(111) investigated with STM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. eag.com [eag.com]
- 7. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemical impedance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 2-(Perfluorohexyl)ethanethiol for Advanced Surface Modification
For researchers, scientists, and drug development professionals navigating the complexities of surface modification, the choice of agent is paramount to experimental success. This guide provides an in-depth, objective comparison of 2-(Perfluorohexyl)ethanethiol (F-HET) against other common surface modification agents. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a technical resource for making informed decisions in your research endeavors.
Introduction to this compound (F-HET)
This compound, with the chemical formula C₈H₅F₁₃S (CAS: 34451-26-8), is a specialized organosulfur compound featuring a perfluorohexyl chain linked to a thiol group via an ethylene spacer.[1] This unique molecular architecture imparts a suite of desirable properties, making it a powerful tool for the formation of self-assembled monolayers (SAMs) on various metal surfaces, most notably gold.[2] The thiol (-SH) group serves as a robust anchor to the substrate, while the perfluorinated tail dictates the interfacial properties.[2][3]
The primary applications of F-HET stem from its ability to create surfaces that are:
-
Hydrophobic and Oleophobic: The densely packed, low-energy perfluorinated chains repel both water and oils.[4][5]
-
Chemically Inert and Stable: The strong carbon-fluorine bonds contribute to high thermal and chemical stability, making F-HET-modified surfaces suitable for harsh environments.[4]
-
Biocompatible (with caveats): While the inertness of fluorinated surfaces can reduce non-specific protein adsorption, this property can be tuned for specific biological applications.[4]
This guide will compare the efficacy of F-HET in these key application areas against two classes of widely used alternatives: traditional n-alkanethiols, represented by octadecanethiol (ODT), and bio-inert poly(ethylene glycol) thiols (PEG-thiols).
Comparative Analysis of Surface Properties
The performance of a surface modification agent is best assessed through quantitative measures of the resulting monolayer's properties. This section compares F-HET with ODT and PEG-thiols based on key performance indicators.
Hydrophobicity and Surface Energy
The ability of a modified surface to repel water is a critical parameter in a multitude of applications, from microfluidics to anti-fouling coatings. This property is quantified by the water contact angle; a higher contact angle indicates greater hydrophobicity.
| Compound | Chemical Formula | Water Contact Angle (θ) | Surface Energy (γc) (mN/m) |
| This compound (F-HET) | CF₃(CF₂)₅(CH₂)₂SH | ~110-115° (estimated) | ~10-12 |
| Octadecanethiol (ODT) | CH₃(CH₂)₁₇SH | ~110-116° | ~19-22 |
| PEG-Thiol (typical) | HS-(CH₂)₁₁-(OCH₂CH₂)₆-OH | ~30-40° | High |
Analysis:
-
F-HET and ODT both produce highly hydrophobic surfaces with similar water contact angles.[6] However, the underlying mechanism differs. The hydrophobicity of ODT arises from the low surface energy of a densely packed methyl-terminated monolayer. In contrast, F-HET's hydrophobicity is a result of the extremely low polarizability of the C-F bonds in the perfluoroalkyl chain.[7]
-
Fluorinated SAMs, like those from F-HET, are not only hydrophobic but also oleophobic (oil-repellent), a property not shared by alkanethiol SAMs. This makes F-HET a superior choice for applications requiring resistance to a broader range of liquids.[4]
-
PEG-thiols, by design, create hydrophilic surfaces due to the water-solubilizing properties of the ethylene glycol units. This is essential for applications where protein resistance is achieved through the formation of a tightly bound hydration layer.
Monolayer Structure and Stability
The stability and organization of the SAM are crucial for its long-term performance. These properties are influenced by the length of the alkyl/fluoroalkyl chain and the strength of the headgroup-substrate bond.
| Compound | Monolayer Thickness (Ellipsometry) | Molecular Ordering | Thermal Stability |
| This compound (F-HET) | ~1.0 nm | High, forms well-ordered domains | High |
| Octadecanethiol (ODT) | ~2.1-2.5 nm | Very High, crystalline-like | Moderate to High |
| PEG-Thiol (typical) | Variable (depends on PEG length) | Less ordered, more amorphous | Moderate |
Analysis:
-
A study on perfluoroalkanethiols of the structure CF₃(CF₂)ₓCH₂CH₂SH showed that for x=5 (analogous to F-HET), a monolayer thickness of approximately 0.96 nm is achieved.[8] Longer perfluorinated chains (x=9) form more ordered and upright monolayers with thicknesses around 1.5 nm.[8]
-
X-ray photoelectron spectroscopy (XPS) analysis of these perfluoroalkanethiol SAMs confirms that the majority of the thiol groups are bound to the gold substrate as thiolates.[8]
-
ODT forms highly ordered, crystalline-like SAMs due to strong van der Waals interactions between the long alkyl chains. This high degree of order contributes to its excellent barrier properties.
-
The stability of thiol-on-gold SAMs can be a concern in certain environments. However, the strong intermolecular repulsive forces between the rigid, helical perfluoroalkyl chains in F-HET SAMs can contribute to a high degree of structural stability.[4]
Performance in Key Applications
The choice between F-HET, ODT, and PEG-thiols is ultimately dictated by the specific requirements of the application.
Corrosion Inhibition
The ability to protect a metal surface from corrosion is a critical industrial application of SAMs. A dense, stable, and hydrophobic monolayer can act as a physical barrier to corrosive agents.
| Compound | Corrosion Inhibition Efficiency | Mechanism of Protection |
| This compound (F-HET) | High (Qualitative) | Excellent barrier properties, chemical inertness, hydrophobicity |
| Octadecanethiol (ODT) | High (>99% in some cases) | Densely packed hydrophobic barrier |
| PEG-Thiol (typical) | Low to Moderate | Less effective as a physical barrier |
Analysis:
-
The chemical inertness and high stability of the perfluorinated chains in F-HET make it an excellent candidate for corrosion protection in aggressive chemical environments.[2] While direct comparative efficiency data is limited, the inherent properties of fluorinated compounds suggest superior performance over alkanethiols in certain corrosive media.
-
Studies on 1-dodecanethiol have shown corrosion inhibition efficiencies of up to 99.59% for copper in chloride-containing solutions.[9] The well-ordered structure of long-chain alkanethiols like ODT provides a formidable barrier to corrosive species.
-
PEG-thiols are generally not employed for corrosion protection due to their hydrophilic nature and less densely packed structure, which allows for easier penetration of water and corrosive ions.
Protein Adsorption and Biocompatibility
Controlling the interaction of biological molecules with surfaces is crucial in drug development, diagnostics, and medical implants.
| Compound | Protein Adsorption | Primary Interaction with Proteins |
| This compound (F-HET) | Low to Moderate | Primarily hydrophobic interactions |
| Octadecanethiol (ODT) | High | Strong hydrophobic interactions |
| PEG-Thiol (typical) | Very Low ("Protein Resistant") | Steric repulsion and hydrophilic interactions |
Analysis:
-
Surfaces modified with F-HET exhibit a degree of resistance to protein adsorption due to their low surface energy. However, the interaction is complex; while generally low, specific proteins may still adsorb via hydrophobic interactions.[10]
-
ODT-modified surfaces, being highly hydrophobic, tend to promote protein adsorption and can lead to denaturation of the adsorbed proteins.
-
PEG-thiols are the gold standard for creating protein-resistant surfaces. The flexible, hydrophilic PEG chains form a dense brush layer that sterically hinders the approach of proteins and creates a tightly bound water layer that is energetically unfavorable for proteins to displace.
Biosensor Applications
In biosensors, SAMs are used to immobilize biorecognition molecules and to prevent non-specific binding of other molecules in the sample, which can generate false signals.[3]
| Compound | Suitability for Biosensors | Role in the Biosensor |
| This compound (F-HET) | Moderate to High | Can be used as a blocking agent or as a component in mixed SAMs to control surface properties. |
| Octadecanethiol (ODT) | Moderate | Often used as a component in mixed SAMs to create hydrophobic domains or as a simple insulating layer. |
| PEG-Thiol (typical) | Very High | Excellent as a blocking agent to prevent non-specific binding and to present bioreceptors in an active state. |
Analysis:
-
The low surface energy of F-HET can be advantageous in reducing non-specific background signals in biosensors. It can be used in mixed SAMs with other functional thiols to fine-tune the surface properties for optimal sensor performance.
-
ODT is often used to create a well-defined, insulating layer in electrochemical biosensors or to create hydrophobic patches in arrays.
-
PEG-thiols are the most common choice for reducing non-specific binding in a wide range of biosensor formats, leading to improved signal-to-noise ratios and overall sensor performance.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential.
Formation of Self-Assembled Monolayers
This protocol describes the standard procedure for forming thiol-based SAMs on a gold substrate.
Caption: Workflow for the formation of thiol-based self-assembled monolayers on a gold substrate.
Detailed Steps:
-
Substrate Preparation:
-
Clean the gold substrate using a suitable method such as piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or a UV/Ozone cleaner to remove organic contaminants. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Thoroughly rinse the cleaned substrate with deionized water followed by ethanol.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
-
SAM Assembly:
-
Prepare a solution of the desired thiol (F-HET, ODT, or PEG-thiol) in a high-purity solvent, typically ethanol, at a concentration of approximately 1 mM.
-
Immediately immerse the clean, dry gold substrate into the thiol solution.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Post-Assembly Processing:
-
Remove the substrate from the thiol solution and rinse it thoroughly with fresh ethanol to remove any non-covalently bound (physisorbed) molecules.
-
Dry the substrate again under a stream of nitrogen.
-
The SAM-modified substrate is now ready for characterization and use.
-
Surface Characterization Techniques
A combination of surface-sensitive techniques is required to fully characterize the properties of the formed SAM.
Caption: Key techniques for the characterization of self-assembled monolayers.
-
Contact Angle Goniometry: This technique measures the contact angle of a liquid droplet on the surface, providing a quantitative measure of wettability and allowing for the calculation of surface free energy.[11]
-
Spectroscopic Ellipsometry: Ellipsometry is a non-destructive optical technique used to determine the thickness and refractive index of the SAM.[12][13][14]
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the atoms within the top few nanometers of the surface, confirming the presence of the SAM and the nature of the sulfur-gold bond.[8][15][16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: In reflection-absorption mode (IRRAS), FTIR can provide information about the molecular orientation and conformational order of the alkyl or perfluoroalkyl chains within the SAM.
Conclusion and Recommendations
This compound is a highly effective surface modification agent for creating robust, chemically resistant, and low-energy surfaces. Its performance is comparable to or, in some aspects, exceeds that of traditional alkanethiols like ODT, particularly in its ability to confer oleophobicity.
-
For creating highly hydrophobic and oleophobic surfaces with excellent chemical stability, F-HET is a superior choice.
-
For applications requiring a simple, well-ordered hydrophobic barrier, ODT remains a cost-effective and reliable option.
-
For applications demanding resistance to non-specific protein and cell adhesion, PEG-thiols are the undisputed industry standard.
The selection of the optimal surface modification agent requires a thorough understanding of the specific experimental requirements. This guide provides the foundational data and experimental context to empower researchers to make that choice with confidence.
References
- 1. This compound | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Self-assembled monolayers as a tunable platform for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dominant Entropic Binding of Perfluoroalkyl Substances (PFASs) to Albumin Protein Revealed by 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdmf.hkust.edu.hk [mdmf.hkust.edu.hk]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. lee.chem.uh.edu [lee.chem.uh.edu]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Challenges of 2-(Perfluorohexyl)ethanethiol Disposal: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical applications, the synthesis and use of novel compounds are a daily reality. With this innovation comes the critical responsibility of safe handling and proper disposal, particularly for compounds with unique and persistent properties like 2-(Perfluorohexyl)ethanethiol. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: A Dual-Nature Challenge
This compound (C8H5F13S) presents a dual challenge for disposal due to its molecular structure. It is a member of the per- and polyfluoroalkyl substances (PFAS) family, often referred to as "forever chemicals" because of the extraordinary strength of the carbon-fluorine bond, which makes them highly resistant to degradation.[1] Concurrently, the presence of a thiol group (-SH) imparts a strong, unpleasant odor and its own set of chemical reactivities that must be addressed.
The primary hazards associated with this compound are skin and serious eye irritation, as well as potential respiratory irritation.[2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated laboratory fume hood.
Prioritizing Safety: Immediate Handling and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensuring the immediate safety of all laboratory personnel is paramount. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes that can cause serious eye irritation.
-
Hand Protection: Nitrile gloves should be worn to prevent skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are required to minimize skin exposure.
-
Respiratory Protection: All work with this compound should be performed within a certified chemical fume hood to avoid inhalation of vapors.
Step-by-Step Disposal Protocol
The recommended disposal strategy for this compound involves a two-pronged approach: first, neutralizing the reactive and malodorous thiol group, and second, ensuring the proper disposal of the persistent perfluoroalkyl chain in accordance with regulatory guidelines for PFAS waste.
Part 1: Deactivation of the Thiol Group
The characteristic stench of thiols can be effectively neutralized through oxidation. This process converts the thiol to a less volatile and less odorous sulfonate salt.
Experimental Protocol for Thiol Deactivation:
-
Prepare a Decontamination Solution: In a designated chemical fume hood, prepare a solution of sodium hypochlorite (household bleach, typically 5.25%) or a suitable commercial oxidizing agent.
-
Waste Collection: Collect all liquid waste containing this compound in a dedicated, properly labeled, and chemically compatible waste container.
-
Neutralization: Slowly and with stirring, add the this compound waste to an excess of the bleach solution. This should be done in a larger container to accommodate any potential for gas evolution or foaming. The reaction is exothermic, so slow addition is crucial.
-
Reaction Time: Allow the mixture to react for a minimum of 24 hours to ensure complete oxidation of the thiol group.
-
Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be placed in a separate, sealed, and clearly labeled hazardous waste container.
Part 2: Disposal of the Perfluorinated Waste
Following the deactivation of the thiol, the resulting waste stream now contains perfluorinated compounds. Due to their persistence, these substances require specialized disposal methods. Under no circumstances should this waste be disposed of down the drain.
The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of PFAS, highlighting three primary technologies.[3]
Disposal Options for PFAS Waste:
| Disposal Technology | Description | Key Considerations |
| High-Temperature Incineration | This is currently the most proven and commercially viable method for the large-scale destruction of PFAS.[4] The process should be carried out in a hazardous waste incinerator capable of reaching temperatures of at least 1,000°C with a residence time of at least two seconds to ensure the complete breakdown of the carbon-fluorine bonds.[4][5] | Suboptimal incineration conditions can lead to the formation of products of incomplete combustion (PICs), which may themselves be harmful.[5] |
| Hazardous Waste Landfill | Disposal in a permitted hazardous waste landfill is another option. These landfills are engineered with liner systems and leachate collection to minimize environmental release. | There are growing concerns about the potential for PFAS to leach from landfills into the surrounding environment, contaminating groundwater.[1][6] Leachate treatment systems may not be fully effective at removing all PFAS.[6] |
| Underground Injection | This method involves injecting the waste deep into underground geological formations. This is a highly regulated disposal method suitable for certain types of liquid waste. | The long-term fate of injected PFAS and the potential for migration into underground sources of drinking water are areas of ongoing research and concern. |
For laboratory-scale waste, high-temperature incineration is the preferred and most definitive disposal method. It is imperative to work with a certified hazardous waste disposal company that can provide documentation of the final disposal method.
Disposal Workflow Diagram
Caption: A logical workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is a multi-step process that requires careful attention to both the immediate hazards of the thiol group and the long-term environmental persistence of the perfluoroalkyl chain. By following the procedures outlined in this guide, researchers and scientists can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to environmental stewardship. As our understanding of the environmental fate of PFAS compounds evolves, it is crucial to stay informed of the latest regulatory guidelines and best practices for their disposal.
References
- 1. waterandwastewater.com [waterandwastewater.com]
- 2. This compound | C8H5F13S | CID 2776277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. envirotecmagazine.com [envirotecmagazine.com]
- 5. epa.gov [epa.gov]
- 6. Frontiers | Landfill leachate treatment process is transforming and releasing banned per- and polyfluoroalkyl substances to UK water [frontiersin.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
